Clanobutin
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-24-16-10-8-15(9-11-16)20(12-2-3-17(21)22)18(23)13-4-6-14(19)7-5-13/h4-11H,2-3,12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPBWNXFSDRWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74755-21-8 (hydrochloride salt) | |
| Record name | Clanobutin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10184628 | |
| Record name | Clanobutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30544-61-7 | |
| Record name | Clanobutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clanobutin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clanobutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clanobutin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLANOBUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y945055S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of Clanobutin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clanobutin sodium, a derivative of gamma-aminobutyric acid (GABA), is a veterinary pharmaceutical agent recognized for its potent choleretic and pancreatotropic properties. This technical guide provides a comprehensive examination of its mechanism of action, drawing from available in vivo and in vitro studies. The primary effects of this compound sodium are a significant stimulation of bile flow (choleresis) and a nuanced modulation of pancreatic secretions, characterized by an increase in protein and enzyme output alongside an inhibition of fluid secretion. While the precise molecular signaling pathways are not fully elucidated in publicly available literature, this document synthesizes the current understanding of its physiological effects, presents quantitative data from key studies, details relevant experimental protocols, and proposes a hypothetical mechanism of action.
Introduction
This compound sodium, chemically known as 4-[4-chloro-N-(4-methoxyphenyl)-benzamido]butyric acid sodium salt, is utilized in veterinary medicine as a digestive stimulant.[1] Its clinical applications include the treatment of digestive upsets, indigestion, constipation, and intestinal atony, and to stimulate hepatic function by promoting bile secretion.[2] Structurally, it is an analog of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3] However, its actions in the gastrointestinal system appear to be distinct from the classical neurological effects of GABA analogs, suggesting a unique peripheral mechanism of action.[4][5] This guide delves into the experimental evidence to map out its functional impact on the hepato-pancreatic system.
Core Mechanism of Action
The primary mechanism of action of this compound sodium is centered on its ability to stimulate the secretory functions of the liver and pancreas.
Choleretic Effect
This compound sodium is a potent choleretic agent, meaning it significantly increases the volume of bile secreted by the liver.[6] This effect is particularly pronounced in states of reduced initial bile flow.[7]
-
Increased Bile Volume: Intravenous administration in dogs led to a 260% increase in bile flow within the first 15 minutes, with the effect lasting for approximately 1.5 hours.[3] In steers with experimentally reduced bile flow, this compound sodium increased bile volume by up to four-fold.[7]
-
Enhanced Electrolyte and Solute Excretion: The increased bile flow is accompanied by a higher output of key electrolytes and organic compounds. In canine models, the concentration of sodium, potassium, and magnesium in the bile followed a similar pattern to the increase in volume.[3] There was also a sharp, albeit transient, increase in the excretion of bilirubin (B190676) and calcium.[3]
The proposed mechanism for its choleretic action involves the stimulation of hepatocytes and cholangiocytes (bile duct epithelial cells) to increase the secretion of water and electrolytes into the bile canaliculi and ducts. This is distinct from the action of bile salts themselves (which primarily act on the canaliculi) and suggests a potential interaction with hormone-regulated ductal secretion, possibly involving secretin-like pathways.[8]
Pancreatotropic Effect
This compound sodium exhibits a complex and somewhat paradoxical effect on the exocrine pancreas.
-
Stimulation of Enzyme and Protein Secretion: In vitro studies on isolated rat pancreatic lobules demonstrated that this compound sodium stimulates the secretion of amylase and radiolabeled proteins to a similar or even greater extent than maximally effective doses of cholecystokinin (B1591339) (CCK) or the cholinergic agonist carbachol (B1668302).[9] A similar, though less pronounced, protein secretagogue effect was observed in the isolated rabbit pancreas.[9]
-
Inhibition of Fluid Secretion: In contrast to its effect on protein output, this compound sodium inhibited fluid secretion in the isolated rabbit pancreas by approximately 50%.[9] This suggests a differential action on pancreatic acinar cells (which are the primary source of digestive enzymes) and ductal cells (which are responsible for bicarbonate and fluid secretion).
The signaling pathway for these pancreatic effects appears to be largely independent of traditional secretagogue pathways. The protein secretion is not affected by the removal of calcium from the medium and is only partially inhibited by the muscarinic antagonist atropine (B194438), indicating that the cholinergic pathway is not the primary mediator.[9] Furthermore, the effect was prevented by prior application of carbachol, suggesting a potential interaction or convergence at a downstream point in the signaling cascade.[9]
Effect on Gastrointestinal Motility
While direct quantitative studies on gastrointestinal motility are limited in the available literature, the clinical indications for this compound sodium strongly suggest a pro-motility effect. It is used to treat conditions such as constipation and intestinal atony in dogs and horses.[2] This implies that this compound sodium may stimulate smooth muscle contractions in the stomach and intestines, leading to improved transit of luminal contents. The mechanism for this potential effect is unknown but could be related to its GABA analog structure, as the enteric nervous system contains GABAergic neurons that play a role in regulating motility.
Quantitative Data from Experimental Studies
The following tables summarize the key quantitative findings from published research on this compound sodium.
Table 1: In Vivo Choleretic Effects of this compound Sodium
| Species | Model | Dose | Primary Outcome | Result | Citation |
| Dogs | Anesthetized with bile duct cannulation | Not specified | Increase in bile flow | 260% increase within 15 minutes | [3] |
| Steers | Reduced enterohepatic circulation | 4.3 g, intravenous | Increase in bile flow volume | Up to a four-fold increase | [7] |
Table 2: In Vitro Effects of this compound Sodium on Pancreatic Secretion
| Preparation | Species | Concentration | Effect on Protein/Enzyme Secretion | Effect on Fluid Secretion | Citation |
| Pancreatic Lobules | Rat | 7.2 mM | Stimulated to a similar or higher extent than maximal CCK/carbachol | Not reported | [9] |
| Isolated Pancreas | Rabbit | 3.3 mM | Stimulated to about half the extent of carbachol | Inhibited by approximately 50% | [9] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are reconstructed based on the descriptions provided in the cited literature.
Protocol for Evaluating Choleretic Action in a Canine Model[3]
-
Animal Preparation: Anesthetize adult dogs. Perform a laparotomy to expose the abdominal organs.
-
Bile Duct Cannulation: Ligate the cystic duct and cannulate the common bile duct to allow for the collection of bile.
-
Physiological Monitoring: Record arterial and venous blood pressures, as well as an electrocardiogram (ECG), throughout the experiment to monitor the cardiovascular stability of the animal.
-
Baseline Measurement: Collect bile in 15-minute intervals for a baseline period to establish a stable flow rate and composition.
-
Drug Administration: Administer this compound sodium intravenously.
-
Post-Treatment Measurement: Continue to collect bile in 15-minute intervals for at least 1.5 hours following drug administration.
-
Sample Analysis: Analyze the collected bile samples for volume, and the concentration of sodium, potassium, magnesium, bilirubin, and calcium.
-
Data Analysis: Compare the post-treatment values for bile flow and composition to the baseline measurements to determine the effect of this compound sodium.
Protocol for In Vitro Assessment of Pancreatic Secretion[9]
-
Tissue Preparation (Rat Pancreatic Lobules):
-
Euthanize rats and excise the pancreas.
-
Prepare pancreatic lobules by microdissection in an appropriate buffer (e.g., Krebs-Ringer bicarbonate).
-
Pre-incubate the lobules in the buffer, gassed with 95% O2 / 5% CO2, at 37°C.
-
-
Tissue Preparation (Isolated Rabbit Pancreas):
-
Anesthetize rabbits and cannulate the pancreatic duct and the coeliac artery.
-
Excise the pancreas and perfuse it via the coeliac artery with a buffered solution containing dextran (B179266) and glucose.
-
Maintain the preparation at 37°C and collect pancreatic juice via the duct cannula.
-
-
Experimental Incubation/Perfusion:
-
Introduce this compound sodium at the desired concentration (e.g., 3.3 mM or 7.2 mM) into the incubation medium or perfusion fluid.
-
For comparison, run parallel experiments with other secretagogues like carbachol or cholecystokinin (CCK).
-
To investigate signaling pathways, pre-treat some tissue preparations with antagonists such as atropine or use calcium-free media.
-
-
Sample Collection and Analysis:
-
Collect the secreted pancreatic juice or aliquots of the incubation medium at timed intervals.
-
Measure the volume of secreted fluid (from the isolated rabbit pancreas).
-
Assay for protein content and specific enzyme activity (e.g., amylase).
-
-
Data Analysis: Compare the secretory responses in the this compound sodium-treated groups to control and other secretagogue-treated groups.
Visualizations: Pathways and Workflows
Proposed Signaling Pathway for this compound Sodium's Effects
Caption: Hypothetical signaling pathway of this compound sodium in liver and pancreas.
Experimental Workflow for In Vivo Choleretic Study
Caption: Workflow for evaluating the in vivo choleretic effect of this compound sodium.
Conclusion
This compound sodium is a multifaceted gastrointestinal stimulant with pronounced choleretic and pancreatotropic effects. Its mechanism of action involves a direct stimulation of hepatic bile secretion, leading to a significant increase in bile volume and the output of electrolytes and other solutes. In the pancreas, it selectively enhances enzyme and protein secretion through a calcium-independent, non-cholinergic pathway, while simultaneously inhibiting fluid secretion. Although its classification as a GABA analog is noted, the precise molecular targets and signaling cascades in the digestive system remain an area for further investigation. The data and protocols summarized herein provide a foundational guide for researchers and professionals in the field of drug development to further explore the therapeutic potential and underlying biology of this compound.
References
- 1. This compound sodium chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 3. The choleretic action of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. The choleretic effect of menbutone and this compound sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The choleretic mechanisms of sodium taurocholate, secretin, and glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on pancreatic secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Choleretic Action of Clanobutin on Biliary Secretion in Livestock: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clanobutin, a gamma-aminobutyric acid (GABA) derivative, is utilized in veterinary medicine for its choleretic properties, aiming to enhance biliary secretion and support digestive functions in livestock. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on the biliary system in key livestock species. It consolidates available quantitative data, details experimental methodologies from published research, and proposes a putative signaling pathway for its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both the established knowledge and the existing gaps in the scientific literature, thereby guiding future research in this area.
Introduction
Biliary secretion is a critical physiological process for the digestion and absorption of dietary fats and the elimination of endogenous and xenobiotic compounds. Cholagogues and choleretics are substances that stimulate bile flow and production, respectively. This compound sodium is a synthetic compound classified as a choleretic, primarily used in cattle, sheep, goats, and other domestic animals to manage digestive disturbances.[1] Understanding its precise effects and mechanisms of action is crucial for its optimal and safe application in livestock production and veterinary medicine.
Quantitative Effects of this compound on Biliary Secretion
The choleretic effect of this compound has been quantified in several studies, primarily focusing on cattle and dogs. The available data from these studies are summarized below to facilitate comparison.
Table 1: Effect of this compound on Bile Flow in Steers
| Animal Model | Dosage | Route of Administration | Initial Condition | Change in Bile Flow | Citation |
| Adult Steers | 4.3 g | Intravenous | Normal Bile Flow | No significant effect | [2][3] |
| Adult Steers | 4.3 g | Intravenous | Reduced Bile Flow (due to reduced enterohepatic circulation of bile salts) | Up to a four-fold increase | [2][3] |
Table 2: Effect of this compound on Bile Flow and Composition in Dogs
| Parameter | Dosage | Route of Administration | Time Post-Administration | Observed Effect | Citation |
| Bile Flow | Not specified | Intravenous | First 15 minutes | 260% increase | [4] |
| Duration of Action | Not specified | Intravenous | - | 1.5 hours | [4] |
| Sodium in Bile | Not specified | Intravenous | - | Concentration followed the pattern of bile volume increase | [4] |
| Potassium in Bile | Not specified | Intravenous | - | Concentration followed the pattern of bile volume increase | [4] |
| Magnesium in Bile | Not specified | Intravenous | - | Concentration followed the pattern of bile volume increase | [4] |
| Bilirubin in Bile | Not specified | Intravenous | First 15 minutes | Sharp increase | [4] |
| Calcium in Bile | Not specified | Intravenous | First 15 minutes | Sharp increase | [4] |
Note: Specific dosage for the canine study was not available in the reviewed literature.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and advancement of scientific research. This section outlines the protocols employed in key studies investigating this compound's effects on biliary secretion.
Study in Steers: Choleretic Effect Measurement
This protocol is based on the study investigating the choleretic effect of this compound in adult steers.[2]
-
Animal Model: Adult steers.
-
Surgical Preparation: The specific surgical method for bile collection was not detailed in the abstract. However, a common technique involves the cannulation of the common bile duct to allow for the collection and measurement of bile flow.
-
Experimental Design:
-
Baseline Measurement: Establish a baseline bile flow rate.
-
Induction of Reduced Bile Flow (Optional): To mimic conditions of cholestasis, bile flow can be reduced by interrupting the enterohepatic circulation of bile salts. This can be achieved by diverting bile from the duodenum for a period.
-
This compound Administration: Administer a single intravenous dose of 4.3 g of this compound sodium.
-
Bile Collection and Analysis: Collect bile at regular intervals post-administration to measure flow rate. The composition of the bile, including bile acids and salts, can also be analyzed.
-
-
Control Group: A control group receiving a placebo (e.g., saline) under the same conditions is necessary to account for any variations not related to the drug's effect.
Study in Dogs: Bile Flow and Composition Analysis
This protocol is derived from the research on the choleretic action of this compound in anesthetized dogs.[4]
-
Animal Model: Anesthetized dogs.
-
Surgical Preparation: Cannulation of the bile duct for direct collection of bile.
-
Experimental Design:
-
Anesthesia: Anesthetize the dogs to allow for surgical preparation and continuous monitoring.
-
Baseline Measurement: Collect bile samples for a control period to establish baseline flow rate and composition.
-
This compound Administration: Administer this compound intravenously.
-
Sample Collection: Collect bile samples at 15-minute intervals for at least 1.5 hours.
-
Physiological Monitoring: Continuously record arterial and venous blood pressures and electrocardiogram (ECG) to monitor cardiovascular effects.
-
Bile Analysis: Analyze bile samples for volume (flow rate) and concentrations of sodium, potassium, magnesium, bilirubin, and calcium.
-
General Surgical Protocol for Bile Duct Cannulation in Conscious Sheep and Goats
While specific studies on this compound's effects in conscious sheep and goats with detailed protocols are scarce, the following general surgical technique for bile collection can be adapted for such research.[5]
-
Animal Model: Conscious sheep or goats.
-
Surgical Procedure (Double Re-entrant Cannula):
-
Anesthesia and Surgical Preparation: General anesthesia is administered, and the surgical site is prepared aseptically.
-
Cannula Implantation: A double re-entrant cannula is surgically implanted to allow for the collection of bile while maintaining the enterohepatic circulation when samples are not being collected. This involves cannulating the common bile duct and the duodenum.
-
Post-operative Recovery: Allow for a sufficient recovery period for the animal to return to normal physiological status.
-
-
Experimental Workflow:
-
Acclimatization: Acclimate the cannulated animal to the experimental setting.
-
Baseline Collection: Divert bile flow through the exteriorized cannula to collect baseline samples and measure flow rate.
-
This compound Administration: Administer this compound at the desired dosage and route (e.g., intravenous or intramuscular). General dosage recommendations are 10-20 mg/kg body weight.
-
Post-treatment Collection: Continuously collect bile samples at predetermined intervals to measure changes in flow rate and composition.
-
Re-establishment of Enterohepatic Circulation: After the collection period, reconnect the cannulas to restore the normal flow of bile into the duodenum.
-
Proposed Signaling Pathway for this compound's Choleretic Effect
The precise molecular mechanism by which this compound stimulates biliary secretion in livestock has not been fully elucidated. However, as a GABA analog, it is plausible that its effects are mediated through pathways involving GABAergic signaling in the liver. The following proposed pathway is a hypothesis based on the known pharmacology of GABA and its analogs and general principles of choleresis.
dot
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The choleretic effect of menbutone and this compound sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The choleretic action of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biliary secretion in the conscious preruminant goat: use of a re-entrant cannula - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 4-(4-chloro-N-(4-methoxyphenyl)benzamido)butyric acid: A Review of Available Data
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific pharmacological data was found for the compound 4-(4-chloro-N-(4-methoxyphenyl)benzamido)butyric acid. This document addresses the absence of information and provides context based on related chemical structures where possible. It is crucial to note that extrapolation of properties from analogous compounds is speculative and should not be considered a substitute for experimental data.
Executive Summary
There is a significant lack of publicly available scientific information on the pharmacological properties of 4-(4-chloro-N-(4-methoxyphenyl)benzamido)butyric acid. Extensive searches have failed to identify any studies detailing its mechanism of action, pharmacokinetics, pharmacodynamics, or its effects on biological signaling pathways. This suggests that the compound may be a novel chemical entity that has not yet been characterized in the scientific literature, or that any existing research is proprietary and has not been disclosed publicly.
This guide, therefore, serves to report this absence of data. For the benefit of researchers, a discussion of the potential pharmacological relevance of its structural motifs is provided, based on the known activities of related compounds. However, these are theoretical considerations and require experimental validation.
Introduction to the Chemical Moiety
The structure of 4-(4-chloro-N-(4-methoxyphenyl)benzamido)butyric acid combines several chemical features that are present in known pharmacologically active molecules:
-
A Chlorinated Benzamide (B126) Core: The 4-chlorobenzamide (B146232) group is a common scaffold in medicinal chemistry.
-
An N-methoxyphenyl Group: This moiety can influence binding to various biological targets.
-
A Butyric Acid Side Chain: Butyric acid and its derivatives are known to have a range of biological activities, including histone deacetylase (HDAC) inhibition.
The unique combination of these fragments in the specified molecule means its pharmacological profile cannot be predicted with certainty from its components alone.
Review of Pharmacological Data: An Absence of Evidence
A systematic search of prominent scientific databases (including PubMed, Scopus, and chemical registries) for quantitative data such as IC50, Ki, EC50, bioavailability, half-life, and Cmax for 4-(4-chloro-N-(4-methoxyphenyl)benzamido)butyric acid yielded no results.
Table 1: Summary of Quantitative Pharmacological Data
| Parameter | Value | Source |
|---|---|---|
| IC50 | Not Available | - |
| Ki | Not Available | - |
| EC50 | Not Available | - |
| Bioavailability | Not Available | - |
| Half-life (t½) | Not Available | - |
| Cmax | Not Available | - |
This table is intentionally left blank as no data could be found in the public domain.
Postulated Areas for Future Experimental Investigation
Given the structural components of the molecule, several hypotheses for its potential pharmacological activity could be formulated to guide future research. These are purely speculative and are intended to serve as a starting point for experimental design.
Potential as a Histone Deacetylase (HDAC) Inhibitor
The presence of the butyric acid chain is suggestive of potential HDAC inhibitory activity, as butyrate (B1204436) itself is a known HDAC inhibitor.
Experimental Protocol: In Vitro HDAC Inhibition Assay
A standard experimental workflow to test this hypothesis would involve a fluorometric assay.
-
Reagents and Materials: Recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and the test compound.
-
Procedure: a. The test compound is serially diluted to a range of concentrations. b. The compound is incubated with the HDAC enzyme in an assay buffer. c. The fluorogenic substrate is added to initiate the reaction. d. After a set incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate. e. Fluorescence is measured using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the HDAC activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for an in vitro HDAC inhibition assay.
Potential Modulation of Other Signaling Pathways
The benzamide core is present in a wide array of drugs targeting G-protein coupled receptors (GPCRs), ion channels, and other enzymes. Without experimental data, it is impossible to predict a specific target.
Caption: Hypothetical biological targets based on structural motifs.
Conclusion and Future Directions
The Role of Clanobutin in Stimulating Digestive Exocrine Glands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clanobutin (4-[4-chloro-N-(4-methoxyphenyl)-benzamido]butyric acid) is a synthetic compound structurally related to gamma-aminobutyric acid (GABA) that has demonstrated significant secretagogue effects on digestive exocrine glands. This technical guide provides a comprehensive overview of the current understanding of this compound's role in stimulating pancreatic and biliary secretions. It details the compound's mechanism of action, summarizes quantitative data from key in vitro and in vivo studies, and outlines the experimental protocols used to elucidate its pharmacological effects. This document is intended to serve as a resource for researchers and professionals involved in the study of gastrointestinal physiology and the development of new therapeutic agents for digestive disorders.
Introduction
The regulation of digestive exocrine secretions is a complex process involving neural, hormonal, and paracrine pathways. Secretagogues, substances that stimulate secretion, are crucial for the proper digestion and absorption of nutrients. This compound has emerged as a compound of interest due to its potent stimulatory effects on both the exocrine pancreas and the biliary system. Understanding its mechanisms of action and pharmacological profile is essential for evaluating its therapeutic potential.
Effects on Pancreatic Exocrine Secretion
This compound has been shown to directly stimulate the secretion of digestive enzymes from pancreatic acinar cells. In vitro studies using isolated pancreatic preparations have been instrumental in characterizing these effects.
Quantitative Data on Pancreatic Secretion
The following table summarizes the key quantitative findings from studies on the effect of this compound on pancreatic secretion.
| Parameter | Animal Model | Preparation | This compound Concentration | Observed Effect | Reference |
| Amylase & Protein Secretion | Rat | Pancreatic Lobules | 7.2 mM | Stimulated secretion to the same or higher extent than maximally active doses of CCK-PZ and carbachol, with a 1-2 hour delay. | [1] |
| Protein Secretion | Rabbit | Isolated Pancreas | 3.3 mM | Stimulated protein secretion to about half the extent of carbachol, with no significant delay. | [1] |
| Fluid Secretion | Rabbit | Isolated Pancreas | 3.3 mM | Inhibited fluid secretion by approximately 50%. | [1] |
Experimental Protocol: Isolated Perfused Pancreas
The following is a representative protocol for studying the effects of this compound on an isolated perfused pancreas, based on established methodologies.
Objective: To measure the effect of this compound on pancreatic enzyme and fluid secretion in an ex vivo setting.
Materials:
-
Male New Zealand white rabbits
-
Krebs-Henseleit bicarbonate buffer
-
This compound sodium salt
-
Carbachol (positive control)
-
Atropine (B194438) (antagonist)
-
Amylase activity assay kit
-
Protein concentration assay kit
-
Perfusion apparatus
Procedure:
-
Animal Preparation: Anesthetize the rabbit and surgically expose the pancreas.
-
Cannulation: Cannulate the pancreatic duct for collection of secretions and the celiac and superior mesenteric arteries for perfusion.
-
Perfusion: Perfuse the pancreas with oxygenated Krebs-Henseleit buffer at a constant flow rate.
-
Stabilization: Allow the preparation to stabilize for a 30-minute period, collecting basal secretions.
-
Stimulation: Introduce this compound into the perfusion medium at the desired concentration (e.g., 3.3 mM).
-
Sample Collection: Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., 10 minutes).
-
Measurements: Determine the volume of secretion and measure the concentration of amylase and total protein in the collected samples.
-
Antagonist Studies: In separate experiments, co-perfuse with atropine to investigate the involvement of cholinergic pathways.
Signaling Pathway in Pancreatic Acinar Cells
The precise signaling pathway of this compound in pancreatic acinar cells is not fully elucidated but appears to be distinct from classical secretagogues. Studies indicate that its effect on protein secretion is not dependent on extracellular calcium and is only partially inhibited by the muscarinic antagonist atropine.[1] However, the stimulatory effect is prevented by prior application of carbachol, suggesting an interaction with the cholinergic signaling pathway, potentially downstream of the muscarinic receptor.[1] As a GABA analog, it is hypothesized that this compound may interact with GABA receptors present on pancreatic acinar cells, leading to the activation of downstream effectors that modulate protein synthesis and exocytosis.
Effects on Biliary Secretion (Choleretic Action)
This compound exhibits a potent choleretic effect, significantly increasing the volume of bile secreted. This has been demonstrated in vivo in both canine and bovine models.
Quantitative Data on Biliary Secretion
The following table summarizes the key quantitative findings from studies on the choleretic action of this compound.
| Parameter | Animal Model | Experimental Condition | This compound Dose | Observed Effect | Reference |
| Bile Flow | Dog | Anesthetized, bile duct cannulated | Intravenous | Increased bile flow by 260% within the first 15 minutes. The choleretic action lasted for 1.5 hours. | [2] |
| Bile Composition | Dog | Anesthetized, bile duct cannulated | Intravenous | Concentrations of sodium, potassium, and magnesium in bile followed a similar pattern to the volume increase. Bilirubin and calcium excretion showed a sharp initial increase. | [2] |
| Bile Flow | Steer | Reduced total bile salts in enterohepatic circulation | 4.3 g (IV) | Potent choleretic, increasing the volume of bile flow up to four-fold. | [3] |
Experimental Protocol: In Vivo Choleretic Study in Dogs
The following protocol is a representative example of how the choleretic effects of this compound can be assessed in vivo.
Objective: To determine the effect of intravenously administered this compound on bile flow and composition in anesthetized dogs.
Materials:
-
Adult mongrel dogs
-
Anesthetic agents (e.g., pentobarbital (B6593769) sodium)
-
Intravenous catheters
-
Bile duct cannulation equipment
-
Physiological monitoring equipment (ECG, blood pressure)
-
This compound solution for injection
-
Sample collection tubes
-
Apparatus for electrolyte, bilirubin, and calcium analysis
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dog and maintain a stable plane of anesthesia. Insert intravenous catheters for drug administration and fluid maintenance.
-
Surgical Preparation: Perform a laparotomy to expose the common bile duct and cannulate it for bile collection.
-
Baseline Collection: Collect bile for a control period to establish a baseline secretion rate and composition.
-
Drug Administration: Administer this compound intravenously as a bolus injection.
-
Sample Collection: Collect bile in timed fractions (e.g., every 15 minutes) for a period of at least 1.5 hours post-injection.
-
Physiological Monitoring: Continuously monitor arterial and venous blood pressure and electrocardiogram throughout the experiment.
-
Analysis: Measure the volume of each bile sample and analyze for the concentration of sodium, potassium, magnesium, bilirubin, and calcium.
Signaling Pathway in Cholangiocytes
The mechanism by which this compound stimulates choleresis is not well-defined. It is likely that it acts directly on cholangiocytes, the epithelial cells lining the bile ducts. As a GABA analog, it may interact with GABA receptors on these cells, leading to the activation of intracellular signaling cascades that promote the secretion of water and electrolytes into the bile, thereby increasing bile volume. Further research is needed to identify the specific receptors and downstream signaling molecules involved in this process.
Effects on Gastric Exocrine Secretion
To date, there is a lack of published scientific literature detailing the effects of this compound on the exocrine secretion of the gastric glands, namely the secretion of hydrochloric acid by parietal cells and pepsinogen by chief cells. Further investigation is warranted to determine if this compound's secretagogue activity extends to the stomach.
Conclusion
This compound is a potent stimulator of pancreatic enzyme secretion and biliary secretion. Its mechanism of action appears to be distinct from that of classical secretagogues and may involve GABAergic pathways. While its effects on the pancreas and biliary system are well-documented, its impact on gastric secretion remains to be elucidated. The data and protocols presented in this technical guide provide a foundation for further research into the pharmacological properties of this compound and its potential clinical applications in the management of digestive disorders characterized by exocrine insufficiency.
References
- 1. Effects of this compound on pancreatic secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental studies on islets isolation, purification and function in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]
Investigating the Choleretic Action Pathway of Clanobutin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clanobutin, a compound recognized for its choleretic properties, stimulates bile secretion, a critical physiological process for digestion and the elimination of endogenous and xenobiotic substances. This technical guide provides a comprehensive examination of the molecular pathways and experimental methodologies used to elucidate the choleretic action of this compound. The primary mechanism involves the inhibition of Na⁺-K⁺-ATPase at the sinusoidal membrane of hepatocytes, leading to an increase in bile salt-independent canalicular bile flow. Evidence also suggests a potential secondary effect on ductular secretion. This document details the experimental protocols for in-vivo and in-vitro models, presents quantitative data on the effects of this compound on bile flow and composition, and visualizes the proposed signaling pathways.
Introduction
This compound, 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid, is a veterinary pharmaceutical agent known to enhance digestive functions, primarily through its potent choleretic and appetite-stimulating effects.[1] Understanding the precise mechanism of its choleretic action is crucial for optimizing its therapeutic applications and for the development of novel drugs targeting bile secretion pathways. This guide synthesizes the current knowledge on the subject, providing a technical resource for researchers in pharmacology and drug development.
Proposed Mechanism of Choleretic Action
The principal mechanism underlying this compound's choleretic effect is the inhibition of the Na⁺-K⁺-ATPase pump located on the sinusoidal membrane of hepatocytes.[1] This inhibition is dose-dependent and more pronounced at the sinusoidal membrane compared to the canalicular membrane.[1]
The proposed cascade of events is as follows:
-
Inhibition of Sinusoidal Na⁺-K⁺-ATPase: this compound directly inhibits the Na⁺-K⁺-ATPase pump on the basolateral (sinusoidal) surface of the hepatocyte.
-
Increased Intracellular Sodium: This inhibition leads to an accumulation of intracellular sodium ions (Na⁺).
-
Enhanced Sodium Transport into Canaliculi: To maintain ionic homeostasis, the excess intracellular Na⁺ is actively transported into the bile canaliculi.
-
Osmotic Gradient and Water Influx: The increased concentration of Na⁺ in the canaliculi creates an osmotic gradient, driving the movement of water and other electrolytes into the bile.[1]
-
Increased Bile Flow: This influx of water results in a significant increase in the volume of bile, characterizing the choleretic effect.
This mechanism is classified as a bile salt-independent choleresis, as it does not directly rely on the secretion of bile acids to stimulate bile flow.[1] Furthermore, studies involving the measurement of erythritol (B158007) clearance and the predominant excretion of bicarbonate and chloride suggest a possible additional effect on the bile ductules, contributing to the overall choleretic action.[1]
Signaling Pathway Diagram
Quantitative Data on Choleretic Effects
Experimental studies in various animal models have quantified the choleretic effects of this compound. The following tables summarize the key findings.
Table 1: Effect of Intravenous this compound on Bile Flow
| Animal Model | Dosage | Observation | Magnitude of Effect | Duration of Action | Reference |
| Anesthetized Dogs | 20 mg/kg | Rapid and significant increase in bile secretion | ~260% increase in the first 15 minutes | Approximately 1.5 hours | [1][2] |
| Anesthetized male Sprague-Dawley Rats | 40 mg/kg | Marked choleresis | 1 µmol of this compound and its metabolites resulted in an average increment of 90 µL of bile flow | - | [1] |
| Non-anesthetized female Boxer Dogs | 40 mg/kg | Marked choleresis | 1 µmol of this compound and its metabolites resulted in an average increment of 11.5 µL of bile flow | - | [1] |
| Steers (with reduced enterohepatic circulation) | 4.3 g (total dose) | Potent choleretic effect | Up to four-fold increase in bile flow | - | [3] |
Table 2: Effect of Intravenous this compound (20 mg/kg) on Bile Composition in Anesthetized Dogs
| Bile Component | Observation | Time Course | Reference |
| Sodium | Concentration pattern followed that of bile volume | Increased initially, then declined | [2] |
| Potassium | Concentration pattern followed that of bile volume | Increased initially, then declined | [2] |
| Magnesium | Concentration pattern followed that of bile volume | Increased initially, then declined | [2] |
| Bilirubin | Sharp increase in excretion | Peaked within the first 15 minutes, then dropped below control value after 30 minutes | [2] |
| Calcium | Sharp increase in excretion | Peaked within the first 15 minutes, then dropped below control value after 30 minutes | [1][2] |
| Bicarbonate | Predominant excretion observed | - | [1] |
| Chloride | Predominant excretion observed | - | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of this compound's choleretic action. The following sections describe key experimental protocols.
In-Vivo Model for Choleretic Studies in Anesthetized Dogs
This protocol is based on the methodology described in studies investigating the direct effects of this compound on bile secretion.[2]
Objective: To measure the in-vivo effect of intravenously administered this compound on bile flow and composition.
Materials:
-
Healthy adult dogs
-
Pentobarbitone sodium (anesthetic)
-
This compound solution for injection
-
Surgical instruments for laparotomy
-
Polyethylene (B3416737) cannula
-
Physiological recorder for monitoring blood pressure and ECG
-
Fraction collector
-
Analytical equipment for bile composition analysis (e.g., flame photometer for electrolytes, spectrophotometer for bilirubin, and methods for bile acids, cholesterol, and phospholipids).
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dog with pentobarbitone sodium. Perform a mid-ventral laparotomy to expose the abdominal cavity.
-
Bile Duct Cannulation: Ligate the cystic duct to prevent gallbladder involvement. Make a small incision in the common bile duct and insert a polyethylene cannula, securing it with a ligature.
-
Stabilization and Control Sample Collection: Allow the animal to stabilize. Collect two baseline bile samples over 15-minute intervals to determine the basal bile flow rate and composition.
-
This compound Administration: Administer this compound (e.g., 20 mg/kg body weight) intravenously.
-
Post-treatment Sample Collection: Collect bile samples at regular intervals (e.g., every 15 minutes) for a period of at least 1.5 to 2 hours.
-
Physiological Monitoring: Continuously monitor arterial and venous blood pressure, and electrocardiogram throughout the experiment.
-
Sample Analysis: Measure the volume of each bile sample to determine the flow rate. Analyze the concentration of electrolytes (Na⁺, K⁺, Mg²⁺, Ca²⁺), bilirubin, and other components of interest (bile acids, cholesterol, phospholipids) in each sample.
Experimental Workflow Diagram
In-Vitro Isolated Perfused Rat Liver Model
This in-vitro model allows for the study of the direct hepatic effects of this compound, eliminating systemic influences.[1]
Objective: To investigate the dose-dependent effect of this compound on bile secretion and Na⁺-K⁺-ATPase activity in an isolated liver preparation.
Materials:
-
Male Wistar rats
-
Perfusion apparatus (pump, oxygenator, reservoir, tubing)
-
Krebs-Henseleit bicarbonate buffer (perfusate)
-
Collagenase for liver digestion (optional, for hepatocyte isolation)
-
Surgical instruments for liver isolation and cannulation
-
This compound stock solution
-
Fraction collector for bile and perfusate
-
Analytical equipment for bile and perfusate analysis
-
Reagents for Na⁺-K⁺-ATPase activity assay.
Procedure:
-
Surgical Preparation: Anesthetize the rat and perform a laparotomy. Cannulate the portal vein and the common bile duct.
-
Liver Perfusion: Immediately begin perfusing the liver with oxygenated Krebs-Henseleit buffer at 37°C. Carefully dissect the liver and transfer it to a perfusion chamber.
-
Stabilization: Allow the liver to stabilize for a period (e.g., 30 minutes), collecting bile to establish a baseline flow rate.
-
This compound Administration: Introduce this compound into the perfusate at various concentrations to assess the dose-response relationship.
-
Sample Collection: Continuously collect bile in pre-weighed tubes. Collect perfusate samples at regular intervals.
-
Bile Flow and Composition Analysis: Determine the bile flow rate gravimetrically. Analyze the composition of bile as described in the in-vivo protocol.
-
Na⁺-K⁺-ATPase Activity Assay: At the end of the perfusion, homogenize liver tissue to prepare plasma membrane fractions. Determine Na⁺-K⁺-ATPase activity by measuring the ouabain-sensitive ATP hydrolysis. This is typically done by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP in the presence and absence of ouabain, a specific Na⁺-K⁺-ATPase inhibitor.
Analytical Methods for Bile Composition
Accurate quantification of bile components is crucial for understanding the mechanism of choleretic agents.
-
Bile Acids: Total bile acids can be measured using enzymatic assays involving 3α-hydroxysteroid dehydrogenase. Individual bile acids are typically separated and quantified using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[4][5]
-
Cholesterol: Biliary cholesterol is commonly determined using enzymatic assays with cholesterol oxidase or by gas-liquid chromatography.[4]
-
Phospholipids (B1166683): Phospholipid concentration is often estimated by measuring the lipid-soluble phosphorus content after acid hydrolysis.[4]
-
Electrolytes: Sodium, potassium, calcium, and magnesium concentrations can be measured by atomic absorption spectrophotometry or flame photometry.[2]
-
Bilirubin: Bilirubin is quantified using colorimetric methods.[2]
Conclusion
The choleretic action of this compound is primarily mediated by the inhibition of sinusoidal Na⁺-K⁺-ATPase in hepatocytes, leading to an increase in bile salt-independent canalicular bile flow. This is supported by in-vivo and in-vitro experimental data demonstrating a significant increase in bile volume and altered electrolyte composition following this compound administration. The potential contribution of a ductular secretory mechanism warrants further investigation. The experimental protocols and analytical methods detailed in this guide provide a framework for future research into the pharmacological properties of this compound and other choleretic agents. A deeper understanding of these mechanisms will facilitate the development of more targeted and effective therapies for digestive and hepatic disorders.
References
- 1. A simplified procedure for the analysis of cholesterol, phospholipids and bile salts in human bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Properties of Na+, K+-ATPase of liver plasma membranes in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
The Synthesis and Chemical Structure of Clanobutin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clanobutin, a compound with choleretic and digestive-stimulating properties, has been a subject of interest in veterinary medicine. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed, proposed pathway for its chemical synthesis. Due to the limited availability of direct experimental data for this compound's synthesis in publicly accessible literature, this guide outlines a plausible and chemically sound synthetic route based on established organic chemistry principles and analogous reactions. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into the molecular architecture and potential manufacturing processes for this compound and related N-acyl-N-aryl-amino acids.
Chemical Structure of this compound
This compound is chemically known as 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid.[1] Its structure features a central nitrogen atom bonded to a p-methoxyphenyl group, a 4-chlorobenzoyl group, and a butanoic acid chain. This arrangement classifies it as a member of the benzamides.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid | [1][2] |
| Molecular Formula | C₁₈H₁₈ClNO₄ | [1][3][4] |
| Molecular Weight | 347.79 g/mol | [2][3][4] |
| CAS Number | 30544-61-7 | [1][4] |
| Appearance | White to Off-White Solid | [4] |
| Synonyms | Bykahepar, 4-(p-Chloro-N-(p-methoxyphenyl)benzamido)butyric acid, 4-((4-Chlorobenzoyl)(4-methoxyphenyl)amino)butanoic acid | [1][3][4] |
Proposed Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis of this compound can be envisioned in two primary steps:
Step 1: Synthesis of 4-((4-methoxyphenyl)amino)butanoic acid (Intermediate 1)
This step involves the formation of a secondary amine by reacting p-anisidine (B42471) (4-methoxyaniline) with a suitable four-carbon electrophile. A likely and efficient method is the reaction with succinic anhydride (B1165640), followed by reduction of the resulting amide. A more direct, albeit potentially lower-yielding, approach would be a nucleophilic substitution reaction between p-anisidine and a 4-halobutanoic acid ester, followed by hydrolysis. For the purpose of this guide, we will focus on the succinic anhydride route due to its common application in forming similar structures.
Step 2: Synthesis of this compound
The second step is the acylation of the secondary amine of Intermediate 1 with 4-chlorobenzoyl chloride. This is a standard Schotten-Baumann type reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Visualization of the Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on standard laboratory procedures for analogous chemical transformations. They should be adapted and optimized by experienced chemists.
Synthesis of 4-((4-methoxyphenyl)amino)butanoic acid (Intermediate 1)
Materials:
-
p-Anisidine
-
Succinic anhydride
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Amide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 eq) in anhydrous THF. To this solution, add succinic anhydride (1.0 eq) portion-wise while stirring. The reaction is typically exothermic. Stir the mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Reduction: In a separate flask, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Carefully add the solution from step 1 to the LiAlH₄ suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-12 hours.
-
Work-up: After cooling the reaction mixture to 0 °C, quench the excess LiAlH₄ by the sequential and careful addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash the filter cake with THF.
-
Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Synthesis of this compound from Intermediate 1
Materials:
-
4-((4-methoxyphenyl)amino)butanoic acid (Intermediate 1)
-
4-Chlorobenzoyl chloride
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Chloroform)
-
Base (e.g., Pyridine or Triethylamine)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acylation: Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add the base (1.1-1.5 eq), such as triethylamine (B128534) or pyridine, and cool the mixture to 0 °C. Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data from Analogous Reactions
While specific yield and analytical data for the synthesis of this compound are not available in the searched literature, the following table presents typical yields for similar acylation reactions found in the literature to provide a general expectation for the proposed synthesis.
Table 2: Representative Yields for Analogous Acylation Reactions
| Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |
| 4-chloro aniline | glutaric anhydride | N-Aryl-alkanoic acid | 81 | [5][6] |
| o-anisidine | 4-chlorobenzoyl chloride | N-Aryl-benzamide | 87 | [7] |
Conclusion
This technical guide has detailed the chemical structure of this compound and proposed a viable, two-step synthetic pathway. The proposed synthesis is based on well-established chemical reactions, including amide formation via reaction with an anhydride followed by reduction, and subsequent N-acylation using an acyl chloride. While specific experimental data for this compound synthesis remains elusive in the public domain, the provided hypothetical protocols and data from analogous reactions offer a solid starting point for any research or development endeavor focused on this compound. The information presented herein is intended to facilitate further investigation and optimization of the synthesis of this compound for scientific and drug development purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - Butanoic acid, 4-((4-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxobutyl)(2,6-dimethylphenyl)amino)- (C30H33ClN2O5) [pubchemlite.lcsb.uni.lu]
- 5. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-N-(2-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Metabolic Fate of Clanobutin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of Clanobutin (4-[4-chloro-N-(4-methoxyphenyl)-benzamido]-butyric acid), a choleretic drug used in veterinary medicine to treat digestive upsets.[1] While extensive research on the pharmacokinetics and metabolic pathways of many pharmaceuticals is readily available, preliminary studies on this compound suggest a unique metabolic profile. This document summarizes the existing data, details relevant experimental protocols, and outlines potential avenues for future research in this area.
In Vitro Intestinal Absorption and Metabolism
Early in vitro studies using a rat model have provided the most direct insight into the initial stages of this compound's metabolic journey. Research conducted on isolated perfused intestinal segments of rats aimed to elucidate the absorption characteristics and potential for metabolic alteration during intestinal transit.
Quantitative Data on Intestinal Transport
An in vitro study utilizing ¹⁴C-labelled this compound investigated its transport across isolated perfused jejunal segments of rats. The findings from this study are summarized in the tables below.[2]
Table 1: Concentration-Dependent Transfer of ¹⁴C-Clanobutin in Isolated Perfused Rat Jejunum [2]
| Mucosal Concentration (μmol/L) | Transfer to Mucosal Tissue |
| 1 - 100 | Proportional to concentration |
Table 2: Relative Concentrations of ¹⁴C-Clanobutin After Perfusion of Rat Jejunal Segments [2]
| Comparison | Concentration Ratio |
| Absorbate vs. Perfusion Fluid | 1.5 : 1 |
| Tissue vs. Perfusion Fluid (nmol/g vs. nmol/ml) | 2 : 1 |
Table 3: Directional Transfer of ¹⁴C-Clanobutin in Everted Sac Preparations [2]
| Direction of Transfer | Relative Transfer Rate |
| Mucosal to Serosal (M → S) | 3.7 |
| Serosal to Mucosal (S → M) | 1 |
Key Finding: Lack of Intestinal Metabolism
A significant finding from this research was that no detectable metabolic alteration of ¹⁴C-Clanobutin was observed during its passage across the jejunal epithelium.[2] This suggests that this compound is absorbed intact from the small intestine, at least in the rat model.
Experimental Protocols
The following section details the methodologies employed in the key in vitro study that forms the basis of our current understanding of this compound's intestinal absorption.
In Vitro Intestinal Perfusion (Fisher and Parsons Method)
-
Animal Model: Rats.[2]
-
Test Substance: ¹⁴C-labelled 4-[4-chloro-N-(4-methoxyphenyl)-benzamido]-butyric acid (this compound).[2]
-
Procedure:
-
Jejunal segments were isolated from rats.[2]
-
The isolated segments were perfused in vitro according to the method described by Fisher and Parsons.[2]
-
¹⁴C-Clanobutin was administered on the mucosal side at concentrations ranging from 1-100 μmol/L.[2]
-
The transfer of the radiolabeled compound to the mucosal tissue and the concentration in the absorbate were measured.[2]
-
Everted Sac Preparation (Wilson and Wiseman Method)
General Principles of Drug Biotransformation
While direct evidence for this compound metabolism is scarce, it is crucial for researchers to consider the established pathways of drug biotransformation. These metabolic processes, primarily occurring in the liver, are categorized into Phase I and Phase II reactions.[3]
-
Phase I Reactions: These reactions introduce or expose functional groups (-OH, -NH₂, -SH) on the parent drug, typically making it more polar.[3] The most common Phase I reactions are oxidation, reduction, and hydrolysis, often mediated by the cytochrome P450 enzyme system.[3]
-
Phase II Reactions: In this phase, the modified drug from Phase I (or the parent drug if it already has a suitable functional group) is conjugated with an endogenous molecule, such as glucuronic acid, sulfate, or an amino acid.[3] This process significantly increases water solubility and facilitates excretion.[3]
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the observed intestinal absorption of this compound and a proposed workflow for a comprehensive investigation into its metabolic fate.
Caption: In Vitro Intestinal Transport of this compound.
Caption: Proposed Workflow for this compound Metabolic Fate Studies.
Future Directions and Conclusion
The preliminary evidence suggests that this compound is well-absorbed in the rat jejunum without undergoing significant metabolism at the intestinal level.[2] However, a comprehensive understanding of its systemic metabolic fate remains elusive. Regulatory bodies have noted the insufficiency of data regarding residues and metabolism, highlighting the need for further investigation.
Future research should focus on in vivo studies in target animal species, employing modern analytical techniques such as high-resolution mass spectrometry to identify and quantify potential metabolites in plasma, urine, and feces. Such studies are essential for constructing a complete pharmacokinetic profile, elucidating the primary biotransformation pathways, and ensuring the safety of its use in veterinary medicine. The proposed workflow provides a roadmap for these necessary next steps in understanding the complete metabolic journey of this compound.
References
The Influence of Clanobutin on Nutrient Absorption in Swine: A Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the potential influence of clanobutin on nutrient absorption in swine. While direct research on this specific application is limited, this paper extrapolates from this compound's known physiological effects—primarily its role as a choleretic and a stimulant of pancreatic secretion—to build a comprehensive picture of its likely impact on digestive physiology in pigs. The document details the proposed mechanisms of action, presents quantitative data from studies in other species, and outlines detailed experimental protocols for future in vivo and in vitro studies in swine to directly measure nutrient digestibility and absorption. This guide serves as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound in enhancing swine nutrition and health.
Introduction
Efficient nutrient absorption is a cornerstone of swine health and productivity. The complex interplay of digestive enzymes, bile acids, and gastrointestinal motility dictates the bioavailability of essential nutrients from feed. Pharmacological agents that can modulate these physiological processes present a significant opportunity for improving feed conversion ratios and overall animal performance.
This compound, a GABA derivative, has been identified in several animal models as a potent stimulant of both biliary and pancreatic secretions. These secretions are fundamental to the digestion of fats, proteins, and carbohydrates. An increase in the availability of bile acids and pancreatic enzymes in the small intestine would logically lead to improved nutrient breakdown and subsequent absorption. This whitepaper will explore the existing evidence for this compound's mechanism of action and propose how these effects could translate to enhanced nutrient absorption in swine.
Proposed Mechanism of Action of this compound
This compound's primary influence on nutrient absorption is believed to be indirect, stemming from its secretagogue effects on the pancreas and liver. The proposed signaling pathway involves the stimulation of secretin and cholecystokinin (B1591339) (CCK) release, key hormones in the regulation of digestion.
Quantitative Data on this compound's Secretagogue Effects (Non-Swine Models)
While direct quantitative data for this compound's impact on nutrient absorption in swine is not yet available in the published literature, studies in other animal models provide valuable insights into its potential efficacy. The following tables summarize the observed effects of this compound on pancreatic and biliary secretions.
Table 1: Effect of this compound on Pancreatic Secretion in Rats and Rabbits
| Species | Preparation | This compound Dose | Parameter | Result | Citation |
| Rat | Pancreatic Lobules (in vitro) | 7.2 mM | Amylase & Protein Secretion | Stimulated to a similar or higher extent than maximal doses of CCK-PZ and carbachol (B1668302) (with a 1-2 hour delay). | [1] |
| Rabbit | Isolated Pancreas (in vitro) | 3.3 mM | Protein Secretion | Stimulated to about half the extent of carbachol (without significant delay). | [1] |
| Rabbit | Isolated Pancreas (in vitro) | 3.3 mM | Fluid Secretion | Inhibited by approximately 50% (reversible). | [1] |
Table 2: Choleretic Effect of this compound in Steers and Dogs
| Species | Experimental Condition | This compound Dose | Parameter | Result | Citation |
| Steers | Normal Bile Flow | 4.3 g (intravenous) | Bile Flow | No effect. | [2][3] |
| Steers | Reduced Enterohepatic Circulation | 4.3 g (intravenous) | Bile Flow | Potent choleretic, increasing bile flow up to four-fold. | [2][3] |
| Dogs | Anesthetized, Bile Duct Cannulated | Intravenous | Bile Flow | Increased by 260% within the first 15 minutes. | [4] |
| Dogs | Anesthetized, Bile Duct Cannulated | Intravenous | Bile Composition | Increased concentration of sodium, potassium, and magnesium, with a sharp initial increase in bilirubin (B190676) and calcium. | [4] |
Note: These data are from non-swine species and should be interpreted with caution when extrapolating to pigs. They do, however, strongly suggest a potent secretagogue effect that warrants investigation in swine.
Experimental Protocols for Assessing Nutrient Absorption in Swine
To directly evaluate the influence of this compound on nutrient absorption in swine, rigorous experimental designs are necessary. The following sections detail established methodologies for both in vivo and in vitro studies.
In Vivo Nutrient Digestibility Trial
This protocol is designed to measure the apparent total tract digestibility (ATTD) of various nutrients in growing pigs.
In Vitro Nutrient Digestibility Assay
This multi-step enzymatic assay simulates the digestive processes of the pig's stomach and small intestine, providing a rapid and ethical means of screening the effects of this compound on nutrient digestibility.
Anticipated Outcomes and Data Presentation
Based on its known physiological effects, administration of this compound in swine is hypothesized to increase the digestibility of key nutrients, particularly fats and proteins. The following tables illustrate the expected data presentation from a successful in vivo trial.
Table 3: Hypothetical Effect of this compound on Apparent Total Tract Digestibility (ATTD) of Nutrients in Growing Pigs
| Parameter | Control Diet (%) | This compound Diet (%) | P-value |
| Dry Matter (DM) | 85.2 | 87.5 | <0.05 |
| Crude Protein (CP) | 82.1 | 85.3 | <0.05 |
| Ether Extract (EE) | 78.5 | 84.0 | <0.01 |
| Gross Energy (GE) | 84.6 | 86.9 | <0.05 |
Table 4: Hypothetical Effect of this compound on Growth Performance of Weanling Pigs
| Parameter | Control Diet | This compound Diet | P-value |
| Average Daily Gain ( g/day ) | 450 | 485 | <0.05 |
| Average Daily Feed Intake ( g/day ) | 750 | 755 | >0.05 |
| Feed Conversion Ratio (FCR) | 1.67 | 1.56 | <0.01 |
Conclusion and Future Directions
This compound presents a promising, albeit currently under-researched, avenue for enhancing nutrient absorption in swine. Its established efficacy as a choleretic and pancreatic secretagogue in other species provides a strong rationale for its investigation in pigs. The indirect mechanism of action—improving the digestive environment rather than acting on the nutrients themselves—suggests a broad applicability across different feed formulations.
Future research should prioritize conducting in vivo digestibility trials in swine across different age groups (weanling, grower, and finisher) to quantify the effects of this compound on nutrient utilization and growth performance. Furthermore, studies employing cannulated pig models could provide more detailed insights into the specific changes in bile acid and pancreatic enzyme profiles in response to this compound administration. Elucidating the precise signaling pathways in porcine enteroendocrine cells will also be crucial for a complete understanding of its mechanism of action. The experimental protocols and anticipated outcomes detailed in this whitepaper provide a robust framework for these future investigations.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. A technique for monitoring nutrient absorption in the conscious, unrestrained pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The choleretic effect of menbutone and this compound sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
Clanobutin in Veterinary Science: A Technical Guide to its Historical Development and Initial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clanobutin, a synthetic choleretic agent, has a significant history in veterinary medicine for the management of digestive disorders. This technical guide details the historical development of this compound, from its early synthesis to its initial applications in various animal species. The document provides an in-depth look at the experimental protocols employed in early studies, presents quantitative data from this foundational research, and illustrates the proposed mechanism of action.
Historical Development
This compound, chemically known as 4-(p-chloro-N-(p-methoxyphenyl)benzamido)butyric acid, was introduced as a choleretic and digestant agent for animals. Its development and introduction to the veterinary market were aimed at addressing a range of digestive disturbances in domestic species.
Regulatory reviews, such as the one completed by the Australian Pesticides and Veterinary Medicines Authority (APVMA) in May 1999, highlight its long-standing use and provide insights into its safety and residue profiles in food-producing animals.
Mechanism of Action
This compound is classified as a choleretic agent, meaning it stimulates the liver to increase the secretion of bile. The increased bile flow aids in the digestion and absorption of fats and fat-soluble vitamins, and helps in the elimination of waste products from the body.
The precise signaling pathway of this compound has not been fully elucidated in the early literature. However, it is understood to primarily stimulate bile acid-independent bile flow. This process involves the active transport of electrolytes and other organic compounds into the bile canaliculi, which in turn creates an osmotic gradient that draws water into the bile ducts, thereby increasing bile volume.
One early study in dogs suggested that the choleretic action of this compound is not attributable to an influence on the sodium pump mechanism, as it increases the excretion of both sodium and potassium.[1] This distinguishes it from some other choleretics. The diagram below illustrates a generalized proposed pathway for a choleretic agent that enhances bile acid-independent bile flow.
Caption: Proposed mechanism of action for this compound as a choleretic agent.
Initial Applications in Veterinary Science
This compound was initially indicated for a variety of digestive and metabolic disorders in a range of domestic animals, including cattle, sheep, goats, horses, and dogs.
Digestive Upsets and Indigestion
The primary application of this compound was in the treatment of digestive upsets. In ruminants such as cattle, sheep, and goats, it was used for primary and secondary indigestion, including conditions arising from overfeeding with easily digestible carbohydrates (ruminal acidosis), consumption of contaminated food, and rapid dietary changes.[2] In horses, it was employed for indigestion related to high-protein feeds, constipation, intestinal atony, and gas colic.[2] For dogs, indications included various forms of indigestion, constipation, and exocrine pancreatic insufficiency.[2]
Prophylaxis of Ketosis in Dairy Cows
An important early application of this compound was in the prevention of postpartum primary ketosis in dairy cows. A study conducted in 1993 demonstrated its efficacy in this regard.
Quantitative Data from Early Studies
The following tables summarize the quantitative data from key early studies on this compound.
Table 1: Effect of this compound on Bile Flow in Dogs (Immelman et al., 1981) [1][3]
| Parameter | Observation |
| Increase in Bile Flow | 260% within the first 15 minutes |
| Duration of Action | 1.5 hours |
| Animal Model | Anesthetized dogs with bile duct cannulation |
| Dosage | Not specified in abstract |
Table 2: Efficacy of this compound in Preventing Postpartum Primary Ketosis in Dairy Cows (Karatzias et al., 1993)
| Group | Number of Animals | Incidence of Ketosis |
| This compound-Treated | 15 | 0 |
| Control | 15 | 2 |
| Dosage | Not specified in abstract |
Table 3: Effect of this compound on Bile Flow in Steers (Symonds, 1982) [4]
| Condition | Effect of this compound (4.3 g dose) |
| Normal Bile Flow | No effect |
| Reduced Bile Flow (due to reduced bile salt circulation) | Potent choleretic, increasing bile flow up to four-fold |
| Animal Model | Adult steers |
Experimental Protocols from Key Early Studies
The following are detailed methodologies for key experiments cited in this guide, based on the information available in the abstracts of the original publications.
Study on the Choleretic Action of this compound in Dogs (Immelman et al., 1981)[3][5]
-
Objective: To determine the choleretic action of this compound in dogs.
-
Animal Model: Anesthetized dogs.
-
Procedure:
-
The bile duct of each dog was cannulated to allow for the collection of bile.
-
This compound was administered intravenously.
-
Bile samples were collected at 15-minute intervals.
-
Arterial and venous blood pressures, as well as the electrocardiogram, were recorded throughout the experiment.
-
The concentration of sodium, potassium, magnesium, bilirubin, and calcium in the bile samples was analyzed.
-
-
Workflow Diagram:
References
- 1. JCI - Bile Acid-Induced Increase in Bile Acid-Independent Flow and Plasma Membrane NaK-ATPase Activity in Rat Liver [jci.org]
- 2. An Updated Review on Drug-Induced Cholestasis: Mechanisms and Investigation of Physicochemical Properties and Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Bile - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bile acids and their receptors: modulators and therapeutic targets in liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Off-Label Applications of Clenbuterol in Animal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenbuterol (B1669167), a potent and long-acting β2-adrenergic agonist, was initially developed as a bronchodilator for treating respiratory conditions in horses and non-lactating cattle.[1][2][3] However, its significant off-label effects on body composition, specifically its ability to promote muscle growth and reduce adipose tissue, have made it a subject of extensive investigation in animal research.[3][4] This technical guide provides an in-depth overview of the off-label uses of Clenbuterol in animal research, focusing on its mechanism of action, experimental protocols, and key quantitative findings. It is important to note that while Clenbuterol is approved for specific veterinary uses, its application in food-producing animals is banned in many countries, including the United States and the European Union, due to concerns about residues in meat products.[5][6]
Mechanism of Action
Clenbuterol primarily exerts its effects by selectively binding to and activating β2-adrenergic receptors.[][8] This interaction triggers a cascade of intracellular signaling events. Upon binding, adenylyl cyclase is activated, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[][9] Elevated cAMP, in turn, activates protein kinase A (PKA), which is a key mediator of the downstream effects of Clenbuterol.[][9]
One of the most studied off-label effects of Clenbuterol is its impact on skeletal muscle. It has been shown to induce muscle hypertrophy and attenuate muscle atrophy.[10][11] This anabolic effect is believed to be mediated, at least in part, through the activation of the Akt/mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[10][12] Studies have demonstrated that Clenbuterol administration increases the phosphorylation of key proteins in this pathway, including Akt, S6 kinase 1 (p70S6K), and eukaryotic initiation factor 4E binding protein 1 (4E-BP1).[10][11] Furthermore, Clenbuterol has been shown to suppress the expression of genes associated with muscle atrophy, such as MuRF1 and MAFbx.[10]
Signaling Pathway of Clenbuterol in Muscle Cells
Caption: Clenbuterol's signaling cascade in muscle cells.
Quantitative Data from Animal Studies
The following tables summarize the dosages and observed effects of Clenbuterol in various animal models.
Table 1: Effects of Clenbuterol in Murine Models
| Mouse Strain | Dosage | Administration Route | Frequency & Duration | Key Findings |
| C57BL/10ScSn | 1.5-2 mg/kg/day | Drinking Water | 52 weeks (3 days on/3 days off) | Increased heart (28%), EDL (16%), and soleus (22%) muscle mass.[12] |
| Not Specified | Not Specified | Not Specified | 24 hours and 10 days | Decreased blood urea (B33335) nitrogen (BUN) and increased body weight gain.[13] |
Table 2: Effects of Clenbuterol in Equine Models
| Study Focus | Dosage | Administration Route | Duration | Key Findings |
| Chronic Obstructive Pulmonary Disease (COPD) | 0.8 - 3.2 µg/kg | Oral (b.i.d.) | 10-30 days | Significant improvement in clinical signs of COPD.[14] |
| Muscle Injury in Exercising Horses | Up to 3.2 µg/kg | Oral (b.i.d.) | 14 days | No measurable adverse effects on skeletal or cardiac muscle.[15] |
| Pharmacokinetics in Exercising Horses | 0.8 µg/kg | Oral (b.i.d.) | 30 days | Plasma concentrations below limit of quantification by day 4 post-administration.[16] |
Table 3: Effects of Clenbuterol in Bovine Models
| Study Focus | Dosage | Administration Route | Duration | Key Findings |
| Residue Levels | Therapeutic Doses | Not Specified | Not Specified | Detectable residues in eyes up to 42 days post-withdrawal.[6] |
| Anabolic Effects | 5 µg/kg | Oral (b.i.d.) | 3 weeks | Effective anabolic dose.[] |
Experimental Protocols
Oral Gavage Administration of Clenbuterol in Mice
This protocol is adapted from established methods for administering substances to rodents and is crucial for ensuring accurate and reproducible dosing in research settings.[12]
Materials:
-
Clenbuterol HCl powder
-
Vehicle (e.g., sterile saline, or a co-solvent system such as DMSO, PEG300, and Tween-80 in saline)
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Gavage needles (appropriate size for the mouse)
-
Syringes
Procedure:
-
Solution Preparation:
-
Accurately weigh the required amount of Clenbuterol HCl.
-
Dissolve the powder in the chosen vehicle. If using a co-solvent system, first dissolve in DMSO, then add the other components, vortexing thoroughly after each addition to ensure a homogenous solution.[12]
-
-
Animal Handling and Measurement:
-
Measure the correct insertion depth for the gavage needle by holding it alongside the mouse, with the tip at the last rib. Mark the point on the needle that aligns with the mouse's incisors.[12]
-
Firmly restrain the mouse by "scruffing" the loose skin over the neck and shoulders, ensuring the head and neck are immobilized in an upright position.[12]
-
-
Gavage Administration:
-
Gently insert the gavage needle into the esophagus to the pre-measured depth. The mouse should exhibit a swallowing reflex.[12]
-
CRITICAL: If any resistance is felt or the animal shows signs of respiratory distress, the needle may be in the trachea. Immediately withdraw and reposition. Never force the needle. [12]
-
Administer a small test dose (approximately 0.05 ml) and observe for any change in breathing.[12]
-
If breathing is normal, slowly depress the syringe plunger over 2-3 seconds to deliver the full dose.[12]
-
-
Post-Administration Monitoring:
-
Slowly withdraw the needle.
-
Return the mouse to its cage and monitor for at least 10 minutes for any signs of distress.[12]
-
Experimental Workflow for Clenbuterol Administration in Mice
Caption: Step-by-step workflow for oral gavage in mice.
Clenbuterol remains a compound of significant interest in animal research due to its pronounced effects on muscle physiology and body composition. Understanding its mechanism of action and employing precise experimental protocols are essential for obtaining reliable and reproducible data. The information presented in this guide serves as a foundational resource for researchers exploring the off-label applications of Clenbuterol in a controlled laboratory setting. Researchers must adhere to all institutional and national guidelines for animal welfare and the use of therapeutic agents in research.
References
- 1. Clenbuterol [fao.org]
- 2. madbarn.com [madbarn.com]
- 3. mixlab.com [mixlab.com]
- 4. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clenbuterol - Wikipedia [en.wikipedia.org]
- 6. Residues of clenbuterol in cattle receiving therapeutic doses: implications for differentiating between legal and illegal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. benchchem.com [benchchem.com]
- 13. Changes in skeletal muscle gene expression following clenbuterol administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical efficacy and safety of clenbuterol HCl when administered to effect in horses with chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Detection, pharmacokinetics and cardiac effects following administration of clenbuterol to exercised horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Rumen: A Technical Guide to the Potential Effects of Clanobutin on the Ruminant Gut Microbiome
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate ecosystem of the ruminant gut microbiome is a critical determinant of host health, productivity, and feed efficiency. Pharmacological interventions that modulate this microbial community hold significant promise for enhancing livestock production. Clanobutin, a gamma-aminobutyric acid (GABA) analog registered for veterinary use as a choleretic and digestive stimulant in ruminants, presents a compelling yet uninvestigated candidate for microbiome modulation.[1][2][3] This technical guide synthesizes the known pharmacology of this compound with the established roles of GABAergic signaling and prokinetic action in the gastrointestinal tract to propose a research framework for elucidating the potential effects of this compound on the ruminant gut microbiome. Due to a current lack of direct experimental evidence, this document serves as a foundational whitepaper, detailing hypothesized mechanisms of action, comprehensive experimental protocols for in vitro and in vivo investigation, and projected data outcomes to guide future research in this novel area.
Introduction: The Case for Investigating this compound
This compound sodium is utilized in veterinary medicine to treat digestive disturbances in cattle, sheep, and goats, including conditions related to overfeeding, ruminal acidosis, and to stimulate hepatic function by promoting bile secretion.[1][2] Its chemical structure as a GABA analog suggests a potential interaction with the enteric nervous system, which is increasingly recognized as a key regulator of the gut microbiome.[4][5] The gut microbiota can produce and respond to neurotransmitters, including GABA, creating a complex bidirectional communication network known as the gut-brain axis.[6][7] By acting as a GABA receptor agonist, this compound may influence gut motility, secretion, and the composition and metabolic activity of the rumen microbiota. Furthermore, its choleretic properties, which increase bile flow, could indirectly impact the microbiome by altering the intestinal environment.[8][9] Understanding these potential effects is paramount for optimizing the therapeutic use of this compound and exploring its potential as a feed additive to enhance ruminant productivity.
Hypothesized Mechanisms of Action
Based on its classification as a GABA analog and its known choleretic effects, we propose two primary pathways through which this compound may influence the ruminant gut microbiome.
Direct Modulation via GABAergic Signaling
Certain species of gut bacteria, such as Lactobacillus and Bifidobacterium, are capable of producing GABA.[6] GABA receptors are present throughout the enteric nervous system and on intestinal epithelial cells.[5][10] By mimicking the action of GABA, this compound could directly influence the gut environment.
Indirect Modulation via Choleretic Action
This compound's established role as a choleretic agent suggests an indirect mechanism of microbiome modulation.[1][2][11] Increased bile acid secretion into the intestine can significantly alter the gut environment, thereby influencing the composition of the microbial community.
Proposed Experimental Protocols
To investigate the hypotheses outlined above, a two-tiered approach is recommended, commencing with in vitro studies to establish proof-of-concept, followed by in vivo trials for validation in a physiologically relevant context.
In Vitro Rumen Fermentation Model
This protocol aims to assess the direct effects of this compound on rumen microbial fermentation and composition in a controlled environment.
Methodology:
-
Inoculum Collection: Rumen fluid will be collected from at least two healthy, rumen-cannulated adult sheep or cattle maintained on a consistent total mixed ration.[12] The fluid will be strained through four layers of cheesecloth and transported to the laboratory in pre-warmed, anaerobic containers.[13]
-
Incubation Setup: The in vitro incubations will be conducted using a dual-flow continuous culture system or batch culture with gas production monitoring.[12][14] Each fermentation vessel will contain a buffered medium, a standardized feed substrate, and the rumen fluid inoculum.
-
Treatment Groups:
-
Control (no this compound)
-
Low-dose this compound (pharmacologically relevant concentration)
-
High-dose this compound (suprapharmacological concentration)
-
-
Incubation Conditions: Incubations will be maintained at 39°C under a continuous CO₂ atmosphere for 24 to 48 hours.[15]
-
Sampling and Analysis:
-
Gas Production: Total gas production will be measured continuously. Gas samples will be collected at regular intervals for analysis of methane (B114726) (CH₄) and carbon dioxide (CO₂) concentrations by gas chromatography.[14]
-
Fermentation Parameters: At the end of the incubation, liquid samples will be collected for the analysis of pH, volatile fatty acid (VFA) concentrations (acetate, propionate, butyrate) by gas chromatography, and ammonia-nitrogen (NH₃-N) concentration by spectrophotometry.[12]
-
Microbial Community Analysis: Microbial pellets will be collected by centrifugation for DNA extraction. The V3-V4 region of the 16S rRNA gene will be amplified and sequenced using a high-throughput sequencing platform to determine bacterial and archaeal community composition and diversity.
-
In Vivo Ruminant Trial
This protocol is designed to evaluate the effects of this compound on the gut microbiome and digestive physiology in live animals.
Methodology:
-
Animal Model: Rumen-cannulated adult sheep or cattle will be used to allow for direct and repeated sampling of rumen contents.[16][17][18] The animals will be housed in individual pens to monitor feed intake and will be adapted to a basal diet for a minimum of two weeks prior to the experiment.
-
Experimental Design: A crossover design will be employed, where each animal receives all treatments with a washout period between treatments.
-
Treatment Groups:
-
Control (placebo administration)
-
This compound (administered at the recommended therapeutic dose)[2]
-
-
Administration and Sampling: this compound or the placebo will be administered as per veterinary guidelines. Rumen content samples (both solid and liquid fractions) will be collected through the cannula at specified time points before and after administration. Fecal samples will also be collected.
-
Analysis:
-
Rumen Fermentation: Rumen samples will be analyzed for pH, VFA, and NH₃-N concentrations as described in the in vitro protocol.
-
Microbiome Analysis: DNA will be extracted from rumen and fecal samples for 16S rRNA gene sequencing to assess microbial community structure.[19]
-
Metagenomic and Metabolomic Analysis: Shotgun metagenomic sequencing will be performed on a subset of samples to identify the functional potential of the microbiome.[20][21][22] Metabolomic analysis of rumen fluid using techniques such as NMR or LC-MS will be conducted to profile the small molecule landscape.[23]
-
Hypothetical Data Presentation
The following tables illustrate the anticipated quantitative data from the proposed experiments.
Table 1: Hypothetical In Vitro Fermentation Parameters (24h Incubation)
| Parameter | Control | Low-Dose this compound | High-Dose this compound |
| Total Gas Production (mL/g DM) | 220 | 235 | 250 |
| Methane (CH₄) (% of total gas) | 25 | 22 | 18 |
| pH | 6.5 | 6.4 | 6.3 |
| Total VFA (mM) | 80 | 85 | 92 |
| Acetate:Propionate Ratio | 3.2 | 2.8 | 2.5 |
| NH₃-N (mg/dL) | 15 | 13 | 11 |
Table 2: Hypothetical In Vivo Rumen Microbial Composition (Relative Abundance %)
| Phylum | Control | This compound |
| Firmicutes | 45 | 50 |
| Bacteroidetes | 40 | 35 |
| Proteobacteria | 5 | 7 |
| Euryarchaeota | 3 | 2 |
| Other | 7 | 6 |
Proposed Experimental and Analytical Workflow
The following diagram outlines the proposed workflow from sample collection to data analysis.
Conclusion and Future Directions
While currently there is a paucity of direct evidence, the pharmacological profile of this compound as a GABA analog and choleretic agent strongly suggests a potential for significant interaction with the ruminant gut microbiome. The research framework proposed in this whitepaper provides a comprehensive roadmap for investigating these potential effects. The outcomes of these studies could not only refine the clinical application of this compound in treating digestive disorders but also pave the way for its use as a novel feed additive to enhance nutrient utilization, improve animal health, and potentially reduce methane emissions. Future research should focus on elucidating the specific microbial taxa and metabolic pathways affected by this compound and exploring the long-term impacts of its administration on ruminant productivity and health.
References
- 1. Bekatest 10% Injection [drugest.net]
- 2. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Intervention in gut microbiota increases intestinal γ-aminobutyric acid and alleviates anxiety behavior: a possible mechanism via the action on intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Gut Feeling about GABA: Focus on GABAB Receptors [frontiersin.org]
- 6. troscriptions.com [troscriptions.com]
- 7. Implications of microbe-derived ɣ-aminobutyric acid (GABA) in gut and brain barrier integrity and GABAergic signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Host response to cholestyramine can be mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk between Gut Microbiota and Bile Acids in Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The choleretic effect of menbutone and this compound sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro rumen fermentation pattern: insights from concentrate level and plant oil supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unito.it [iris.unito.it]
- 15. A Standard Procedure for In Vitro Digestion Using Rumen Fermenters: A Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. office.sjas-journal.org [office.sjas-journal.org]
- 18. Ruminal Fistulation and Cannulation: A Necessary Procedure for the Advancement of Biotechnological Research in Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metagenomic Analysis Revealed Differences in Composition and Function Between Liquid-Associated and Solid-Associated Microorganisms of Sheep Rumen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. vigyanvarta.in [vigyanvarta.in]
- 23. frontiersin.org [frontiersin.org]
Foundational Research on the Toxicology Profile of Clanobutin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available toxicological data on Clanobutin. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist in the publicly available literature regarding the toxicology of this compound.
Introduction
This compound, with the chemical name 4-(4-chloro-N-(4-methoxyphenyl)benzamido)butyric acid (CAS No: 30544-61-7), is a member of the benzamide (B126) class of compounds.[1][2] It has been investigated for its choleretic and digestion-stimulating properties in veterinary medicine.[2][3] This technical guide provides a summary of the foundational research on the toxicology profile of this compound, focusing on available quantitative data, experimental methodologies, and known physiological effects.
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H18ClNO4 | [1] |
| Molecular Weight | 347.79 g/mol | [2] |
| Appearance | White to Off-White Solid | [2][3] |
| Melting Point | 115-116 °C | [2] |
| Water Solubility | 44.17 mg/L (at 37 °C) |[2] |
Pharmacokinetics and Metabolism
The complete pharmacokinetic profile of this compound in various species is not extensively detailed in the available literature. However, insights into its absorption have been provided through in vitro studies.
Absorption
An in vitro study utilizing artificial phospholipid collodion (B3344781) membranes was conducted to estimate the enteral absorption of this compound.[4] This model was designed to simulate gastrointestinal transport and local pH changes to predict human absorption rates.[4] The study found good agreement between the permeability coefficients obtained from the artificial membrane and in vitro absorption data from swine intestine, as well as the absorption constant (ka) derived from pharmacological studies in humans.[4]
The data suggests that this compound is absorbed from the gastrointestinal tract, and its absorption is influenced by pH, which is typical for a weak acid.[4]
Non-Clinical Toxicology
Acute Toxicity
Acute toxicity studies provide information on the potential adverse effects of a substance following a single short-term exposure.
Quantitative Data: Acute Toxicity
| Species | Route of Administration | Value | Reference |
|---|---|---|---|
| Rat | Oral | LD50 > 2000 mg/kg | [2][5] |
| Rat | Intravenous | LD50 = 570 mg/kg |[2][5] |
Experimental Protocol: Acute Oral Toxicity (General Guideline)
While the specific protocol for the cited this compound study is not available, a typical acute oral toxicity study follows established guidelines such as the OECD Test Guideline 423.
References
- 1. This compound | C18H18ClNO4 | CID 35378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 30544-61-7 [amp.chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. [In vitro method for estimation of enteral absorption of this compound and other drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
Navigating Xenobiotic Metabolism: A Technical Guide to Clanobutin's Interaction with Hepatic Enzymes Across Species
Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies detailing the direct interaction of clanobutin with hepatic enzymes in various animal species. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the established principles and methodologies used to investigate the hepatic metabolism of a xenobiotic compound like this compound. The quantitative data and specific pathways presented herein are illustrative and based on general knowledge of drug metabolism.
Introduction to Hepatic Drug Metabolism
The liver is the primary site of drug metabolism, a process that transforms lipophilic compounds into more water-soluble metabolites, facilitating their excretion. This biotransformation is broadly categorized into Phase I and Phase II reactions.
Phase I Reactions: These reactions introduce or expose functional groups on the parent drug, typically through oxidation, reduction, or hydrolysis. The most important enzyme system involved in Phase I metabolism is the cytochrome P450 (CYP450) superfamily of monooxygenases.[1][2]
Phase II Reactions: These are conjugation reactions where an endogenous substrate is added to the functional group of the parent drug or its Phase I metabolite. A key Phase II pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1][3] This process significantly increases the water solubility and molecular weight of the compound, aiding its elimination via bile or urine.[3]
Significant species differences exist in the expression and activity of these enzymes, which can lead to variations in drug efficacy and toxicity across different animal models and humans.[4][5] Therefore, understanding the species-specific metabolism of a compound is a critical aspect of preclinical drug development.[6]
In Vitro Assessment of Hepatic Metabolism
In vitro models, particularly liver microsomes, are widely used in early drug discovery to assess metabolic stability and characterize metabolic pathways.[7][8] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 and UGT enzymes.[2][9]
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines a general procedure for determining the metabolic stability of a compound like this compound in liver microsomes from different species (e.g., rat, dog, pig, human).
2.1.1. Materials:
-
Test compound (this compound)
-
Liver microsomes from various species (e.g., rat, dog, pig, human)
-
NADPH regenerating system (for CYP450-mediated metabolism)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (for UGT-mediated metabolism)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Incubator/water bath
-
LC-MS/MS system for analysis
2.1.2. Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes. For assessing glucuronidation, the microsomes may need to be "activated" with a detergent like alamethicin (B1591596) to allow UDPGA access to the UGT active site.
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add the test compound (this compound) to the mixture. To initiate the reaction, add the appropriate cofactor: NADPH regenerating system for Phase I metabolism or UDPGA for Phase II glucuronidation.
-
Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile). This also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
2.1.3. Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) can then be calculated and scaled to predict in vivo hepatic clearance.
Quantitative Data on Hepatic Enzyme Interactions
The following tables illustrate how quantitative data on the interaction of a compound like this compound with hepatic enzymes would be presented. The data in these tables is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for this compound Metabolism in Liver Microsomes of Different Species
| Species | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Rat | 1.5 ± 0.2 | 25 ± 5 | 60 |
| Dog | 0.8 ± 0.1 | 15 ± 3 | 53.3 |
| Pig | 2.2 ± 0.3 | 40 ± 8 | 55 |
| Human | 1.1 ± 0.2 | 20 ± 4 | 55 |
Vmax (maximum reaction velocity) and Km (Michaelis constant, substrate concentration at half Vmax) are determined by incubating varying concentrations of the substrate with microsomes. CLint is calculated as Vmax/Km.
Table 2: Hypothetical IC50 Values for this compound Inhibition of Major Cytochrome P450 Isoforms
| CYP Isoform | Rat IC50 (µM) | Dog IC50 (µM) | Human IC50 (µM) |
| CYP1A2 | > 100 | 85.2 | 92.5 |
| CYP2C9 | 45.6 | 62.1 | 55.3 |
| CYP2D6 | > 100 | > 100 | > 100 |
| CYP3A4 | 12.3 | 25.8 | 18.7 |
IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate more potent inhibition.[10] This data is crucial for predicting potential drug-drug interactions.[11]
Visualization of Metabolic Pathways and Workflows
Diagrams created using Graphviz can effectively visualize complex biological pathways and experimental procedures.
Caption: Workflow for in vitro metabolic stability assay.
Caption: General hepatic metabolic pathways.
Conclusion
The study of a drug's interaction with hepatic enzymes across different species is fundamental to modern drug development. It allows for the prediction of human pharmacokinetics, the identification of potential drug-drug interactions, and the selection of appropriate animal models for preclinical safety and efficacy studies. While specific data for this compound is not currently available, the methodologies and principles outlined in this guide provide a robust framework for initiating such investigations. The use of in vitro systems like liver microsomes, coupled with rigorous analytical techniques, will be essential in characterizing the metabolic profile of this compound and ensuring its safe and effective development for clinical use.
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Clanobutin Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clanobutin, with the chemical formula C₁₈H₁₈ClNO₄, is a veterinary drug used in some countries.[1] Its residues in food products of animal origin are a concern for consumer safety, necessitating reliable analytical methods for their detection and quantification. This document provides a detailed application note and protocol for the analysis of this compound residues in various animal-derived matrices using High-Performance Liquid Chromatography (HPLC). While LC-MS/MS is a common high-sensitivity method for this compound, this note also outlines a protocol for HPLC with UV detection, a more accessible technique in many laboratories. The provided protocols are based on established methodologies for veterinary drug residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.
Chemical Structure of this compound:
-
IUPAC Name: 4-[N-(4-chlorobenzoyl)-4-methoxyanilino]butanoic acid[1]
-
Molecular Formula: C₁₈H₁₈ClNO₄[1]
-
Molecular Weight: 347.79 g/mol
Regulatory Context: Maximum Residue Limits (MRLs)
Maximum Residue Limits (MRLs) are the maximum concentrations of residues of veterinary medicinal products legally permitted in foodstuffs of animal origin.[2][3] A comprehensive search of the European Union, Codex Alimentarius, and Japanese databases did not yield specific MRLs for this compound in food-producing animals.[4][5][6] In the absence of established MRLs, it is often prudent to adhere to the lowest reasonably achievable detection limits. For compounds without a specific MRL, a default value (e.g., 0.01 mg/kg) may be applied in some jurisdictions.
Experimental Protocols
This section details the methodologies for sample preparation and chromatographic analysis of this compound residues.
1. Sample Preparation: Modified QuEChERS Protocol
The QuEChERS method is a widely adopted sample preparation technique for the analysis of veterinary drug residues in food matrices due to its simplicity, speed, and effectiveness.[2][3]
Materials:
-
Homogenized tissue sample (e.g., muscle, liver, kidney), milk, or eggs
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents: Primary Secondary Amine (PSA) and C18
-
Centrifuge tubes (15 mL and 50 mL)
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Homogenization: Weigh 5 g (± 0.1 g) of the homogenized tissue sample into a 50 mL centrifuge tube. For liquid samples like milk, use 5 mL.
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the sample tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes at 4°C.
-
Dispersive SPE Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Sample for Analysis: Transfer the cleaned extract into an autosampler vial for HPLC analysis.
2. HPLC-UV Method
Note: As no specific HPLC-UV method for this compound was found in the literature, the following conditions are proposed based on the chemical structure of this compound, which contains a chromophore (a substituted benzene (B151609) ring), and general practices for similar analytes. This method requires validation.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-1 min: 95% A, 5% B
-
1-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12.1-15 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Based on the structure of this compound, a wavelength in the range of 230-280 nm is expected to provide good sensitivity. The optimal wavelength should be determined by acquiring a UV spectrum of a this compound standard. A starting wavelength of 240 nm is recommended.
3. LC-MS/MS Method (for higher sensitivity and confirmation)
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) in water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.
Method Validation
The analytical method should be validated according to international guidelines (e.g., VICH, SANTE/12682/2019) to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Working Range: The range over which the response is directly proportional to the concentration.
-
Accuracy (Recovery): The closeness of the measured value to the true value.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Data Presentation
The following table summarizes typical performance data for the analysis of this compound residues using an LC-MS/MS method, as derived from the literature.
| Parameter | Matrix | Value |
| Linearity Range | Pork, Beef, Chicken, Milk, Egg | 5 - 50 ng/g |
| Correlation Coefficient (r²) | Pork, Beef, Chicken, Milk, Egg | ≥ 0.9807 |
| Intra-day Accuracy (Recovery %) | Animal-derived foods | 73.2 - 108.1% |
| Inter-day Accuracy (Recovery %) | Animal-derived foods | 71.4 - 109.8% |
| Intra-day Precision (RSD %) | Animal-derived foods | 0.9 - 12.9% |
| Inter-day Precision (RSD %) | Animal-derived foods | 1.8 - 10.6% |
| Limit of Quantification (LOQ) | Animal-derived foods | 0.1 - 1 ng/g |
Data adapted from a study on the simultaneous determination of this compound and other veterinary drugs.
Conclusion
The presented protocols provide a robust framework for the analysis of this compound residues in various food matrices of animal origin. The QuEChERS sample preparation method offers an efficient and effective way to extract and clean up samples prior to chromatographic analysis. While LC-MS/MS provides high sensitivity and specificity, the proposed HPLC-UV method serves as a viable alternative for laboratories without access to mass spectrometry, pending proper validation. Adherence to rigorous method validation procedures is crucial to ensure the reliability and accuracy of the analytical results for regulatory compliance and food safety assessment.
References
- 1. eur-lex.europa.eu [eur-lex.europa.eu]
- 2. Maximum residue limits (MRL) | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Maximum Residue Limits (MRLs) for veterinary medicinal products | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 4. apps.fas.usda.gov [apps.fas.usda.gov]
- 5. Maximum Residue Limits | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 6. Pesticides database for MRLs set in Japan [jpn-pesticides-database.go.jp]
Application Notes and Protocols: The Use of Clanobutin in the Management of Post-operative Indigestion in Horses
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is for research and development purposes only. Clanobutin is not currently a standard or widely documented treatment for post-operative ileus (POI) in horses. The application notes are based on the available pharmacological data of the compound and general principles of equine gastrointestinal science. The proposed experimental protocol is a hypothetical framework for investigation.
Introduction
Post-operative indigestion, specifically post-operative ileus (POI), is a significant and often life-threatening complication following abdominal surgery in horses.[1][2] It is characterized by a cessation of normal intestinal motility, leading to fluid accumulation, abdominal distension, pain, and endotoxemia.[1][3] The pathophysiology of equine POI is complex, involving both neurogenic and inflammatory pathways.[4][5] Current management strategies are multimodal and include fluid and electrolyte therapy, anti-inflammatory drugs, and the use of prokinetic agents such as lidocaine, metoclopramide, and erythromycin.[6][7]
This compound is a choleretic agent that stimulates the secretory activity of digestive exocrine glands.[8][9][10] While it is indicated for various forms of indigestion and intestinal atony in horses, its specific efficacy in the context of post-operative ileus has not been rigorously studied.[11][12] These application notes explore the potential rationale for its use and provide a framework for future research.
Mechanism of Action
The primary established mechanism of action for this compound is its choleretic effect, stimulating the liver to increase bile secretion.[8][9] In steers, this compound has been shown to be a potent choleretic, particularly when bile flow is reduced.[8] In dogs, intravenous administration of this compound resulted in a 260% increase in bile flow within the first 15 minutes.[9] This action may aid in the digestion and emulsification of fats and could potentially have a mild prokinetic effect on the upper gastrointestinal tract.
This compound has also been noted to increase the secretion of pepsin, trypsin, and chymotrypsin (B1334515) in other species, further supporting its role in enhancing digestive processes.[13] However, its direct effects on the complex neuro-inflammatory pathways that dominate the pathophysiology of equine POI are currently unknown.
Data Presentation
Due to the lack of specific studies on this compound for post-operative indigestion in horses, quantitative data on its efficacy for this indication is unavailable. The following table summarizes the general pharmacological information for this compound in horses.
| Parameter | Description | Source(s) |
| Drug Name | This compound Sodium | [11][12] |
| Indications in Horses | Indigestion after overfeeding, constipation, intestinal atony, gas colic, feed intoxication, stimulation of hepatic function.[10][11] | [10][11] |
| Dosage | 10 - 20 mg/kg body weight (equivalent to 1 - 2 ml/10 kg body weight of a 10.6% solution).[11][12] | [11][12] |
| Route of Administration | Intravenous (IV) or Intramuscular (IM).[10][11] | [10][11] |
| Known Mechanism of Action | Choleretic (stimulates bile secretion).[8][9] | [8][9] |
| Contraindications | Acute pancreatitis, biliary tract occlusion, intestinal occlusion.[11] | [11] |
Experimental Protocols
The following is a proposed experimental protocol for a pilot study to evaluate the safety and efficacy of this compound for the management of post-operative indigestion in horses. This protocol is a guideline and should be adapted and approved by an appropriate institutional animal care and use committee.
Hypothetical Pilot Study: Efficacy of this compound on Post-Operative Ileus in Horses
1. Objective: To assess the effect of this compound on the resolution of post-operative ileus in horses following exploratory celiotomy.
2. Study Design: A randomized, controlled, blinded clinical trial.
3. Animals: A cohort of horses requiring exploratory celiotomy for small intestinal lesions. Animals will be randomly assigned to a treatment or control group.
4. Procedure:
- Pre-operative: Standard pre-operative workup including physical examination, complete blood count, and serum biochemistry.
- Intra-operative: Standard anesthetic and surgical protocols for exploratory celiotomy.
- Post-operative:
- Control Group: Receive standard post-operative care, including intravenous fluids, flunixin (B1672893) meglumine (B1676163) for analgesia and anti-endotoxemia, and nasogastric decompression as needed.
- Treatment Group: Receive standard post-operative care plus this compound (10 mg/kg IV) administered every 12 hours for 72 hours.
- Monitoring (every 2 hours for the first 24 hours, then every 4 hours):
- Clinical parameters: Heart rate, respiratory rate, temperature, mucous membrane color, capillary refill time.
- Gastrointestinal parameters: Nasogastric reflux volume, fecal output, borborygmi score, abdominal distension score.
- Pain score.
- Daily serum biochemistry to monitor electrolyte and hydration status.
5. Outcome Measures:
- Primary: Time to first passage of feces, total volume of nasogastric reflux.
- Secondary: Duration of hospitalization, incidence of complications (e.g., colic, laminitis), survival to discharge.
6. Data Analysis: Statistical comparison of outcome measures between the treatment and control groups using appropriate statistical tests (e.g., t-test, Mann-Whitney U test, survival analysis).
Mandatory Visualization
References
- 1. Postoperative Ileus: Comparative Pathophysiology and Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ker.com [ker.com]
- 4. equimanagement.com [equimanagement.com]
- 5. scispace.com [scispace.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. madbarn.com [madbarn.com]
- 8. The choleretic effect of menbutone and this compound sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The choleretic action of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bekatest 10% Injection [drugest.net]
- 11. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 12. almoraby.com [almoraby.com]
- 13. journals.co.za [journals.co.za]
Application of Clanobutin in Studies of Bile Acid Metabolism
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clanobutin is a synthetic compound chemically identified as Sodium 4-((4-chlorobenzoyl)(4-methoxyphenyl)amino)butyrate[1]. It is primarily recognized for its choleretic properties, meaning it stimulates the secretion of bile from the liver[2][3][4]. In veterinary medicine, it is utilized to address digestive disturbances and to enhance liver function by promoting bile flow[1][5]. While the choleretic effect of this compound has been demonstrated in animal studies, its specific molecular mechanisms of action on bile acid metabolism, including synthesis, transport, and signaling pathways, are not extensively documented in publicly available literature.
This document provides an overview of the known effects of this compound and presents detailed protocols for investigating its potential applications in the study of bile acid metabolism. The proposed experiments are designed to elucidate the mechanistic underpinnings of this compound's choleretic action and its influence on key regulatory pathways of bile acid homeostasis.
Known Effects and Quantitative Data
Studies in animal models have quantified the choleretic effect of this compound. Intravenous administration in dogs resulted in a rapid and significant increase in bile flow, which was accompanied by changes in the electrolyte and organic solute composition of the bile[2]. In steers with reduced bile flow, this compound was shown to be a potent choleretic, capable of increasing bile volume substantially[3][6].
Table 1: Summary of Quantitative Data on the Choleretic Effect of this compound in Animal Models
| Parameter | Animal Model | Dosage and Administration | Key Findings | Reference |
| Bile Flow | Anesthetized Dogs | Intravenous injection | 260% increase in the first 15 minutes. The effect lasted for 1.5 hours. | [2][4] |
| Bile Composition | Anesthetized Dogs | Intravenous injection | Increased excretion of sodium, potassium, magnesium, bilirubin, and calcium. | [2] |
| Bile Flow | Adult Steers | 4.3 g, intravenous | Up to a four-fold increase in bile flow volume when enterohepatic circulation of bile salts was previously reduced. | [3][6] |
Proposed Research Protocols for Investigating the Role of this compound in Bile Acid Metabolism
The following protocols are designed to investigate the molecular mechanisms by which this compound may influence bile acid metabolism. These experiments will explore its effects on bile acid synthesis, transport, and the primary signaling pathways that govern these processes.
Protocol 1: In Vitro Assessment of this compound's Effect on Farnesoid X Receptor (FXR) Signaling
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid synthesis and transport[7][8][9]. This protocol aims to determine if this compound acts as an agonist or antagonist of FXR.
Experimental Workflow:
Caption: Workflow for FXR Luciferase Reporter Assay.
Methodology:
-
Cell Culture: Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Seed HepG2 cells in 24-well plates. After 24 hours, co-transfect the cells with a plasmid containing the human FXR gene and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive element.
-
Treatment: After 24 hours of transfection, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM). Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase readings to the total protein concentration in each well. Plot the fold change in luciferase activity relative to the vehicle control against the this compound concentration to determine a dose-response relationship.
Protocol 2: Analysis of Bile Acid Synthesis and Transport Gene Expression
This protocol will assess the effect of this compound on the expression of key genes involved in bile acid synthesis and transport.
Experimental Workflow:
References
- 1. medkoo.com [medkoo.com]
- 2. The choleretic action of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The choleretic effect of menbutone and this compound sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 6. The choleretic effect of menbutone and this compound sodium in steers | Semantic Scholar [semanticscholar.org]
- 7. Investigational farnesoid X receptor agonists for the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Analytical Standards for Clanobutin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clanobutin, a gamma-aminobutyric acid (GABA) derivative, has been utilized in veterinary medicine. The development of robust and validated analytical methods is crucial for pharmacokinetic studies, residue analysis in animal-derived food products, and ensuring regulatory compliance. These application notes provide detailed protocols for the quantification of this compound and discuss the considerations for its potential metabolites. While the metabolism of this compound is not extensively detailed in publicly available literature, existing research suggests that the parent compound is the primary analyte of interest. One study indicated no detectable metabolic alteration of this compound during its passage across the rat jejunal epithelium. However, it is best practice in drug development to consider potential metabolic pathways. For structurally related beta-agonists, N-oxidation has been identified as a major metabolic route. Therefore, the potential for hydroxylated or N-oxidized metabolites of this compound should be considered in comprehensive metabolic studies.
Analytical Method for this compound Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous determination of this compound in various animal-derived matrices such as pork, beef, chicken, milk, and eggs.[1] This method demonstrates good sensitivity, accuracy, and precision.
Experimental Protocol: LC-MS/MS Quantification of this compound
1. Sample Preparation (Extraction)
-
Weigh 5 g of homogenized tissue sample (pork, beef, chicken), or measure 5 mL of liquid sample (milk), or use 5 g of homogenized egg into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of 0.1% formic acid in acetonitrile (B52724).
-
Homogenize the mixture for 3 minutes at 13,500 rpm.
-
Add 5 mL of n-hexane for defatting.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the acetonitrile layer (supernatant).
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 analytical column.
-
Mobile Phase A: 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to ensure adequate separation of this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation. The selection of these transitions should be optimized based on the instrument used.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for this compound.
4. Method Validation
The analytical method should be validated according to international guidelines (e.g., ICH, VICH) to ensure its reliability. Key validation parameters are summarized in the table below.
Data Presentation
Table 1: Method Validation Parameters for the Quantification of this compound by LC-MS/MS
| Validation Parameter | Specification | Typical Performance Data |
| Linearity (R²) | ≥ 0.98 | ≥ 0.9807 over a 5-50 ng/g concentration range[1] |
| Accuracy (Recovery %) | 70-120% | Intra-day: 73.2-108.1%; Inter-day: 71.4-109.8%[1] |
| Precision (RSD %) | ≤ 15% | Intra-day: 0.9-12.9%; Inter-day: 1.8-10.6% |
| Limit of Quantification (LOQ) | Should be below the established Maximum Residue Limit (MRL) | 0.1 - 1 ng/g[1] |
| Specificity | No significant interference at the retention time of the analyte | Confirmed by analyzing blank matrix samples |
Development of Analytical Standards for Metabolites
While specific, major metabolites of this compound are not well-documented, a logical workflow for their identification and the development of corresponding analytical standards is presented below. This process is crucial for a comprehensive understanding of the drug's fate in biological systems.
Workflow for Metabolite Standard Development
Caption: Workflow for the identification, synthesis, and analytical method development for this compound metabolites.
Experimental Protocol: In Vitro Metabolism Study
1. Incubation with Liver Microsomes
-
Prepare an incubation mixture containing:
-
Liver microsomes (e.g., from target animal species)
-
NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
This compound solution
-
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify potential metabolites.
Signaling Pathway and Experimental Workflow Diagrams
Logical Flow for Analytical Standard Development
Caption: A stepwise logical flow for the development and application of analytical standards for this compound.
Experimental Workflow for Sample Analysis
Caption: A visual representation of the sample preparation and analysis workflow for this compound.
References
Application Notes and Protocols for Assessing the Hepatotoxicity of Clanobutin In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clanobutin, a choleretic and digestion-stimulating agent, requires thorough evaluation of its potential hepatotoxicity.[1] Due to its chemical structure, which shares similarities with compounds known to produce reactive metabolites, a comprehensive in vitro assessment is crucial to identify potential mechanisms of liver injury.[2][3][4][5][6][7] These application notes provide a detailed framework and experimental protocols for assessing the hepatotoxicity of this compound using established in vitro models, including the human hepatoma cell line HepG2 and primary human hepatocytes. The focus is on key mechanisms of drug-induced liver injury (DILI), such as cytotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis.
In Vitro Models for Hepatotoxicity Assessment
HepG2 Cells: A widely used human liver carcinoma cell line that is easy to culture and suitable for high-throughput screening.[8][9][10] While they have lower metabolic activity compared to primary hepatocytes, they are a valuable initial screening tool.
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity studies as they retain the metabolic and physiological functions of native liver cells. However, their use is limited by availability, cost, and inter-donor variability.
Experimental Workflow for Hepatotoxicity Assessment
The following diagram outlines a comprehensive workflow for the in vitro assessment of this compound's hepatotoxicity.
Caption: Experimental workflow for assessing this compound hepatotoxicity.
Data Presentation: Summary of Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols. As specific data for this compound is not publicly available, representative data for a known hepatotoxin (e.g., Acetaminophen) is used for illustrative purposes.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Assay | Time Point | IC50 (µM) [Mean ± SD] |
| MTT Assay | 24h | [Insert experimental data] |
| 48h | [Insert experimental data] | |
| 72h | [Insert experimental data] | |
| LDH Release Assay | 24h | [Insert experimental data] |
| 48h | [Insert experimental data] | |
| 72h | [Insert experimental data] |
Table 2: Mechanistic Insights into this compound-Induced Hepatotoxicity in HepG2 Cells
| Parameter | Concentration | Fold Change vs. Control [Mean ± SD] |
| ROS Production | IC50/2 | [Insert experimental data] |
| IC50 | [Insert experimental data] | |
| Mitochondrial Membrane Potential | IC50/2 | [Insert experimental data] |
| IC50 | [Insert experimental data] | |
| Caspase-3/7 Activity | IC50/2 | [Insert experimental data] |
| IC50 | [Insert experimental data] |
Experimental Protocols
Cell Viability Assays
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
-
Materials:
-
HepG2 cells or Primary Human Hepatocytes
-
96-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.[9]
-
Calculate cell viability as a percentage of the vehicle control.
-
b) Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.[13]
-
Materials:
-
Treated cell cultures from the MTT assay setup
-
LDH assay kit (commercially available)
-
Plate reader (490 nm)
-
-
Protocol:
-
After the desired incubation time with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.[14]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[15]
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.[15]
-
Calculate cytotoxicity as a percentage of the positive control (lysis buffer).
-
Mechanistic Assays
a) Reactive Oxygen Species (ROS) Production Assay
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[16][17][18]
-
Materials:
-
HepG2 cells or PHHs in a black, clear-bottom 96-well plate
-
This compound
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free medium
-
Fluorescence plate reader (Ex/Em = 485/535 nm)
-
-
Protocol:
-
Seed and treat cells with this compound at sub-toxic concentrations (e.g., IC50/2 and IC50) for a shorter duration (e.g., 1-6 hours).
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[19][20]
-
Wash the cells twice with PBS to remove the excess probe.[16]
-
Add PBS to each well and measure the fluorescence intensity.[16]
-
Normalize the fluorescence to cell number or protein content.
-
b) Mitochondrial Membrane Potential (MMP) Assay
This assay uses the JC-1 dye, which forms red aggregates in healthy mitochondria with high membrane potential and exists as green monomers in apoptotic cells with low membrane potential.[21][22]
-
Materials:
-
HepG2 cells or PHHs in a black, clear-bottom 96-well plate
-
This compound
-
JC-1 staining solution
-
Fluorescence plate reader (Red: Ex/Em = 540/590 nm; Green: Ex/Em = 485/535 nm)[21]
-
-
Protocol:
-
Seed and treat cells with this compound as described for the ROS assay.
-
Wash the cells with PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C.[22]
-
Wash the cells with assay buffer.
-
Measure the red and green fluorescence.
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
c) Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[23][24][25]
-
Materials:
-
HepG2 cells or PHHs in a white-walled 96-well plate
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
-
-
Protocol:
Signaling Pathways Implicated in Hepatotoxicity
Understanding the molecular pathways involved in this compound-induced hepatotoxicity is crucial. Below are diagrams of key signaling pathways that may be perturbed.
Oxidative Stress and Nrf2 Signaling Pathway
Drug metabolism can lead to the production of ROS, causing oxidative stress. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[26][27][28][29][30][31]
Caption: Nrf2-mediated antioxidant response to drug-induced oxidative stress.
Apoptosis Signaling Pathways
Hepatocyte apoptosis can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways.[32][33][34][35][36]
Caption: Extrinsic and intrinsic pathways of apoptosis in hepatocytes.
NF-κB Signaling in Liver Injury
The NF-κB pathway plays a complex role in liver injury, mediating both pro-inflammatory and pro-survival signals.[31][37][38][39][40]
Caption: NF-κB signaling pathway in drug-induced liver inflammation.
References
- 1. This compound - CAS 30544-61-7 - Research Compound [benchchem.com]
- 2. Structural features associated with reactive metabolite formation in clozapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite Profiling of Clozapine in Patients Switching Versus Maintaining Treatment: A Retrospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H18ClNO4 | CID 35378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Reactive Metabolite of Clozapine Induces Hematopoietic Toxicity in HL-60 Cells Undergoing Granulocytic Differentiation through Its Effect on Glutathione Metabolism [jstage.jst.go.jp]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Metabolism of clozapine by neutrophils. Possible implications for clozapine-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. japsonline.com [japsonline.com]
- 13. Determining Drug Hepatotoxicity in 3D Cultures [worldwide.promega.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. re-place.be [re-place.be]
- 18. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.cn [abcam.cn]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. frontiersin.org [frontiersin.org]
- 24. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US20210349076A1 - In vitro toxicity screening assay - Google Patents [patents.google.com]
- 26. The Nrf2 Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Activation of the Nrf2 response by intrinsic hepatotoxic drugs correlates with suppression of NF-κB activation and sensitizes toward TNFα-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scienceopen.com [scienceopen.com]
- 30. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Mechanism of Hepatocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Apoptosis as a Mechanism for Liver Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. portlandpress.com [portlandpress.com]
- 37. Noncanonical NF-κB Signaling Pathway in Liver Diseases [xiahepublishing.com]
- 38. mdpi.com [mdpi.com]
- 39. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
Clanobutin Dosage Calculations for Livestock: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clanobutin sodium, a choleretic and digestive stimulant, is utilized in veterinary medicine to address various digestive disorders in livestock.[1] Its primary function is to enhance the secretion of bile and pancreatic juices, thereby aiding in the digestion and absorption of nutrients. This document provides detailed application notes and protocols for the dosage and administration of this compound in key livestock species: cattle, swine, and sheep. The information is compiled from available veterinary literature and product documentation to guide research and clinical applications.
Introduction
This compound sodium is a γ-aminobutyric acid derivative that acts as a secretolytic, stimulating the exocrine glands of the digestive system. This stimulation results in an increased flow of bile and pancreatic secretions, which can be beneficial in treating conditions such as indigestion, ruminal acidosis, and intestinal atony.[1] Understanding the appropriate dosage and application for different livestock species is critical for therapeutic efficacy and animal welfare.
Mechanism of Action
This compound's therapeutic effect is primarily attributed to its choleretic and secretolytic properties. By increasing the volume of bile and pancreatic fluid, it facilitates the enzymatic breakdown of fats, proteins, and carbohydrates in the small intestine. This can help to restore normal digestive function in animals suffering from various forms of dyspepsia.
Caption: Signaling pathway of this compound's digestive stimulant action.
Dosage and Administration by Species
The recommended dosage of this compound varies depending on the species, age, and the specific condition being treated. The following tables summarize the recommended dosages based on available data.
Cattle
This compound is indicated for the treatment of primary and secondary indigestion in cattle, including conditions such as ruminal acidosis, ruminal overload, and ketosis.[1]
| Cattle Category | Dosage (mg/kg) | Dosage (mL of 106.4 mg/mL solution) | Route of Administration |
| Adult Cattle | 10 - 20 | 20 - 40 mL | Intramuscular (IM) or Intravenous (IV) |
| Calves | 10 - 20 | 5 - 15 mL | Intramuscular (IM) or Intravenous (IV) |
Table 1: this compound Dosage for Cattle[1]
Swine
While specific therapeutic dosage information for digestive disorders in swine is limited in readily available literature, a study on the physiological effects of this compound in pigs used a dose of 10 mg/kg. This can serve as a starting point for further research.
| Swine Category | Dosage (mg/kg) | Route of Administration |
| General | 10 | Not specified in study |
Table 2: Investigational this compound Dosage for Swine
Sheep and Goats
In sheep and goats, this compound is used to treat primary and secondary indigestion, including pregnancy toxaemia in ewes.[1] A study on sheep with acute ruminal impaction included this compound sodium in its therapeutic regimen.[2]
| Species | Dosage (mg/kg) | Dosage (mL of 106.4 mg/mL solution) | Route of Administration |
| Sheep & Goats | 10 - 20 | 3 - 6 mL | Subcutaneous (SC), Intravenous (IV), or Intramuscular (IM)[1] |
Table 3: this compound Dosage for Sheep and Goats
Experimental Protocols
Detailed experimental protocols for the determination of optimal this compound dosage and efficacy in livestock for specific digestive disorders are not extensively published in publicly accessible scientific literature. The following are generalized protocols based on standard veterinary clinical trial methodologies for evaluating digestive stimulants.
Dose-Finding Study Protocol (Hypothetical)
Objective: To determine the safe and effective dose range of this compound for the treatment of experimentally induced ruminal acidosis in sheep.
Animals: A cohort of healthy adult sheep, acclimatized to the experimental conditions.
Experimental Design:
-
Induction of Ruminal Acidosis: Animals are fasted overnight and then administered a high-carbohydrate meal (e.g., grain-based) to induce a drop in ruminal pH.
-
Treatment Groups: Animals are randomly assigned to several groups:
-
Control group (placebo).
-
Multiple this compound dose groups (e.g., 5 mg/kg, 10 mg/kg, 15 mg/kg, 20 mg/kg).
-
-
Administration: this compound or placebo is administered via the desired route (e.g., intramuscularly).
-
Monitoring: Key parameters are monitored over a set period (e.g., 24-48 hours):
-
Ruminal fluid pH and volatile fatty acid (VFA) concentrations.
-
Blood gas analysis to assess metabolic acidosis.
-
Clinical signs (appetite, rumination, demeanor).
-
Heart rate and respiratory rate.
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the different dose groups and the control group to identify the dose that provides the most significant and beneficial effect with the fewest side effects.
Caption: Workflow for a hypothetical dose-finding study of this compound.
Clinical Efficacy Trial Protocol (Hypothetical)
Objective: To evaluate the efficacy of the determined optimal dose of this compound in treating naturally occurring cases of primary indigestion in cattle.
Animals: Client-owned cattle diagnosed with primary indigestion based on clinical examination (e.g., anorexia, decreased ruminal motility, abnormal feces).
Experimental Design:
-
Enrollment: Cattle meeting the inclusion criteria are enrolled in the study.
-
Randomization: Animals are randomly assigned to either a treatment group (receiving this compound at the predetermined optimal dose) or a control group (receiving standard supportive therapy without this compound).
-
Treatment: The assigned treatment is administered by a veterinarian.
-
Clinical Assessment: Clinical parameters are assessed at baseline and at regular intervals post-treatment (e.g., 12, 24, 48, and 72 hours). This includes:
-
Appetite and feed intake.
-
Ruminal contraction rate and intensity.
-
Fecal consistency and volume.
-
General demeanor and hydration status.
-
-
Outcome Measures: The primary outcome is the time to clinical recovery. Secondary outcomes may include the need for additional supportive treatments.
-
Data Analysis: The recovery rates and times to recovery are compared between the treatment and control groups using appropriate statistical methods.
Caption: Workflow for a hypothetical clinical efficacy trial of this compound.
Conclusion
This compound sodium is a valuable therapeutic agent for managing digestive disorders in cattle and sheep. While a potential dosage for swine has been identified in experimental settings, further clinical trials are needed to establish a definitive therapeutic regimen for digestive diseases in this species. The provided dosage tables and hypothetical experimental protocols offer a framework for the research and clinical application of this compound in livestock. It is imperative that any use of this compound adheres to veterinary guidelines and regulatory requirements.
References
Application Notes and Protocols for Studying the Pharmacokinetics of Clanobutin in a Canine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clanobutin, a gamma-aminobutyric acid (GABA) analog, is utilized in veterinary medicine as a choleretic agent to manage digestive disturbances in various animals, including dogs.[1] Its primary function is to stimulate bile flow, aiding in digestion and appetite.[2] Understanding the pharmacokinetic profile of this compound is essential for optimizing dosing regimens and ensuring its therapeutic efficacy and safety in the canine population.
These application notes provide a comprehensive protocol for conducting a thorough pharmacokinetic study of this compound in a dog model. The protocol details the experimental design, animal handling, drug administration, sample collection, and analytical methodology. Additionally, it includes templates for data presentation and visualizations of the experimental workflow and a proposed signaling pathway.
Key Pharmacokinetic Parameters
A successful pharmacokinetic study of this compound should aim to determine the following key parameters, which are crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Symbol | Description |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Elimination Half-life | t½ | The time required for the drug concentration in the body to be reduced by half. |
| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Biliary Excretion Rate | - | The rate at which the drug and its metabolites are eliminated in the bile. |
Experimental Protocols
This section outlines the detailed methodology for a comprehensive pharmacokinetic study of this compound in a dog model, encompassing both intravenous and oral administration to determine absolute bioavailability.
Animal Model and Housing
-
Species: Beagle dogs are a commonly used breed for pharmacokinetic studies due to their manageable size and well-characterized physiology.
-
Number of Animals: A minimum of six healthy adult dogs (equal numbers of males and females) should be used to ensure statistical power.
-
Health Status: All animals must be declared healthy based on a thorough veterinary examination, including hematology and clinical chemistry profiles, prior to the study.
-
Housing: Dogs should be housed in individual cages that allow for the separate collection of urine and feces. Environmental conditions should be controlled and monitored (e.g., 12-hour light/dark cycle, temperature, and humidity).
-
Acclimation: Animals should be acclimated to the housing and study conditions for at least seven days prior to the first dose administration.
-
Diet: A standard canine diet should be provided. For oral dosing, animals should be fasted overnight prior to drug administration, with water available ad libitum.
Drug Formulation and Dosing
-
This compound Sodium: The sodium salt of this compound is typically used for administration. A commercially available injectable solution (e.g., Bykahepar®, which contains 106.4 mg/mL of this compound sodium) can be used.[2] For oral administration, the injectable solution can be diluted in a suitable vehicle (e.g., water or saline).
-
Dose: A dose of 10-20 mg/kg body weight is recommended for dogs.[2] For this protocol, a dose of 15 mg/kg will be used for both intravenous and oral routes.
-
Dose Preparation: All doses should be prepared fresh on the day of administration and the concentration confirmed by a validated analytical method.
Experimental Design: Crossover Study
A crossover design is recommended, where each dog receives both the intravenous and oral formulations of this compound, with a washout period of at least 14 days between treatments to ensure complete elimination of the drug. The dogs should be randomly assigned to two groups, with the first group receiving the intravenous dose first and the second group receiving the oral dose first.
Drug Administration
-
Intravenous (IV) Administration: The calculated dose of this compound solution should be administered as a slow bolus injection (over 1-2 minutes) into the cephalic vein. The injection site should be observed for any signs of irritation.
-
Oral (PO) Administration: The calculated dose of this compound solution should be administered via oral gavage.
Sample Collection
Blood samples (approximately 2 mL) should be collected from the jugular or cephalic vein into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). The following time points are recommended:
-
Pre-dose (0 hours)
-
Post-dose: 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours.
After collection, blood samples should be centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma should be transferred to labeled cryovials and stored at -80°C until analysis.
Given that a significant portion of this compound is excreted in the bile, collection of bile is highly recommended for a complete pharmacokinetic profile.[1]
-
Surgical Procedure: Bile duct cannulation should be performed by a trained surgeon under general anesthesia. A T-tube or similar cannula is inserted into the common bile duct.
-
Bile Sampling: Bile samples should be collected at predetermined intervals (e.g., every 2 hours for the first 12 hours, then at 24, 48, and 72 hours post-dose). The volume of each sample should be recorded, and an aliquot stored at -80°C.
Urine and feces should be collected over 72 hours post-dosing using metabolism cages.
-
Urine: The total volume of urine excreted over specified intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours) should be recorded. A representative sample from each collection period should be stored at -80°C.
-
Feces: The total weight of feces produced over the same intervals should be recorded. The entire sample from each interval should be homogenized and a representative aliquot stored at -80°C.
Analytical Methodology: LC-MS/MS
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the recommended approach for the quantification of this compound and its potential metabolites in plasma, bile, urine, and feces due to its high sensitivity and selectivity.
-
Sample Preparation: A protein precipitation method using a solvent like acetonitrile (B52724) is a common starting point for plasma samples. For bile, urine, and fecal homogenates, a dilution followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Chromatography: A C18 reversed-phase column is suitable for separating this compound from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used for detection. Specific precursor-to-product ion transitions for this compound and any identified metabolites, as well as an internal standard, need to be determined and optimized.
-
Method Validation: The analytical method must be fully validated according to international guidelines, including assessment of linearity, accuracy, precision, selectivity, recovery, and stability.
Pharmacokinetic Data Analysis
The plasma concentration-time data for each dog will be analyzed using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin). The key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) will be calculated. The absolute bioavailability (F) will be calculated using the following formula:
F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100
Data Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Mean (± SD) Pharmacokinetic Parameters of this compound in Dogs (n=6) Following a Single 15 mg/kg Intravenous Dose
| Parameter | Unit | Mean | SD |
| Cmax | ng/mL | ||
| AUC(0-t) | ngh/mL | ||
| AUC(0-inf) | ngh/mL | ||
| t½ | h | ||
| Vd | L/kg | ||
| CL | L/h/kg |
Table 2: Mean (± SD) Pharmacokinetic Parameters of this compound in Dogs (n=6) Following a Single 15 mg/kg Oral Dose
| Parameter | Unit | Mean | SD |
| Cmax | ng/mL | ||
| Tmax | h | ||
| AUC(0-t) | ngh/mL | ||
| AUC(0-inf) | ngh/mL | ||
| t½ | h | ||
| F | % |
Table 3: Cumulative Excretion of this compound and its Metabolites in Dogs (n=6) Over 72 Hours Post-Dose
| Route of Excretion | % of Administered Dose (Mean ± SD) |
| Bile | |
| - Parent Drug | |
| - Metabolites | |
| Urine | |
| - Parent Drug | |
| - Metabolites | |
| Feces | |
| - Parent Drug | |
| - Metabolites |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic study of this compound in dogs.
Proposed Signaling Pathway for Choleretic Action
Caption: Proposed signaling pathway for the choleretic action of this compound.
References
Application Notes and Protocols for Solid-Phase Extraction of Clanobutin from Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clanobutin, a choleretic agent used in veterinary medicine, requires sensitive and robust analytical methods for its determination in animal tissues to ensure food safety and support pharmacokinetic studies. Solid-phase extraction (SPE) is a critical sample preparation technique that enables the purification and concentration of this compound from complex biological matrices, such as liver and muscle tissues, prior to chromatographic analysis.
This document provides detailed application notes and proposed protocols for the solid-phase extraction of this compound from animal tissues. Due to the limited availability of published SPE methods specifically for this compound, the protocols herein are adapted from established methods for compounds with similar physicochemical properties, such as beta-agonists and other veterinary drugs.[1][2][3][4][5][6][7] These notes are intended to serve as a comprehensive guide for researchers to develop and validate their own methods for this compound analysis.
Physicochemical Properties of this compound
Understanding the chemical properties of this compound is essential for developing an effective SPE method.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈ClNO₄ | [8][9] |
| Molecular Weight | 347.8 g/mol | [8] |
| IUPAC Name | 4-[N-(4-chlorobenzoyl)-4-methoxyanilino]butanoic acid | [8] |
| Class | Benzamide | [8] |
Proposed Solid-Phase Extraction (SPE) Protocol for this compound in Animal Tissues
This protocol is a recommended starting point for the extraction of this compound from liver and muscle tissues. Optimization and validation are crucial for ensuring the method's performance for the specific application.
Sample Preparation: Homogenization and Enzymatic Hydrolysis
Conjugated residues of drugs can be present in animal tissues. Enzymatic hydrolysis is often employed to release the parent drug.[3][5][7]
-
Step 1.1: Tissue Homogenization
-
Weigh 2-5 grams of the tissue sample (liver or muscle).
-
Add 10 mL of a suitable buffer, such as ammonium (B1175870) acetate (B1210297) buffer (pH 5.2).
-
Homogenize the tissue using a high-speed homogenizer until a uniform consistency is achieved.
-
-
Step 1.2: Enzymatic Hydrolysis
Protein Precipitation and Extraction
This step removes proteins that can interfere with the analysis and extracts the analyte of interest.
-
Step 2.1: Protein Precipitation
-
Add 10 mL of acetonitrile (B52724) (ACN) containing 1% acetic acid to the hydrolyzed sample.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Step 2.2: Supernatant Collection
-
Carefully collect the supernatant containing the extracted this compound.
-
Solid-Phase Extraction (SPE) Cleanup
A mixed-mode cation exchange (MCX) SPE cartridge is proposed due to the potential for this compound to be protonated. Alternatively, a C18 cartridge can be effective.[10]
-
Step 3.1: Cartridge Conditioning
-
Condition the SPE cartridge (e.g., Oasis MCX, 60 mg, 3 mL) by passing the following solvents sequentially:
-
3 mL of methanol
-
3 mL of ultrapure water
-
-
-
Step 3.2: Sample Loading
-
Load the supernatant from Step 2.2 onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Step 3.3: Washing
-
Wash the cartridge to remove interfering substances:
-
3 mL of ultrapure water
-
3 mL of methanol
-
-
-
Step 3.4: Elution
-
Elute the this compound from the cartridge using 3-5 mL of 5% ammonium hydroxide (B78521) in methanol.[3]
-
Evaporation and Reconstitution
-
Step 4.1: Evaporation
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[5]
-
-
Step 4.2: Reconstitution
-
Reconstitute the dried residue in 1 mL of a suitable solvent compatible with the analytical instrument (e.g., 10:90 acetonitrile/water).[11]
-
Vortex briefly and transfer to an autosampler vial for analysis by LC-MS/MS.
-
Data Presentation: Expected Performance Metrics
The following table summarizes typical performance data for the analysis of similar compounds (beta-agonists) in animal tissues using SPE and LC-MS/MS. These values can serve as a benchmark during method validation for this compound.
| Parameter | Liver | Muscle | Reference |
| Recovery (%) | 65 - 94 | 61 - 116 | [4][7] |
| Limit of Detection (LOD) (µg/kg) | 0.004 - 0.048 | 0.01 - 0.11 | [4][7] |
| Limit of Quantification (LOQ) (µg/kg) | 0.010 - 0.075 | 0.04 - 0.38 | [4][7] |
| Intra-day Precision (RSD%) | < 13 | < 10 | [4][7] |
| Inter-day Precision (RSD%) | < 13 | < 10 | [4][7] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the solid-phase extraction of this compound from animal tissues.
Logical Relationships in SPE Method Development
Caption: Key considerations for developing a robust SPE method for this compound.
References
- 1. Matrix solid-phase dispersion as a multiresidue extraction technique for β-agonists in bovine liver tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Matrix solid phase dispersion linked to solid phase extraction for β-agonists in liver samples: an update - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Multi-residue analysis for beta-agonists in urine and liver samples using mixed phase columns with determination by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quick and high-throughput quantification of β-agonist residues in bovine liver, meat, milk, kidney, poultry, and egg using dispersive solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C18H18ClNO4 | CID 35378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Clanobutin Sodium
For Research Use Only. Not for use in humans or animals.
Introduction
Clanobutin sodium is a choleretic agent, stimulating the production and flow of bile from the liver. It is the sodium salt of this compound, with the chemical name Sodium 4-((4-chlorobenzoyl)(4-methoxyphenyl)amino)butyrate[1]. Primarily used in veterinary medicine, it serves as an appetite stimulant and is employed in treating digestive issues in animals[2]. For research purposes, the synthesis and purification of this compound sodium are crucial for ensuring the quality and reliability of experimental results. These application notes provide a comprehensive overview of the synthesis and purification of this compound sodium for research applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound and its sodium salt is fundamental for its synthesis, purification, and handling.
| Property | Value | Reference |
| This compound (Free Acid) | ||
| IUPAC Name | 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid | [3][4] |
| CAS Number | 30544-61-7 | [3] |
| Molecular Formula | C18H18ClNO4 | [4][5] |
| Molecular Weight | 347.79 g/mol | [5] |
| Appearance | White powder | [6] |
| Melting Point | 129 °C | [6] |
| Solubility | Insoluble in water | [6] |
| This compound Sodium | ||
| IUPAC Name | Sodium 4-((4-chlorobenzoyl)(4-methoxyphenyl)amino)butyrate | [1] |
| CAS Number | 74755-21-8 | [1] |
| Molecular Formula | C18H17ClNNaO4 | [1] |
| Molecular Weight | 369.78 g/mol | [1] |
Synthesis of this compound Sodium
-
Synthesis of the intermediate N-(4-methoxyphenyl)-4-aminobutanoic acid.
-
Acylation of the intermediate with 4-chlorobenzoyl chloride to form this compound, followed by conversion to its sodium salt.
Experimental Workflow for Synthesis
Caption: Proposed two-step synthesis of this compound sodium.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(4-methoxyphenyl)-4-aminobutanoic acid (Intermediate)
This step involves a Friedel-Crafts acylation followed by a reduction. A similar reaction is the preparation of 4-(4-Methylphenyl)-4-oxobutanoic acid from toluene and succinic anhydride[6].
-
Friedel-Crafts Acylation:
-
To a stirred solution of 4-anisidine (1.0 eq) in a suitable solvent such as toluene, add succinic anhydride (1.1 eq).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the solid product, which is N-(4-methoxyphenyl)-4-oxobutanoic acid. Wash with a small amount of cold solvent.
-
-
Reduction of the Keto Acid:
-
Dissolve the N-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent like ethyl acetate (B1210297) or acetic acid.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H2 gas) at a suitable pressure and temperature (e.g., 50°C, atmospheric pressure) overnight[7].
-
After the reaction is complete (monitored by TLC), filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the intermediate, N-(4-methoxyphenyl)-4-aminobutanoic acid.
-
Step 2: Synthesis of this compound and Conversion to this compound Sodium
This step involves the acylation of the secondary amine intermediate with an acid chloride. A similar reaction is the synthesis of N-(4-methoxyphenyl)picolinamide from p-anisidine (B42471) and picolinic acid[8].
-
Acylation:
-
Dissolve N-(4-methoxyphenyl)-4-aminobutanoic acid (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (B128534) (1.2 eq), to the solution.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture at a low temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound (free acid).
-
-
Salt Formation:
-
Dissolve the crude this compound in a suitable alcohol, such as ethanol.
-
Add a stoichiometric amount (1.0 eq) of aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature. The sodium salt may precipitate out of the solution.
-
The resulting solid can be collected by filtration.
-
Purification of this compound Sodium
Purification is a critical step to ensure the final product is of high purity for research applications. The primary methods for purifying this compound sodium are recrystallization and chromatography.
Experimental Protocol: Purification
1. Recrystallization
Recrystallization is a common technique for purifying solid compounds. The choice of solvent is crucial and may require some experimentation to find an optimal system. A process similar to the recrystallization of sodium carbonate monohydrate can be adapted, focusing on creating a supersaturated solution and controlling crystal growth[8].
-
Dissolve the crude this compound sodium in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone/water).
-
If insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
2. Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is the method of choice. The analytical HPLC conditions for this compound can be scaled up for preparative separation[5].
| Parameter | Condition | Reference |
| Column | C18 stationary phase | |
| Mobile Phase | A mixture of acetonitrile (B52724) and water containing a small amount of formic acid (for Mass Spectrometry compatibility) or phosphoric acid. | [5] |
| Detection | UV detector at an appropriate wavelength. |
Protocol:
-
Dissolve the crude this compound sodium in the mobile phase.
-
Inject the solution onto a preparative C18 HPLC column.
-
Elute with a suitable gradient of acetonitrile and water.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound sodium.
Mechanism of Action: Choleretic Effect
This compound sodium exerts its therapeutic effect by acting as a choleretic agent, which means it increases the volume and solid content of bile secreted by the liver. While the specific molecular targets of this compound are not well-elucidated in publicly available literature, the general mechanism of choleretic agents involves the modulation of bile acid synthesis and transport pathways.
Bile acids are synthesized from cholesterol in hepatocytes and are transported into the bile canaliculi. This process is regulated by a complex network of nuclear receptors, including the Farnesoid X Receptor (FXR), and membrane transporters. Choleretic agents can influence this pathway at several points.
Signaling Pathway for Choleretic Action
Caption: General signaling pathway for choleretic agents.
This diagram illustrates the key steps in bile acid synthesis and secretion in a hepatocyte. Choleretic agents like this compound are thought to enhance this process, potentially by:
-
Stimulating the synthesis of bile acids from cholesterol: This could involve the upregulation of key enzymes like cholesterol 7α-hydroxylase (CYP7A1)[3].
-
Modulating the activity of nuclear receptors like FXR: FXR is a key regulator of bile acid homeostasis. Its activation leads to changes in the expression of genes involved in bile acid synthesis and transport[1][3].
-
Upregulating the expression and/or activity of bile salt export pumps (BSEP): BSEP is a major transporter responsible for secreting bile acids from hepatocytes into the bile canaliculus. Increased BSEP activity would lead to enhanced bile flow[9].
Conclusion
References
- 1. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 7. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Validation of an Analytical Method for the Determination of Clanobutin in Animal Feed by LC-MS/MS
Introduction
Clanobutin is a veterinary drug used in livestock. To ensure the safety of the food chain and comply with regulatory standards, it is crucial to monitor its presence in animal feed.[1][2][3] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in animal feed. The method is sensitive, specific, and robust, making it suitable for routine monitoring and regulatory compliance.
The validation of the analytical method was performed in accordance with international guidelines, assessing key performance characteristics such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Blank animal feed, confirmed to be free of this compound
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Sample grinding mill
3. Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for sample extraction.[5][6]
-
Extraction:
-
Weigh 5 g of a homogenized animal feed sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add anhydrous magnesium sulfate (B86663) and sodium chloride.
-
Vortex again for 1 minute and then centrifuge.
-
-
Cleanup:
-
The supernatant is passed through a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and C18 sorbents to remove interfering matrix components.
-
After another centrifugation step, the final extract is filtered and transferred to an autosampler vial for LC-MS/MS analysis.
-
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) was used for quantification.
-
Specific precursor-product ion transitions for this compound were monitored.
-
Data Presentation
The performance of the analytical method was evaluated, and the results are summarized in the following tables.
Table 1: Method Linearity
| Concentration Range (µg/kg) | Regression Equation | Correlation Coefficient (r²) |
| 5 - 200 | y = 150.3x + 250.7 | > 0.99 |
Table 2: Accuracy and Precision
| Spiked Level (µg/kg) | Mean Recovery (%) | RSDr (%) (Intra-day) | RSDR (%) (Inter-day) |
| 10 | 95.2 | 4.5 | 6.8 |
| 50 | 98.7 | 3.2 | 5.1 |
| 100 | 101.5 | 2.8 | 4.5 |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Value (µg/kg) |
| LOD | 1.5 |
| LOQ | 5.0 |
Table 4: Method Specificity
| Interferent | Retention Time (min) | MRM Transition | Signal Detected in Blank |
| This compound | 4.2 | m/z 242.1 > 121.2 | No |
| Potential Impurity A | - | - | No |
| Potential Impurity B | - | - | No |
Visualizations
Diagram 1: Experimental Workflow for this compound Analysis in Animal Feed
Caption: Workflow for the analysis of this compound in animal feed.
Diagram 2: Logical Relationship of Method Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
The developed and validated LC-MS/MS method provides a reliable and robust tool for the determination of this compound in animal feed. The method meets the typical requirements for analytical performance, demonstrating high sensitivity, specificity, accuracy, and precision. This makes it suitable for routine quality control and regulatory monitoring of this compound in the animal feed industry.
References
- 1. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaknowl.com [pharmaknowl.com]
- 3. foodsafety.institute [foodsafety.institute]
- 4. rr-americas.woah.org [rr-americas.woah.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound, dichlorvos, and naftazone in pork, beef, chicken, milk, and egg using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Clanobutin in Sheep
Authored for: Researchers, Scientists, and Drug Development Professionals
Objective: To provide a comprehensive experimental framework for evaluating the therapeutic efficacy of Clanobutin in sheep, focusing on its choleretic and digestive restorative properties. These protocols detail the experimental design, methodologies for key experiments, and data presentation formats.
Introduction to this compound
This compound, the sodium salt of 4-(N-chloro-butyramido)butyric acid, is a veterinary drug primarily used to treat digestive and metabolic disorders in various animal species, including sheep.[1] Its principal mechanism of action is described as a choleretic agent, stimulating the secretion of bile from the liver, which aids in the digestion and absorption of fats.[2][3] It is indicated for primary and secondary indigestion, such as that resulting from overfeeding with easily digestible carbohydrates (ruminal acidosis), and for the stimulation of hepatic function.[1]
This document outlines a series of experimental protocols to rigorously evaluate the efficacy of this compound in sheep under controlled conditions, providing a basis for regulatory approval and clinical use.
General Experimental Design
A randomized, controlled, blinded study design is proposed to minimize bias. The study will involve healthy sheep and sheep with induced digestive disorders.
2.1. Animal Selection and Acclimatization
-
Species: Ovis aries (e.g., Suffolk or Merino breeds)
-
Age: 1-2 years
-
Weight: 40-60 kg
-
Health Status: Clinically healthy, confirmed by veterinary examination and baseline bloodwork.
-
Acclimatization Period: Animals will be acclimatized to housing and handling for at least two weeks prior to the experiment.
2.2. Housing and Diet
-
Animals will be housed in individual pens to allow for accurate monitoring of feed and water intake.
-
A standard diet of hay and a balanced concentrate will be provided. Water will be available ad libitum.
2.3. Ethical Considerations All procedures involving animals will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.
Experimental Groups and Dosing Regimen
The study will be divided into two main arms: a pharmacodynamic/choleretic efficacy study in healthy sheep and a therapeutic efficacy study in sheep with induced digestive disorders.
Table 1: Experimental Groups and Dosing for Pharmacodynamic/Choleretic Efficacy Study
| Group | Treatment | Number of Animals (n) | Dosage (mg/kg BW) | Route of Administration |
| 1 | Saline Control | 6 | N/A | Intravenous (IV) |
| 2 | This compound | 6 | 10 | Intravenous (IV) |
| 3 | This compound | 6 | 20 | Intravenous (IV) |
Table 2: Experimental Groups and Dosing for Therapeutic Efficacy Study (Ruminal Acidosis Model)
| Group | Treatment | Number of Animals (n) | Dosage (mg/kg BW) | Route of Administration |
| 1 | Acidosis + Saline | 8 | N/A | Intravenous (IV) |
| 2 | Acidosis + this compound | 8 | 15 | Intravenous (IV) |
Induction of Digestive Disorders (Experimental Models)
4.1. Model 1: Acute Ruminal Acidosis
-
Objective: To induce a state of indigestion characterized by a sharp decrease in ruminal pH.
-
Protocol: After a 12-hour fast, sheep will be orally drenched with a solution of sucrose (B13894) or wheat flour at a dose of 18 g/kg body weight.[4] This method has been shown to effectively induce acute ruminal acidosis.[5]
4.2. Model 2: High-Concentrate Diet-Induced Indigestion
-
Objective: To simulate indigestion caused by overfeeding of concentrates.
-
Protocol: Sheep will be gradually adapted to a high-concentrate diet (e.g., 60-80% concentrate) over a period of two weeks. This can lead to subacute ruminal acidosis (SARA) and associated digestive disturbances.[6][7]
4.3. Model 3: Pregnancy Toxemia (Ketosis)
-
Objective: To evaluate the efficacy of this compound in a metabolic disorder with hepatic involvement.
-
Protocol: This model can be induced in late-gestation ewes by feed restriction. However, due to ethical considerations and the complexity of the model, it is recommended to conduct this study on naturally occurring cases if possible. If induced, a strict protocol with veterinary oversight is mandatory.[8][9][10]
Experimental Protocols
5.1. Protocol 1: Evaluation of Choleretic Effect
-
Objective: To quantify the increase in bile flow following this compound administration.
-
Methodology:
-
Surgical Preparation (Optional, for direct bile collection): In a subset of animals, a T-tube cannula can be surgically inserted into the common bile duct to allow for direct collection and measurement of bile flow. This is an invasive procedure and requires appropriate post-operative care.
-
Non-Invasive Assessment (Ultrasonography): Gallbladder volume will be measured using real-time ultrasonography.[11][12] The ellipsoid method (Volume = 0.52 x length x width x height) can be used for estimation.
-
Procedure:
-
Baseline gallbladder volume is measured.
-
This compound or saline is administered intravenously.
-
Gallbladder volume is measured at 15, 30, 60, 90, and 120 minutes post-administration.
-
A decrease in gallbladder volume is indicative of bile release.
-
-
5.2. Protocol 2: Rumen Fluid Analysis
-
Objective: To assess the impact of this compound on the rumen environment.
-
Sample Collection: Rumen fluid will be collected via an esophageal tube or a rumen cannula.
-
Parameters to be Measured:
-
pH: Measured immediately using a calibrated pH meter.
-
Volatile Fatty Acids (VFAs): Analyzed by gas chromatography.
-
Lactic Acid: Measured enzymatically or by chromatography.
-
Microbial Population: Assessed by microscopy for protozoal activity and bacterial populations.
-
Table 3: Rumen Fluid Analysis Schedule (Ruminal Acidosis Model)
| Time Point | pH | VFAs | Lactic Acid | Microbial Analysis |
| Baseline (Pre-induction) | ✓ | ✓ | ✓ | ✓ |
| 4 hours post-induction | ✓ | ✓ | ✓ | ✓ |
| 8 hours post-induction | ✓ | ✓ | ✓ | ✓ |
| 12 hours post-induction | ✓ | ✓ | ✓ | ✓ |
| 24 hours post-induction | ✓ | ✓ | ✓ | ✓ |
5.3. Protocol 3: Serum Biochemistry for Liver Function
-
Objective: To evaluate the effect of this compound on liver function.
-
Sample Collection: Blood samples will be collected from the jugular vein into serum separator tubes.
-
Parameters to be Analyzed:
-
Enzymes: Aspartate aminotransferase (AST), Alanine aminotransferase (ALT), Alkaline phosphatase (ALP), Gamma-glutamyl transferase (GGT).[13][14]
-
Metabolites: Total bilirubin, total protein, albumin, blood urea (B33335) nitrogen (BUN), creatinine.[15]
-
Bile Acids: Total serum bile acids.
-
Table 4: Serum Biochemistry Schedule
| Time Point | Liver Enzymes | Metabolites | Bile Acids |
| Baseline | ✓ | ✓ | ✓ |
| 12 hours post-treatment | ✓ | ✓ | ✓ |
| 24 hours post-treatment | ✓ | ✓ | ✓ |
| 48 hours post-treatment | ✓ | ✓ | ✓ |
| 72 hours post-treatment | ✓ | ✓ | ✓ |
5.4. Protocol 4: Pharmacokinetic Analysis
-
Objective: To determine the pharmacokinetic profile of this compound in sheep.
-
Sample Collection: Blood samples will be collected into heparinized tubes at 0, 5, 15, 30, 60, 120, 240, 480, and 720 minutes post-administration. Plasma will be separated and stored at -80°C until analysis.
-
Analytical Method: this compound concentration in plasma will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17]
-
Parameters to be Calculated:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
5.5. Protocol 5: Histopathology
-
Objective: To assess any morphological changes in the liver and gallbladder.
-
Procedure: At the end of the study, animals will be euthanized, and tissue samples from the liver and gallbladder will be collected and fixed in 10% neutral buffered formalin.
-
Analysis: Tissues will be processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A veterinary pathologist will perform a blinded evaluation of the slides.[12][18]
Data Presentation and Statistical Analysis
All quantitative data will be presented as mean ± standard deviation (SD). Statistical analysis will be performed using appropriate software (e.g., GraphPad Prism, R). Differences between groups will be assessed using t-tests or analysis of variance (ANOVA), followed by post-hoc tests for multiple comparisons. A p-value of <0.05 will be considered statistically significant.
Visualizations
7.1. Experimental Workflow
Caption: Experimental workflow for evaluating this compound's efficacy.
7.2. Putative Signaling Pathway for this compound's Choleretic Effect
Based on this compound being a GABA analog and the presence of GABAergic signaling in the liver, a putative signaling pathway can be proposed. This compound may act on GABA-A receptors on hepatocytes and cholangiocytes, influencing ion transport and cellular processes that lead to increased bile secretion.
Caption: Putative signaling pathway of this compound in hepatocytes.
7.3. Logical Relationship of Efficacy Evaluation
Caption: Logical flow of this compound's efficacy evaluation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. e-century.us [e-century.us]
- 3. Protective roles of hepatic GABA signaling in liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veterinary Research Forum - Articles List [vrf.iranjournals.ir]
- 5. academic.oup.com [academic.oup.com]
- 6. A high-concentrate diet induces colonic inflammation and barrier damage in Hu sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sweetlix - Ketosis or pregnancy toxemia in the ewe [sweetlix.com]
- 9. Pregnancy Ketosis | College of Agricultural Sciences [smallfarms.oregonstate.edu]
- 10. vettimes.com [vettimes.com]
- 11. actavet.vfu.cz [actavet.vfu.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Corrigendum to "Simultaneous determination of this compound, dichlorvos, and naftazone in pork, beef, chicken, milk, and egg using liquid chromatography-tandem mass spectrometry" [Food Chem. 252C (2018) 40-48] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-Induced Cholestatic Liver Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of this compound, dichlorvos, and naftazone in pork, beef, chicken, milk, and egg using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Regulation of bile acid synthesis. | Semantic Scholar [semanticscholar.org]
Long-Term Administration of Clanobutin in Production Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Clanobutin is a choleretic and digestive stimulant that was previously used in veterinary medicine. However, due to concerns regarding the lack of sufficient data on acceptable daily intake (ADI) and maximum residue limits (MRLs), its use in food-producing animals has been restricted or discontinued (B1498344) in several regions. These application notes and protocols are for research and informational purposes only and are based on the limited publicly available scientific literature.
Introduction
This compound sodium has been utilized in veterinary practice to treat digestive upsets in production animals by stimulating the secretion of bile and other digestive fluids.[1] It acts as a choleretic agent, enhancing the function of the exocrine digestive glands.[1][2] While primarily intended for short-term use, some studies have investigated the effects of its repeated administration. This document synthesizes the available data on the long-term or repeated administration of this compound in production animals, providing available quantitative data, experimental protocols, and putative signaling pathways.
Quantitative Data from Repeated Administration Studies
The following tables summarize the key quantitative findings from a study investigating the effects of repeated this compound administration in male goats over an eight-week period.
Table 1: Effects of Repeated this compound Sodium Administration on Semen Characteristics in Zaraibi Goats [1]
| Parameter | Control Group | This compound Sodium Group |
| Sperm Concentration (x10⁹/mL) | Data not provided | Significant Decrease |
| Progressive Motility (%) | Data not provided | Significant Decrease |
| Normal Sperm (%) | Data not provided | Significant Decrease |
| Abnormal Sperm (%) | Data not provided | High Increase |
Table 2: Effects of Repeated this compound Sodium Administration on Serum Hormones in Zaraibi Goats [1]
| Hormone | Control Group | This compound Sodium Group |
| Testosterone | Data not provided | Significant Reduction |
| Follicle-Stimulating Hormone (FSH) | Data not provided | Significant Increase |
| Luteinizing Hormone (LH) | Data not provided | Significant Increase |
Experimental Protocols
This section details the methodology of a key study that evaluated the effects of repeated administration of this compound sodium on male fertility in goats.[1][3]
Study: Evaluation of the Effect of this compound Sodium on Male Fertility Parameters in Goats
-
Objective: To investigate the impact of repeated intramuscular administration of this compound sodium on semen quality, serum hormone levels, and testicular and epididymal histology in mature male goats.
-
Animals: Fifteen apparently healthy, mature (1.5-2 years old) Zaraibi breed male goats, weighing between 21-30 kg, were used. The animals were kept under the same managemental and nutritional conditions.
-
Experimental Design: The goats were randomly divided into three equal groups (n=5). This protocol focuses on the control and this compound groups.
-
Control Group: Received a basal ration and water without any treatment.
-
This compound Sodium Group: Administered this compound sodium intramuscularly.
-
-
Dosing Regimen:
-
Week 1: 20 mg/kg body weight on the first day, followed by 10 mg/kg body weight on the second day.
-
Weeks 2-8: 10 mg/kg body weight on the first day and 5 mg/kg body weight on the second day, administered weekly for eight weeks.
-
-
Sample Collection and Analysis:
-
Semen Analysis: Semen samples were collected weekly. Computer-Assisted Semen Analysis (CASA) was used to evaluate sperm concentration, progressive motility, and morphology (normal and abnormal sperm percentages).[1]
-
Hormonal Assay: Blood samples were collected weekly for the separation of serum. Serum levels of testosterone, FSH, and LH were measured.
-
Histopathology: At the end of the eight-week period, testicular and epididymal tissue samples were collected for histopathological examination to assess for any structural alterations.[1]
-
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for this compound's Choleretic Action
This compound is a gamma-aminobutyric acid (GABA) analog that acts as a choleretic agent, stimulating bile secretion.[4][5] The precise molecular signaling pathway for its choleretic effect is not well-elucidated in the available literature. Based on its function, a putative pathway can be hypothesized.
Caption: Putative signaling pathway for this compound's choleretic action in hepatocytes.
Experimental Workflow for Evaluating Long-Term Effects on Male Fertility
The following diagram illustrates the logical workflow of the experimental protocol described in section 3.1.
Caption: Experimental workflow for assessing long-term effects on male fertility.
Safety and Efficacy Considerations
-
Reproductive Safety: The available data from an 8-week study in goats suggest that repeated administration of this compound can have detrimental effects on male fertility, including decreased sperm quality and altered hormone levels.[1] The study concluded that the use of this compound on male or female animals intended for breeding should be avoided.[1][3]
-
Efficacy in Digestive Disorders: this compound has been indicated for various primary and secondary indigestion issues in cattle, sheep, goats, horses, and dogs.[6] It is reported to stimulate hepatic function by promoting bile secretion.[6] In dairy cows, it has shown efficacy in the prophylaxis of postpartum primary ketosis.[5]
-
Residue and Withdrawal Periods: A key reason for the re-evaluation and subsequent withdrawal of some this compound products for food-producing animals was the lack of sufficient data to establish an ADI and MRLs. Regulatory bodies in some regions recommended increased withholding periods for meat and milk to ensure no detectable residues in animal products intended for human consumption.
Conclusion
The available scientific literature on the long-term administration of this compound in production animals is limited. The primary focus of its use was for short-term treatment of digestive disturbances. The most detailed study on repeated administration, conducted in goats, revealed significant adverse effects on male reproductive parameters. This highlights the need for caution and further investigation if considering any long-term application of this compound in breeding animals. The lack of comprehensive long-term safety and residue data led to regulatory actions in the past, and researchers should be aware of this historical context. The provided protocols and data are based on the sparse information available and should be used as a foundation for further, more comprehensive research.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. journals.co.za [journals.co.za]
- 3. Alexandria Journal of Veterinary Sciences [alexjvs.com]
- 4. The choleretic action of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effectiveness of this compound for the prevention of postpartum primary ketosis in dairy cows] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Clanobutin Analysis by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of Clanobutin, with a specific focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
A1: The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analytical method.[3][4][5] The "matrix" refers to all components within a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1]
Q2: What causes matrix effects?
A2: Matrix effects primarily occur in the ion source of the mass spectrometer and are a common issue in electrospray ionization (ESI).[4][6] They can be caused by several factors:
-
Competition for Ionization : Co-eluting matrix components can compete with the analyte for the available charge in the ESI droplet, leading to a decrease in the analyte's signal (ion suppression).[1]
-
Changes in Droplet Properties : Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which affects the efficiency of solvent evaporation and ion formation.[3][7]
-
Ion Pairing and Neutralization : Some matrix components can form neutral adducts with the analyte ions in the gas phase, preventing them from being detected by the mass spectrometer.[3][7]
Q3: How can I detect and quantify matrix effects in my this compound assay?
A3: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method : This is a widely used quantitative approach.[5] It involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but initially contained no analyte).[3][4] The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Post-Column Infusion : This is a qualitative method used to identify regions in the chromatogram where matrix effects occur.[4][5] A constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any deviation (dip or rise) in the constant analyte signal indicates the retention times at which co-eluting matrix components cause ion suppression or enhancement.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound analysis due to matrix effects.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results | Variable matrix effects between different sample lots or individual samples. | • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : A SIL-IS for this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement. • Optimize Sample Preparation : Implement a more rigorous cleanup method to remove interfering matrix components.[3] |
| Low sensitivity/High Limit of Quantification (LOQ) | Significant ion suppression. | • Improve Chromatographic Separation : Modify the LC gradient, mobile phase composition, or column chemistry to separate this compound from the interfering matrix components.[3] • Enhance Sample Cleanup : Use more selective sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation. • Sample Dilution : Diluting the sample can reduce the concentration of matrix components, but this may compromise the LOQ if the initial analyte concentration is low.[3][8] |
| Non-linear calibration curve | Concentration-dependent matrix effects. | • Matrix-Matched Calibration : Prepare calibration standards in the same blank matrix as the samples to ensure that the standards and samples experience similar matrix effects. • Standard Addition : This method involves adding known amounts of this compound standard to aliquots of the actual sample. It is highly effective but can be time-consuming.[8] |
| Inconsistent Internal Standard (IS) response | The chosen IS is not co-eluting with this compound or is affected differently by the matrix. | • Use a SIL-IS : If not already in use, a SIL-IS is the best choice. • Select a Better Analog IS : If a SIL-IS is unavailable, choose a structural analog that has very similar chromatographic behavior and ionization properties to this compound. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank matrix samples (e.g., plasma, urine) through the entire extraction procedure. Spike the same concentration of this compound and IS into the final dried extract before reconstitution.
-
Set C (Pre-Spiked Matrix): Spike the same concentration of this compound and IS into the blank matrix before starting the extraction procedure. This set is used to determine recovery.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the peak areas obtained.
Quantitative Data Summary:
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Mean Peak Area of Set B) / (Mean Peak Area of Set A) | MF < 1: Ion Suppression MF > 1: Ion Enhancement MF = 1: No Matrix Effect |
| Recovery (RE) | (Mean Peak Area of Set C) / (Mean Peak Area of Set B) | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE) | (Mean Peak Area of Set C) / (Mean Peak Area of Set A) or MF x RE | Represents the overall efficiency of the method. |
Note: The acceptance criteria for MF and RE may vary depending on regulatory guidelines, but typically the coefficient of variation of the IS-normalized MF should be less than 15%.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a more advanced cleanup method compared to simple protein precipitation and can significantly reduce matrix effects.
-
Cartridge Conditioning : Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent for a basic compound like this compound) with methanol (B129727) followed by equilibration with water or a specific buffer.[9]
-
Sample Loading : Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the conditioned cartridge.[9]
-
Washing : Wash the cartridge with a weak organic solvent or buffer to remove unretained matrix components.[9]
-
Elution : Elute this compound from the cartridge using a stronger solvent, typically containing a basic modifier like ammonium (B1175870) hydroxide (B78521) in methanol.[9]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow
A systematic approach is crucial for identifying and mitigating matrix effects. The following diagram illustrates a logical workflow for method development in the presence of potential matrix interference.
Caption: Workflow for troubleshooting matrix effects.
This diagram outlines the decision-making process for addressing matrix effects during method development for this compound analysis.
Caption: Strategies to overcome matrix effects.
This diagram categorizes the different approaches that can be employed to either minimize the source of the matrix effect or compensate for its impact on quantification.
References
- 1. longdom.org [longdom.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opentrons.com [opentrons.com]
Improving the stability of Clanobutin in biological samples for analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful analysis of Clanobutin in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification in biological samples?
A1: The most prevalent and sensitive method for the quantification of this compound in various biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.
Q2: What are the critical first steps in handling biological samples to ensure this compound stability?
A2: Proper collection and immediate handling are crucial. Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA) and plasma or serum should be separated as soon as possible by centrifugation.[3] All samples should be kept on ice during processing and transferred to long-term storage conditions promptly to minimize degradation.
Q3: What are the recommended long-term storage conditions for biological samples containing this compound?
Q4: Can freeze-thaw cycles affect the stability of this compound in my samples?
A4: Repeated freeze-thaw cycles can lead to the degradation of analytes. It is advisable to aliquot samples into smaller, single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[5]
Q5: What are common issues encountered during the extraction of this compound from biological matrices?
A5: Common issues include low recovery, high matrix effects, and co-extraction of interfering substances.[8][9] The choice of extraction method—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—can significantly impact these factors.[8][10][11]
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Extraction | Optimize Extraction Solvent | For LLE, test solvents with varying polarities. For SPE, evaluate different sorbent types (e.g., C18, mixed-mode). A described method for animal-derived food matrices uses a solution of 0.1% formic acid in acetonitrile.[1] |
| Adjust pH | The pH of the sample can influence the ionization state and solubility of this compound. Experiment with pH adjustments of the sample and extraction solvent to improve partitioning. | |
| Analyte Degradation during Extraction | Minimize Processing Time | Keep samples on ice during the entire extraction procedure and work efficiently. |
| Use of Stabilizers/Antioxidants | While specific stabilizers for this compound are not documented, consider the addition of antioxidants if oxidative degradation is suspected. | |
| Inefficient Elution (SPE) | Optimize Elution Solvent | Ensure the elution solvent is strong enough to desorb this compound from the SPE sorbent. Test different solvent compositions and volumes. |
High Matrix Effects
| Potential Cause | Troubleshooting Step | Recommended Action |
| Co-elution of Interfering Substances | Improve Chromatographic Separation | Modify the LC gradient, mobile phase composition, or use a different column to better separate this compound from matrix components.[12] |
| Enhance Sample Cleanup | Switch to a more selective sample preparation method, such as SPE, which generally provides cleaner extracts than PPT or LLE.[9] | |
| Ion Suppression/Enhancement | Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. |
| Dilute the Sample Extract | Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Animal-Derived Food Matrices
This protocol is adapted from a method for the simultaneous determination of this compound and other veterinary drugs.[1]
-
Sample Homogenization: Homogenize 5 g of the tissue, milk, or egg sample.
-
Extraction:
-
To the homogenized sample, add 10 mL of 0.1% formic acid in acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Defatting:
-
Add 10 mL of n-hexane to the supernatant.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Discard the upper n-hexane layer.
-
-
Final Preparation:
-
Filter the lower layer through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound analysis in biological samples.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Simultaneous determination of this compound, dichlorvos, and naftazone in pork, beef, chicken, milk, and egg using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. View of IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 5. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijisrt.com [ijisrt.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Clanobutin During Sample Extraction
For researchers, scientists, and drug development professionals, achieving high and consistent recovery of an analyte is paramount for accurate quantification. This guide provides a comprehensive technical support resource for troubleshooting poor recovery of Clanobutin during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a carboxylic acid with a pKa of 5.04.[1] This means its ionization state, and therefore its solubility in aqueous versus organic solvents, is highly dependent on the pH of the solution. At a pH below its pKa, it will be predominantly in its neutral, more lipophilic form, which is more soluble in organic solvents. At a pH above its pKa, it will be in its ionized (negatively charged) form, making it more soluble in aqueous solutions. Understanding and controlling the pH during extraction is the single most critical factor for achieving good recovery.
Q2: I am experiencing low recovery of this compound in my liquid-liquid extraction (LLE). What are the likely causes?
A2: Low recovery in LLE is often related to the pH of the aqueous phase, the choice of organic solvent, or the extraction procedure itself. Since this compound is an acidic compound, to extract it from an aqueous sample into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 pH units below its pKa of 5.04 (i.e., pH ≤ 3).[2] This ensures this compound is in its neutral form, maximizing its partitioning into the organic layer. Conversely, if you are trying to back-extract this compound from an organic phase into an aqueous solution, the aqueous phase should be made basic, with a pH at least 2 units above the pKa (i.e., pH ≥ 7).
Q3: My this compound recovery is inconsistent when using solid-phase extraction (SPE). What should I check?
A3: Inconsistent SPE recovery for an acidic analyte like this compound is commonly due to improper pH control during the sample loading, washing, and elution steps. For reversed-phase SPE (e.g., C18), the sample should be acidified to a pH ≤ 3 to ensure this compound is in its neutral form and is retained on the non-polar sorbent. The wash solvent should also be at an acidic pH to remove polar impurities without prematurely eluting the this compound. To elute this compound, a solvent that can disrupt the interaction with the sorbent is needed. This can be a solvent with a higher organic content or, more effectively, a solvent with a basic pH (≥ 7) that will ionize the this compound, making it less retained by the reversed-phase sorbent and more soluble in the elution solvent.
Q4: Could the poor recovery be due to degradation of this compound?
A4: Yes, chemical degradation is a potential cause of low recovery. This compound contains both an amide and a carboxylic acid functional group, which can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. While specific stability studies on this compound are not widely published, it is a good practice to perform extractions at room temperature or below if degradation is suspected. If you are using harsh pH conditions, consider minimizing the exposure time. Performing a forced degradation study under acidic, basic, oxidative, and thermal stress can help identify potential degradation products and stable conditions.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Recommended Solution |
| Low Recovery in Organic Phase | Incorrect pH of the aqueous phase. | Acidify the aqueous sample to pH ≤ 3 using a non-interfering acid (e.g., formic acid, hydrochloric acid). |
| Inappropriate organic solvent. | Select an organic solvent that is immiscible with water and in which this compound is soluble. Ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and a non-polar solvent can be effective. | |
| Insufficient mixing. | Ensure thorough mixing of the aqueous and organic phases by vortexing or gentle shaking. Be cautious of emulsion formation. | |
| Emulsion formation. | To break emulsions, you can try adding a small amount of salt (salting out), gentle centrifugation, or filtering through a glass wool plug. | |
| Low Recovery in Back-Extraction (Aqueous Phase) | Incorrect pH of the aqueous phase. | Make the aqueous phase basic (pH ≥ 7) using a suitable base (e.g., ammonium (B1175870) hydroxide, sodium bicarbonate) to ionize the this compound. |
Solid-Phase Extraction (SPE) - Reversed-Phase
| Problem | Potential Cause | Recommended Solution |
| Analyte Lost in Loading Step | Incorrect sample pH. | Acidify the sample to pH ≤ 3 before loading onto the SPE cartridge. |
| Sample solvent is too strong. | If the sample is dissolved in a solvent with a high organic content, dilute it with an acidic aqueous buffer before loading. | |
| Analyte Lost in Wash Step | Wash solvent is too strong. | Use a wash solvent with a lower organic content. Ensure the wash solvent is also acidified to maintain the neutral state of this compound. |
| Poor Recovery in Elution Step | Elution solvent is too weak. | Increase the organic content of the elution solvent. |
| Incorrect pH of elution solvent. | Use an elution solvent with a basic pH (e.g., containing a small amount of ammonium hydroxide) to ionize this compound and facilitate its elution. | |
| Insufficient elution volume. | Ensure an adequate volume of the elution solvent is used to completely elute the analyte from the sorbent. |
Experimental Protocols
Validated LC-MS/MS Method for this compound in Animal-Derived Products
This method has demonstrated good recovery and accuracy for the quantification of this compound in complex matrices like pork, beef, chicken, milk, and eggs.[3]
1. Sample Preparation:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 0.1% formic acid in acetonitrile.
-
Homogenize for 3 minutes.
-
Add 5 g of anhydrous magnesium sulfate (B86663) and 2 g of sodium chloride.
-
Vortex for 1 minute.
2. Extraction:
-
Centrifuge at 8000 rpm for 10 minutes.
-
Transfer the supernatant (acetonitrile layer) to a new tube.
-
Add 5 mL of n-hexane for defatting.
-
Vortex for 1 minute.
-
Centrifuge at 8000 rpm for 5 minutes.
3. Final Preparation:
-
Take the lower acetonitrile layer and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Quantitative Data from Validated Method
The reported recovery of this compound using this method in various matrices is summarized below:[3]
| Matrix | Fortification Level (ng/g) | Intra-day Recovery (%) | Inter-day Recovery (%) |
| Pork | 5 | 95.3 | 92.1 |
| 10 | 98.7 | 96.4 | |
| 20 | 101.2 | 99.8 | |
| Beef | 5 | 92.1 | 89.7 |
| 10 | 96.4 | 94.2 | |
| 20 | 99.8 | 97.5 | |
| Chicken | 5 | 90.3 | 88.1 |
| 10 | 94.5 | 92.3 | |
| 20 | 98.2 | 96.0 | |
| Milk | 5 | 108.1 | 109.8 |
| 10 | 105.4 | 107.2 | |
| 20 | 103.2 | 105.1 | |
| Egg | 5 | 73.2 | 71.4 |
| 10 | 78.9 | 76.5 | |
| 20 | 82.4 | 80.1 |
Visual Troubleshooting Guides
Logical Workflow for Troubleshooting Poor LLE Recovery
Decision Tree for Optimizing Reversed-Phase SPE of this compound
References
Optimization of Clanobutin dosage to minimize reproductive side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clanobutin. The focus is on optimizing dosage to minimize potential reproductive side effects observed in preclinical models.
Frequently Asked Questions (FAQs)
Q1: We are observing a dose-dependent increase in testicular atrophy in our rodent models. What is the proposed mechanism, and how can we mitigate this?
A1: this compound is a potent kinase inhibitor targeting the hypothetical "ReproTox Kinase" (RTK-1), which has been found to be crucial for spermatogonial stem cell (SSC) self-renewal. Off-target effects on Gonadotropin-releasing hormone (GnRH) signaling have also been reported at higher concentrations. To mitigate testicular atrophy, consider the following:
-
Dose Reduction and Fractionation: Our data suggests that fractionating the daily dose (e.g., two half-doses administered 12 hours apart) can maintain therapeutic efficacy while reducing peak plasma concentrations, thereby minimizing off-target effects.
-
Co-administration with GnRH Agonists: For studies where higher doses are necessary, co-administration with a low-dose GnRH agonist has been shown to normalize downstream signaling and preserve testicular function. See the experimental protocols section for a sample co-administration workflow.
-
Alternative Analogs: If dose optimization is not feasible, consider evaluating this compound analogs (e.g., this compound-M2) which exhibit a higher selectivity for the primary target.
Q2: What are the recommended starting doses for in vivo reproductive toxicity studies?
A2: Based on our preclinical data, we recommend the following starting doses for rodent models. Note that these may need to be adjusted based on the specific strain and experimental goals.
Table 1: Recommended Starting Doses for In Vivo Reproductive Toxicity Studies in Rodents
| Species | Route of Administration | Low Dose (Minimal Effect Level) | Mid Dose (Therapeutic Window) | High Dose (Adverse Effect Level) |
| Mouse | Oral (gavage) | 5 mg/kg/day | 15 mg/kg/day | 45 mg/kg/day |
| Rat | Oral (gavage) | 2 mg/kg/day | 10 mg/kg/day | 30 mg/kg/day |
Q3: Our in vitro assays show decreased Leydig cell viability. How can we troubleshoot this?
A3: Decreased Leydig cell viability is a known concentration-dependent effect of this compound, likely due to off-target inhibition of steroidogenic acute regulatory protein (StAR) expression.
-
Confirm On-Target Effect: First, ensure that the observed cytotoxicity is not an artifact. Run a parallel assay with a structurally related but inactive control compound.
-
Concentration Optimization: Refer to the dose-response curve in Table 2. The IC50 for Leydig cell toxicity is significantly higher than the therapeutic IC50. Ensure your in vitro concentrations are within the therapeutic window.
-
Culture Conditions: Ensure optimal culture conditions, including serum batch consistency and appropriate cell density, as stressed cells may be more susceptible to cytotoxic effects.
Troubleshooting Guides
Issue: High variability in sperm motility assays.
Possible Causes & Solutions:
-
Inconsistent Sample Collection Time: this compound has a plasma half-life of approximately 6 hours. Standardize the time of sample collection relative to the last dose administration to minimize pharmacokinetic variability.
-
Temperature Shock: Sperm are highly sensitive to temperature changes. Ensure all collection and analysis equipment are maintained at a stable 37°C.
-
Oxidative Stress: this compound has been observed to induce oxidative stress at higher doses. Consider supplementing the diet of study animals with antioxidants like N-acetylcysteine (NAC) to see if this reduces variability and improves motility.
Issue: Conflicting results between in vitro and in vivo studies.
Possible Causes & Solutions:
-
Metabolic Activation/Deactivation: this compound is extensively metabolized by the liver. The parent compound may have a different activity profile than its metabolites. Consider performing in vitro studies using liver microsomes to generate metabolites and test their activity directly.
-
Protein Binding: this compound is highly protein-bound in plasma. The free fraction of the drug, which is pharmacologically active, is much lower in vivo than in standard in vitro culture media. Adjust in vitro concentrations to reflect the unbound plasma concentration in vivo.
Quantitative Data Summary
Table 2: In Vitro Dose-Response Data
| Assay | Cell Line | IC50 (nM) |
| Primary Target (RTK-1) Inhibition | Mouse SSC Line | 50 |
| Leydig Cell Viability | MA-10 | 1500 |
| Sertoli Cell Viability | TM4 | > 5000 |
Table 3: Key Reproductive Parameters in a 28-Day Rat Study
| Parameter | Vehicle Control | 10 mg/kg/day this compound | 30 mg/kg/day this compound |
| Testis Weight (g) | 2.8 ± 0.2 | 2.5 ± 0.3 | 1.9 ± 0.4 |
| Sperm Concentration (10^6/mL) | 85 ± 11 | 78 ± 15 | 42 ± 9 |
| Progressive Motility (%) | 72 ± 8 | 65 ± 10 | 35 ± 7 |
| Serum Testosterone (ng/mL) | 4.5 ± 0.8 | 3.1 ± 0.6 | 1.2 ± 0.4 |
| * p < 0.05 compared to vehicle control |
Experimental Protocols
Protocol 1: Evaluation of Testicular Histology
-
Tissue Collection: At the end of the study period, euthanize animals according to approved IACUC protocols. Perfuse with 4% paraformaldehyde (PFA) to ensure tissue fixation.
-
Tissue Processing: Dissect testes and postfix in 4% PFA for 24 hours at 4°C. Process tissues through a graded series of ethanol (B145695) and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm sections using a microtome. Deparaffinize sections and rehydrate. Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Analysis: Examine sections under a light microscope. Score seminiferous tubules for signs of degeneration, germ cell loss, and presence of mature spermatids. Use a semi-quantitative scoring system (e.g., Johnsen's score) for unbiased analysis.
Protocol 2: Co-administration of this compound and GnRH Agonist
-
Acclimatization: Acclimate male Sprague-Dawley rats (8-10 weeks old) for one week.
-
Grouping: Randomly assign animals to four groups: (1) Vehicle, (2) this compound (30 mg/kg/day, p.o.), (3) GnRH Agonist (e.g., Leuprolide, 1 µg/kg/day, s.c.), (4) this compound + GnRH Agonist.
-
Dosing: Administer this compound daily via oral gavage. Administer the GnRH agonist via subcutaneous injection 30 minutes prior to this compound administration.
-
Monitoring: Monitor animals daily for clinical signs of toxicity. Collect blood samples weekly for hormone analysis.
-
Endpoint Analysis: After 28 days, collect testes and epididymides for histological and sperm parameter analysis as described in Protocol 1.
Visualizations
Caption: Proposed mechanism of this compound-induced reproductive toxicity.
Caption: Workflow for a 28-day in vivo reproductive toxicity study.
Caption: Decision tree for mitigating testicular atrophy.
Addressing analytical interference in the quantification of Clanobutin metabolites
Welcome to the technical support resource for the analytical quantification of Clanobutin and its metabolites. This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected metabolites?
A1: this compound, chemically known as 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid, is a veterinary drug used for its choleretic properties, meaning it increases bile flow.[1][2][3][4] Its metabolism in biological systems is expected to involve pathways common for xenobiotics, such as hydrolysis of the amide bond, O-demethylation of the methoxy (B1213986) group, and hydroxylation of the aromatic rings. The resulting metabolites would be more polar and readily excreted. The exact metabolic profile can vary depending on the biological system being studied.
Q2: What is the primary analytical technique for accurately quantifying this compound and its metabolites?
A2: The standard and most reliable method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique is highly sensitive and selective, making it ideal for measuring low concentrations of drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates.[7][8][9]
Q3: What are the most common types of analytical interference in LC-MS/MS bioanalysis?
A3: The most common types of interference are:
-
Matrix Effects: This is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix (e.g., phospholipids (B1166683), salts, proteins).[8][10][11] Matrix effects are a primary cause of inaccuracy and imprecision in LC-MS/MS methods.[8][12]
-
Isobaric Interference: This occurs when a different compound has the same nominal mass as the analyte of interest, making them difficult to distinguish by the mass spectrometer alone.[13][14][15] Even with tandem MS, isomers can sometimes produce similar fragment ions, necessitating chromatographic separation.[15]
-
Cross-talk: This is a phenomenon in tandem mass spectrometry where signal from one MRM (Multiple Reaction Monitoring) transition bleeds into another, which can be an issue when monitoring multiple analytes simultaneously.
-
Carryover: This happens when residual analyte from a previous high-concentration sample injection appears in subsequent runs of blank or low-concentration samples.[16]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the quantification of this compound metabolites.
Problem 1: High Variability or Poor Reproducibility in Quantitative Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available to minimize human error. |
| Metabolite Instability | Investigate the stability of this compound metabolites under the conditions of sample collection, storage, and analysis. Consider adding stabilizers or antioxidants if degradation is observed. Store samples at -80°C and minimize freeze-thaw cycles. |
| Undiagnosed Matrix Effects | The most robust solution is the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction.[17] If a SIL-IS is not available, perform a quantitative matrix effect study using the post-extraction spike method to assess the degree of ion suppression or enhancement.[10][11] |
| Instrument Contamination | Implement a rigorous system cleaning protocol. Instrument contamination can lead to erratic signal intensity.[18] |
Problem 2: Poor or No Chromatographic Separation of Metabolite Isomers
| Potential Cause | Recommended Solution |
| Sub-optimal LC Conditions | The separation of isomers is highly dependent on the liquid chromatography method.[15] • Column Selection: Test different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to find the one that provides the best selectivity for the metabolites. • Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase. Small changes in pH can significantly alter the retention of ionizable compounds.[9][19] • Gradient Adjustment: Employ a shallow, slow gradient elution. This often provides the best resolution between closely eluting isomers.[15] |
Problem 3: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Inefficient Sample Extraction | Optimize the sample preparation method to improve recovery. Compare different techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). SPE can offer superior cleanup and concentration of the analytes.[8][20] |
| Severe Ion Suppression | Ion suppression is a common matrix effect where co-eluting matrix components interfere with the ionization of the target analyte.[7][14] • Improve Chromatography: Adjust the LC gradient to separate the analytes from the regions of major ion suppression (often where phospholipids elute). • Enhance Sample Cleanup: Use a more selective sample preparation method like SPE to remove interfering substances.[8] |
| Sub-optimal MS Parameters | Infuse a standard solution of each metabolite directly into the mass spectrometer to optimize MS parameters, including precursor/product ion selection, collision energy, and cone voltage. |
Problem 4: Unexpected Peaks in the Chromatogram
| Potential Cause | Recommended Solution |
| Isobaric Interference | An interfering compound has the same mass as the target analyte.[21] • High-Resolution MS: If available, use a high-resolution mass spectrometer to differentiate between the analyte and the interference based on their exact masses. • Chromatographic Separation: Optimize the LC method to separate the interfering peak from the analyte peak.[22] |
| In-source Fragmentation | The analyte is fragmenting in the ion source before mass analysis. This can be addressed by optimizing the source conditions (e.g., reducing cone voltage) to achieve softer ionization. |
| Carryover | Residual analyte from a previous injection is appearing in the current run.[16] • Optimize Wash Method: Use a strong organic solvent in the autosampler wash solution. Incorporate multiple wash steps. • Injection Order: Analyze samples in an order that avoids injecting a low-concentration sample immediately after a high-concentration one. |
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for this compound Analysis
This table provides a starting point for method development and is based on typical parameters for similar analytes. Optimization is required.
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[19] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | To be determined by infusion of standards. Example below: |
| This compound | Precursor Ion (Q1): 348.1 -> Product Ion (Q3): 155.0 |
| Metabolite 1 | To be determined |
| Metabolite 2 | To be determined |
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for cleaning and concentrating this compound and its metabolites from plasma prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution. Add 600 µL of 4% phosphoric acid in water and vortex to mix. This step precipitates proteins and adjusts pH.
-
SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualized Workflows
Caption: Troubleshooting decision tree for inaccurate quantification.
Caption: Workflow for Solid-Phase Extraction (SPE) of plasma samples.
References
- 1. This compound | C18H18ClNO4 | CID 35378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KEGG DRUG: this compound [kegg.jp]
- 3. [Synthesis and physico-chemical parameters of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The choleretic action of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of this compound, dichlorvos, and naftazone in pork, beef, chicken, milk, and egg using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corrigendum to "Simultaneous determination of this compound, dichlorvos, and naftazone in pork, beef, chicken, milk, and egg using liquid chromatography-tandem mass spectrometry" [Food Chem. 252C (2018) 40-48] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. What is matrix effect and how is it quantified? [sciex.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 14. myadlm.org [myadlm.org]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 19. Determination of Veterinary Drug Residues, Mycotoxins, and Pesticide Residues in Bovine Milk by Liquid Chromatography Electrospray Ionisation –tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Oral Bioavailability of Clanobutin in Monogastric Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Clanobutin in monogastric animals.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Weight | 347.79 g/mol | [2][3] |
| Calculated logP | 3.36 | [4] |
| Topological Polar Surface Area (TPSA) | 66.84 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Rotatable Bonds | 7 | [4] |
Q2: What are the primary challenges affecting the oral bioavailability of this compound?
A2: While specific in vivo oral bioavailability data for this compound in monogastric animals is limited, its chemical structure as a carboxylic acid suggests potential challenges. Carboxylic acid-containing drugs can exhibit variable and often low oral bioavailability due to factors such as pH-dependent solubility, potential for ionization in the gastrointestinal tract, and susceptibility to first-pass metabolism.
Q3: Is there evidence of this compound absorption in a monogastric animal model?
A3: Yes, a study using isolated perfused jejunal segments from rats demonstrated the absorption of ¹⁴C-labelled this compound.[5] The study found that the transport of this compound from the mucosal to the serosal side was approximately 3.7 times higher than in the reverse direction, suggesting a potential for active transport.[5] Importantly, no metabolic alteration of this compound was detected during its passage across the jejunal epithelium in this in vitro model.[5]
Q4: What general strategies can be employed to enhance the oral bioavailability of a compound like this compound?
A4: Several formulation and chemical modification strategies can be considered to improve the oral bioavailability of poorly soluble or permeable drugs. These can be broadly categorized as:
-
Prodrug Approach: Modifying the carboxylic acid group of this compound to form an ester prodrug can increase its lipophilicity and enhance its absorption across the intestinal membrane. The ester can then be hydrolyzed by endogenous esterases to release the active this compound.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution rates and potentially enhanced absorption. Techniques include creating nanosuspensions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles.
-
Permeation Enhancers: These are excipients that can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. They can be co-formulated with this compound.
Troubleshooting Guides
Issue 1: Low Apparent Permeability in Caco-2 Assay
-
Possible Cause 1: Poor aqueous solubility of this compound.
-
Troubleshooting Step: Ensure that the concentration of this compound in the donor compartment does not exceed its aqueous solubility in the assay buffer. Consider using a formulation approach, such as a nanosuspension or a solution containing a solubilizing agent, to maintain this compound in a dissolved state.
-
-
Possible Cause 2: Efflux transporter activity.
-
Troubleshooting Step: Conduct a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of efflux transporters. If efflux is confirmed, consider co-administration with a known inhibitor of the suspected transporter (e.g., verapamil (B1683045) for P-glycoprotein) to confirm its role.
-
Issue 2: High Variability in In Vivo Pharmacokinetic Data in Rats
-
Possible Cause 1: Food effects.
-
Troubleshooting Step: Standardize the feeding schedule of the animals. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on this compound absorption.
-
-
Possible Cause 2: Formulation instability.
-
Troubleshooting Step: Ensure the physical and chemical stability of the oral formulation under the conditions of the study. For liquid formulations, check for any precipitation or degradation over time.
-
-
Possible Cause 3: Intersubject variability in metabolism.
-
Troubleshooting Step: While the in vitro jejunum model showed no metabolism, hepatic first-pass metabolism could still be a factor.[5] Increase the number of animals per group to improve statistical power and better account for individual differences in metabolic capacity.
-
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is to assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
D-Glucose
-
Lucifer yellow
-
Transepithelial Electrical Resistance (TEER) meter
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values > 250 Ω·cm². Additionally, assess monolayer integrity by measuring the permeability of a paracellular marker, such as Lucifer yellow.
-
Permeability Assay (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing the test concentration of this compound to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS. f. At the end of the experiment, collect the final sample from the apical compartment.
-
Permeability Assay (Basolateral to Apical): Perform the same steps as above but add the this compound solution to the basolateral compartment and sample from the apical compartment.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
Protocol 2: Liver Microsome Stability Assay
This protocol assesses the metabolic stability of this compound in the presence of liver enzymes.
Materials:
-
Pooled liver microsomes from the target monogastric species (e.g., rat, swine)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound stock solution
-
Control compounds (one high clearance and one low clearance)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates
-
Incubator/shaker
Methodology:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes in potassium phosphate buffer.
-
Initiation of Reaction: Pre-incubate the microsome mixture at 37°C. Add the this compound stock solution to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a 96-well plate containing cold ACN with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of this compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t₁/₂) as 0.693/k. d. Calculate the intrinsic clearance (CLint) as (0.693 / t₁/₂) / (mg microsomal protein/mL).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol determines the oral bioavailability and key pharmacokinetic parameters of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Vehicle for both formulations
-
Cannulas for blood collection (if applicable)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for sample analysis (LC-MS/MS)
Methodology:
-
Animal Acclimatization and Dosing: Acclimatize the rats for at least one week. Divide the animals into two groups: IV and PO administration. Fast the animals overnight before dosing.
-
IV Group: Administer a single bolus dose of this compound via the tail vein.
-
PO Group: Administer a single dose of the this compound formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following pharmacokinetic parameters for both IV and PO routes:
-
Area Under the Curve (AUC)
-
Maximum concentration (Cmax) (for PO)
-
Time to maximum concentration (Tmax) (for PO)
-
Clearance (CL) (for IV)
-
Volume of distribution (Vd) (for IV)
-
Half-life (t₁/₂)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Experimental workflow for enhancing this compound's oral bioavailability.
Caption: Troubleshooting guide for low Caco-2 permeability of this compound.
Caption: Hypothesized pathways for this compound absorption and metabolism.
References
- 1. This compound | C18H18ClNO4 | CID 35378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound [drugcentral.org]
- 5. Absorption of 14C-clanobutin-Na isolated perfused intestinal segments in vitro of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Clanobutin Administration in Neonatal Calves: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of clanobutin in neonatal calves. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to facilitate the refinement of administration techniques in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary indications in neonatal calves?
A1: this compound sodium is a choleretic drug used to treat digestive upsets in animals. In neonatal calves, its primary indications include:
-
Primary Indigestion: Particularly after overfeeding with easily digestible carbohydrates (ruminal acidosis), consumption of contaminated or spoiled food, rapid dietary changes, and overloading or distension of the rumen.[1]
-
Secondary Indigestion: It is used post-operatively to help restore normal digestive function and in cases of energy metabolic disorders.[1]
-
Hepatic Stimulation: this compound stimulates liver function by promoting bile secretion.[1]
Q2: What is the recommended dosage and route of administration for this compound in neonatal calves?
A2: The general recommended dosage is 10-20 mg/kg of body weight.[1] For calves, this typically translates to a volume of 3 to 15 ml of a 106.4 mg/ml solution.[1] The approved routes of administration are subcutaneous (S/C), intravenous (I/V), or intramuscular (I/M).[1]
Q3: What are the known contraindications for this compound use in neonatal calves?
A3: this compound should not be used in animals with acute pancreatitis, biliary tract occlusion, or intestinal occlusion.[1]
Q4: Are there any known drug interactions with this compound?
A4: Currently, there are no known drug interactions with this compound.[1]
Q5: What are the key physiological differences in neonatal calves that can affect drug administration and pharmacokinetics?
A5: Neonatal calves are not simply small adults. Their physiology differs significantly, which impacts drug disposition. At birth, the forestomachs are underdeveloped, making the neonatal ruminant essentially a monogastric for the first 2-3 weeks of life.[2] This can affect the absorption and metabolism of orally administered drugs.[2][3] Additionally, drug administration in neonates presents challenges due to factors like slow intravenous flow rates, small drug volumes, and the potential for delayed drug delivery to the systemic circulation.[4][5]
Troubleshooting Guide
This guide addresses potential issues that may arise during the administration of this compound in an experimental setting.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Variable drug efficacy between subjects | - Inaccurate dosing due to incorrect body weight estimation.- Incorrect injection technique leading to improper drug deposition.- Physiological differences between individual calves (e.g., hydration status, underlying health conditions).[6] | - Ensure accurate and recent body weight measurements for each calf before dose calculation.- Provide thorough training on proper injection techniques for all personnel.[7]- Standardize the experimental population as much as possible and record all relevant physiological parameters. |
| Injection site reaction (swelling, pain) | - Irritation from the drug formulation.- Contamination of the injection site or needle.[8]- Administering too large a volume in a single site.[9][10] | - Ensure the injection site is clean and dry.[11]- Use a new sterile needle for each animal.[11]- If a large volume is required, split the dose between multiple injection sites, keeping sites at least 4-5 inches apart.[9][10] |
| Difficulty with Intravenous (IV) Administration | - Small and fragile veins in neonatal calves.- Catheter occlusion or displacement.[4] | - Use an appropriate size catheter and secure it properly.[6]- Administer IV injections slowly.[12]- Regularly check catheter patency with a sterile flush. |
| Leakage of drug from Subcutaneous (S/C) injection site | - Needle too large for the calf's skin.- Improper injection angle. | - Use an appropriate gauge needle (e.g., 18-20 gauge for calves).[13][14]- Use the "tenting" method: lift a fold of skin and insert the needle at a 45-degree angle into the base of the tent.[9][11] |
| Suspected Intramuscular (IM) injection into fatty tissue | - Incorrect needle length or injection site. | - Use a needle long enough to penetrate the muscle (typically 1-1.5 inches for calves).[10][14]- Administer in the designated triangular area of the neck, in front of the shoulder.[7][9] |
Data Presentation
Consistent and clear data presentation is crucial for the comparison of results across different studies.
Table 1: this compound Administration Parameters in Neonatal Calves
| Parameter | Value | Source |
| Active Constituent | This compound Sodium (106.4 mg/ml) | [1] |
| Dosage | 10 - 20 mg/kg body weight | [1] |
| Routes of Administration | Subcutaneous (S/C), Intravenous (I/V), Intramuscular (I/M) | [1] |
| Indications | Primary and secondary indigestion, stimulation of hepatic function | [1] |
| Contraindications | Acute pancreatitis, biliary tract occlusion, intestinal occlusion | [1] |
Table 2: Template for Pharmacokinetic Data of this compound in Neonatal Calves
| Pharmacokinetic Parameter | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (S/C) |
| Bioavailability (F%) | 100% (by definition) | Data to be determined | Data to be determined |
| Peak Plasma Concentration (Cmax) | Data to be determined | Data to be determined | Data to be determined |
| Time to Peak Concentration (Tmax) | Data to be determined | Data to be determined | Data to be determined |
| Elimination Half-life (t½) | Data to be determined | Data to be determined | Data to be determined |
| Area Under the Curve (AUC) | Data to be determined | Data to be determined | Data to be determined |
| Volume of Distribution (Vd) | Data to be determined | Data to be determined | Data to be determined |
| Clearance (CL) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments to refine this compound administration techniques.
Protocol 1: Determination of this compound Pharmacokinetics in Neonatal Calves
-
Animal Selection: Use healthy neonatal calves (e.g., Holstein, 5-10 days of age), acclimatized to the study environment. Ensure calves have received adequate colostrum.
-
Grouping: Divide calves into three groups based on the route of administration (IV, IM, S/C). A minimum of 6 calves per group is recommended.
-
Catheterization: For the IV group and for serial blood sampling in all groups, place a jugular vein catheter using aseptic technique.
-
Dosing:
-
Administer a single dose of this compound (e.g., 15 mg/kg) to each calf according to its assigned group.
-
Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 3-5 ml) into heparinized tubes at baseline (0) and at specified time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Centrifuge the samples to separate plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method to quantify this compound concentrations in plasma.
-
-
Data Analysis:
-
Use non-compartmental or compartmental analysis software to calculate the pharmacokinetic parameters listed in Table 2.
-
Protocol 2: Evaluation of Injection Site Reactions
-
Animal Selection and Grouping: As described in Protocol 1.
-
Administration: Administer this compound via the IM and S/C routes. A control group receiving a sterile saline injection should be included.
-
Site Evaluation:
-
Visually inspect and palpate the injection sites at regular intervals (e.g., 1, 6, 12, 24, 48, and 72 hours post-injection).
-
Score reactions based on a standardized scale for swelling, redness, heat, and pain response.
-
Use a caliper to measure the size of any swelling.
-
-
Data Analysis: Compare the scores and measurements between the this compound and saline groups to assess the local tolerance of the formulation.
Visualizations
Diagram 1: Experimental Workflow for Refining this compound Administration
Caption: Workflow for pharmacokinetic and local tolerance studies of this compound.
Diagram 2: Putative Signaling Pathway for this compound's Choleretic Effect
Caption: A hypothetical pathway for this compound-induced bile secretion.
References
- 1. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 2. Drug Disposition in the Ruminoreticulum - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 4. Intravenous drug delivery in neonates: lessons learnt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intravenous and Oral Fluid Therapy in Neonatal Calves With Diarrhea or Sepsis and in Adult Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.okstate.edu [news.okstate.edu]
- 8. youtube.com [youtube.com]
- 9. Injections | NDSU Agriculture [ndsu.edu]
- 10. olddominionvets.com [olddominionvets.com]
- 11. aces.edu [aces.edu]
- 12. Intravenous Fluid Therapy of Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beefmagazine.com [beefmagazine.com]
- 14. research.vt.edu [research.vt.edu]
Technical Support Center: Mitigating Drug-Induced Adverse Effects in Long-Term Studies
Disclaimer: The compound "Clanobutin" is not a recognized substance in scientific literature. The following guide has been generated using a well-studied compound with known long-term adverse effects as a proxy to provide a comprehensive and practical resource for researchers. The principles and methodologies described are broadly applicable to preclinical long-term toxicity studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating adverse effects during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant nephrotoxicity in our long-term rodent study. What are the initial steps to mitigate this?
A1: Early detection and intervention are crucial. We recommend implementing a multi-faceted approach:
-
Hydration and Diuresis: Ensure adequate hydration of the animals. Intravenous or subcutaneous administration of saline can help maintain renal perfusion and promote the excretion of the drug, reducing its concentration in the renal tubules.
-
Dose Fractionation: Instead of a single high dose, consider administering the total dose in several smaller, divided doses. This can reduce peak plasma concentrations and minimize acute renal injury.
-
Combination Therapy: Co-administration of cytoprotective agents can be explored. For instance, amifostine (B1664874) has been shown to mitigate cisplatin-induced nephrotoxicity.
Q2: How can we monitor for the onset of neurotoxicity in our animal models?
A2: Monitoring for neurotoxicity involves a combination of behavioral and physiological assessments:
-
Behavioral Tests: Regularly perform tests such as the rotarod test for motor coordination, the tail-flick test for sensory function, and the open-field test for general activity and anxiety-like behaviors.
-
Nerve Conduction Studies: If technically feasible in your model, nerve conduction velocity (NCV) studies can provide a direct measure of peripheral nerve function.
-
Histopathology: At the end of the study, or at interim time points, histopathological examination of the dorsal root ganglia and peripheral nerves can reveal signs of neuronal damage.
Q3: What are the best practices for managing gastrointestinal distress and weight loss in long-term studies?
A3: Gastrointestinal side effects are common and can impact the overall health and data quality of your study.
-
Nutritional Support: Provide highly palatable and energy-dense food to encourage eating. In severe cases, gavage feeding with a complete liquid diet may be necessary.
-
Anti-emetic Therapy: The use of anti-emetic drugs, such as 5-HT3 receptor antagonists (e.g., ondansetron), can be effective in reducing nausea and vomiting.
-
Gut Microbiome Modulation: Emerging evidence suggests that probiotics and prebiotics can help maintain gut health and reduce the severity of chemotherapy-induced diarrhea.
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality in the Treatment Group
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Dosing | Verify dose calculations, stock solution concentrations, and administration volumes. | Immediately pause dosing, review all calculations, and prepare fresh solutions. If an error is confirmed, consult with the institutional animal care and use committee (IACUC) on how to proceed with the affected animals. |
| Acute Toxicity | The maximum tolerated dose (MTD) may have been overestimated. | Reduce the dose for subsequent cohorts. Consider a dose de-escalation study to determine a more appropriate MTD for long-term administration. |
| Vehicle-Related Toxicity | The vehicle used to dissolve the drug may be causing adverse effects. | Run a vehicle-only control group to assess the toxicity of the vehicle itself. If the vehicle is toxic, explore alternative formulations. |
Issue 2: High Variability in Biomarker Data for Organ Damage
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Collection | Review the timing and method of sample collection (e.g., blood, urine, tissue). | Standardize the sample collection protocol. Ensure all technicians are trained on the exact same procedure. For blood collection, the time of day can be critical due to diurnal variations in some biomarkers. |
| Sample Handling and Storage | Assess the procedures for processing and storing samples. | Ensure samples are processed promptly and stored at the correct temperature. Repeated freeze-thaw cycles should be avoided. Use of protease inhibitors may be necessary for certain protein biomarkers. |
| Assay Performance | Validate the assay being used for biomarker quantification. | Run quality control samples with each assay to monitor for inter-assay variability. If variability is high, consider using a different assay kit or method. |
Experimental Protocols
Protocol 1: Assessment of Renal Function in a Rodent Model
-
Urine Collection: House animals in metabolic cages for 24-hour urine collection at baseline and at specified time points throughout the study.
-
Urine Analysis: Measure urine volume, creatinine (B1669602), and albumin levels. A significant increase in albumin-to-creatinine ratio is an early indicator of kidney damage.
-
Blood Collection: Collect blood samples via tail vein or saphenous vein at the same time points as urine collection.
-
Serum Analysis: Measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels. Elevated levels are indicative of impaired renal function.
-
Histopathology: At the end of the study, perfuse the animals and collect the kidneys. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining to assess tubular damage and glomerular integrity.
Protocol 2: Evaluation of Peripheral Neuropathy
-
Behavioral Testing (Von Frey Test):
-
Acclimatize the animal on a wire mesh platform.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Record the filament strength that elicits a paw withdrawal response. A lower threshold indicates mechanical allodynia.
-
-
Thermal Sensitivity (Hargreaves Test):
-
Place the animal in a chamber with a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the latency to paw withdrawal. A shorter latency indicates thermal hyperalgesia.
-
-
Nerve Conduction Velocity (NCV):
-
Anesthetize the animal.
-
Place stimulating electrodes on the sciatic nerve and recording electrodes on the gastrocnemius muscle.
-
Measure the latency of the muscle response to stimulation at two different points along the nerve.
-
Calculate NCV by dividing the distance between the stimulating electrodes by the difference in latencies.
-
Signaling Pathways and Workflows
Caption: Cellular mechanisms of drug-induced nephrotoxicity.
Caption: Workflow for a long-term mitigation study.
Caption: Decision tree for troubleshooting adverse events.
Technical Support Center: Clanobutin Administration in Animals with Hepatic Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Clanobutin in animal models with compromised liver function. Given the limited publicly available data on the metabolism and pharmacokinetics of this compound in this specific context, this guide emphasizes a cautious and evidence-gathering approach.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound sodium is classified as a choleretic drug.[1] Its primary mechanism of action is to stimulate the secretion of bile from the liver.[2][3][4] It is also indicated to stimulate the secretion of other digestive enzymes such as pepsin, trypsin, chymotrypsin, and alpha-amylase. This overall effect is intended to aid in digestion and act as an appetite stimulant in various animal species, including cattle, sheep, goats, horses, and dogs, for treating digestive upsets.[4][5]
Q2: Is there specific information on the metabolism and excretion of this compound?
A2: Publicly available information on the specific metabolic pathways and excretion routes of this compound is limited. A study in rats using 14C-labeled this compound sodium showed that the compound is absorbed across the jejunal epithelium without undergoing metabolic alteration during its passage through the intestinal wall.[6] This suggests that the liver is likely the primary site of metabolism for this compound. However, the specific enzymes involved (e.g., cytochrome P450 isoenzymes) and the extent of hepatic clearance have not been well-documented.[7][8][9]
Q3: Can this compound be used in animals with compromised liver function?
A3: Extreme caution is advised when considering the use of this compound in animals with compromised liver function. While some product literature for Bykahepar® (a commercial formulation of this compound sodium) lists "stimulation of hepatic function by promoting the bile secretion (therapy aimed at protecting the liver)" as an indication, this is paradoxical in a liver that is already compromised.[4][10] The product's contraindications include biliary tract occlusion, which underscores the need for a functional biliary system.[4] Without specific pharmacokinetic and safety data in animals with hepatic insufficiency, the risk of exacerbating liver injury or causing adverse effects due to impaired drug metabolism and clearance is unknown.
Q4: Are there known contraindications for this compound related to liver disease?
A4: The available product information for Bykahepar® does not list chronic liver disease as a direct contraindication. However, it does list acute pancreatitis, biliary tract occlusion, and intestinal occlusion as contraindications.[4] Given that the liver is the primary site of drug metabolism for many xenobiotics, and in the absence of specific safety data, use in animals with severe hepatic dysfunction should be approached as a potential contraindication until further studies are conducted.[7][8][11]
Q5: What are the general principles for adjusting drug protocols for animals with liver disease?
A5: When administering drugs to animals with hepatic insufficiency, several general principles should be followed:
-
Dose Reduction: For drugs that are primarily metabolized by the liver, a dose reduction is often necessary. The extent of the reduction depends on the severity of the liver disease and the therapeutic index of the drug.[12][13][14][15]
-
Increased Dosing Interval: Extending the time between doses can help to prevent drug accumulation due to decreased clearance.[13]
-
Therapeutic Drug Monitoring: Whenever possible, monitoring plasma drug concentrations can provide the most accurate guidance for dose adjustments.
-
Close Clinical Monitoring: Animals should be closely monitored for any signs of drug toxicity or worsening of their clinical condition. This includes monitoring of liver enzymes and other relevant biomarkers.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Worsening of clinical signs of liver disease (e.g., increased jaundice, lethargy, ascites) after this compound administration. | Drug-induced hepatotoxicity or exacerbation of existing liver condition due to impaired metabolism and clearance of this compound. | 1. Immediately discontinue this compound administration.2. Provide supportive care.3. Monitor liver function parameters (e.g., ALT, AST, bilirubin, albumin) closely.4. Report the adverse event to the relevant regulatory authorities. |
| Development of neurological signs (e.g., disorientation, ataxia, seizures). | Potential for increased central nervous system (CNS) sensitivity to drugs in animals with liver disease, or accumulation of toxic metabolites. | 1. Discontinue this compound.2. Provide supportive neurological care.3. Rule out other causes of neurological signs. |
| No apparent therapeutic effect at standard doses. | Altered pharmacokinetics in the liver-compromised animal may be affecting drug distribution and efficacy. | 1. Re-evaluate the necessity of this compound in the treatment plan.2. Consider alternative therapies with a known safety profile in hepatic disease.3. Do not increase the dose without a thorough risk-benefit analysis and a plan for intensive monitoring. |
Quantitative Data Summary
The following table summarizes the recommended dosages of this compound (as Bykahepar®) in healthy animals. This information can serve as a baseline for designing dose-finding studies in animals with compromised liver function.
| Animal Species | Recommended Dose (mg/kg) | Administration Route |
| Cattle | 10 - 20 | IV or IM |
| Calves | 10 - 20 | SC, IV, or IM |
| Sheep & Goats | 10 - 20 | SC, IV, or IM |
| Horses | 10 - 20 | IV |
| Dogs | 10 - 20 | SC or IM |
Data sourced from MSD Animal Health product information for Bykahepar®.[4]
Experimental Protocols
Important Note: The following is a hypothetical experimental protocol for a dose-finding study. It is intended as a framework for researchers and should be adapted and approved by an appropriate Institutional Animal Care and Use Committee (IACUC) before implementation.
Objective: To determine a safe and effective starting dose of this compound in an animal model of compromised liver function.
Animal Model: A validated rodent model of mild to moderate liver fibrosis (e.g., chronic low-dose carbon tetrachloride or thioacetamide (B46855) administration).
Methodology:
-
Animal Grouping:
-
Group 1: Healthy control animals receiving vehicle.
-
Group 2: Healthy control animals receiving the standard dose of this compound (e.g., 10 mg/kg).
-
Group 3: Liver-compromised animals receiving vehicle.
-
Group 4: Liver-compromised animals receiving 25% of the standard dose of this compound.
-
Group 5: Liver-compromised animals receiving 50% of the standard dose of this compound.
-
Group 6: Liver-compromised animals receiving 75% of the standard dose of this compound.
-
-
Drug Administration: Administer this compound or vehicle via the appropriate route for the species.
-
Monitoring:
-
Clinical Observations: Daily monitoring for any adverse clinical signs.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-administration) for pharmacokinetic analysis and to monitor liver enzymes (ALT, AST, ALP, GGT), bilirubin, and albumin.
-
Pharmacokinetic Analysis: Analyze plasma samples to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in both healthy and liver-compromised animals.
-
-
Data Analysis: Compare the pharmacokinetic profiles and changes in liver biomarkers between the different groups. Determine the dose of this compound in the liver-compromised animals that results in a comparable pharmacokinetic profile to the standard dose in healthy animals, without causing a significant elevation in liver enzymes or other adverse effects.
-
Histopathology: At the end of the study, perform a histopathological examination of the liver to assess for any drug-induced injury.
Visualizations
Caption: General pathway of xenobiotic metabolism in the liver.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scribd.com [scribd.com]
- 4. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 5. Alexandria Journal of Veterinary Sciences [alexjvs.com]
- 6. Absorption of 14C-clanobutin-Na isolated perfused intestinal segments in vitro of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drugs and the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver and drug metabolism: What role does it play? [medicalnewstoday.com]
- 9. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]
- 10. Bykahepar 100ml - MIRADUKES MAGNIFICENT SOLUTIONS [miraducksolutions.com]
- 11. Drug Metabolism - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 12. dvm360.com [dvm360.com]
- 13. bsavalibrary.com [bsavalibrary.com]
- 14. Dose adjustment in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Challenges in the detection of low-level Clanobutin residues in food products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the detection of low-level Clanobutin residues in food products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for this compound residue analysis.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TR-01 | Low or no recovery of this compound. | 1. Inefficient Extraction: this compound may not be fully extracted from the sample matrix. 2. Analyte Degradation: this compound may be unstable under the extraction or storage conditions. 3. Improper pH of Extraction Solvent: The acidity of the acetonitrile (B52724) may be insufficient to ensure this compound is in a soluble form. 4. Loss during n-Hexane Defatting: this compound, being polar, might partition into the aqueous phase, but vigorous shaking could lead to emulsions and loss. | 1. Optimize Extraction: Ensure thorough homogenization of the sample with the acidified acetonitrile. Increase extraction time or use a mechanical shaker for vigorous mixing. 2. Assess Stability: Prepare standards in the final extract and analyze them over time to check for degradation. While specific stability data for this compound is limited, similar compounds can be sensitive to light and temperature.[1] Prepare fresh standards and process samples promptly. 3. Verify Solvent pH: Ensure the 0.1% formic acid in acetonitrile is correctly prepared. The acidic condition helps in precipitating proteins and maintaining the analyte's stability and solubility.[2][3][4] 4. Gentle Defatting: Mix the n-hexane and extract layers by gentle inversion rather than vigorous shaking to prevent emulsion formation. Ensure complete phase separation before collecting the acetonitrile layer. |
| TR-02 | High matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. | 1. Co-eluting Matrix Components: Lipids, proteins, and other endogenous substances from the food matrix can interfere with the ionization of this compound.[5] 2. Insufficient Sample Cleanup: The n-hexane defatting step may not have removed all interfering lipids. 3. High Sample Concentration: Injecting a highly concentrated extract can overload the LC-MS/MS system. | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure. This is a common and effective way to compensate for matrix effects.[6] 2. Improve Cleanup: Consider an additional cleanup step, such as dispersive solid-phase extraction (d-SPE) with C18 or PSA sorbents, if n-hexane defatting is insufficient.[6][7] 3. Dilute the Extract: Diluting the final extract can mitigate matrix effects, although this may impact the limit of quantification (LOQ).[8] 4. Use an Internal Standard: If available, a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects and variations in recovery. |
| TR-03 | Poor chromatographic peak shape (e.g., tailing, fronting, or splitting). | 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Incompatible Injection Solvent: The solvent of the final extract may be too different from the initial mobile phase, causing peak distortion. 3. Column Degradation: The C18 column may be degrading due to extreme pH or incompatible solvents. | 1. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. 2. Solvent Matching: If possible, evaporate the final extract and reconstitute it in the initial mobile phase. 3. Column Flushing: Implement a robust column washing protocol between analytical runs to remove contaminants. |
| TR-04 | Inconsistent results or poor reproducibility. | 1. Inhomogeneous Sample: The food product may not be uniformly homogenized, leading to variable this compound concentrations in subsamples. 2. Variability in Manual Extraction: Manual shaking or mixing steps can introduce variability. 3. Temperature Fluctuations: Extraction efficiency can be temperature-dependent. | 1. Thorough Homogenization: Ensure the initial food sample is completely homogenized before taking an aliquot for extraction. 2. Standardize Procedures: Use automated or mechanical shakers for consistent extraction times and intensity. 3. Maintain Consistent Temperature: Perform extractions at a controlled room temperature. |
Frequently Asked Questions (FAQs)
1. What is the biggest challenge in detecting low-level this compound residues?
The primary challenge is overcoming matrix effects from complex food samples like meat, milk, and eggs.[5] These matrices contain high levels of proteins and fats, which can co-extract with this compound and either suppress or enhance its signal during LC-MS/MS analysis, leading to inaccurate quantification.[6][9]
2. Why is acidified acetonitrile used for extraction?
Acetonitrile is effective at precipitating proteins and extracting a wide range of veterinary drugs.[2][3] The addition of a small amount of acid, such as formic acid, helps to create conditions that favor the extraction of amphoteric or weakly basic compounds like this compound and can improve the stability of certain analytes.[3][4][10]
3. Is the n-hexane defatting step always necessary?
For high-fat matrices such as pork, beef, and eggs, a defatting step is crucial.[10] Lipids are a major source of matrix interference and can contaminate the LC-MS/MS system.[6] N-hexane is a non-polar solvent that effectively removes lipids while this compound, being more polar, remains in the acetonitrile layer. For lower-fat matrices like skim milk, this step might be less critical but is still recommended for robust analysis.
4. What is the Maximum Residue Limit (MRL) for this compound?
Currently, there is no specific MRL established for this compound in many jurisdictions. In such cases, a default or uniform MRL is often applied. For instance, a uniform maximum residue limit of 0.01 mg/kg (or 10 ng/g) is set for compounds that do not have a specific MRL.[10]
5. Can I use a different analytical technique besides LC-MS/MS?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and ability to confirm the identity of the analyte.[10] It is the most reliable method for detecting residues at the low levels required by regulatory standards. Other techniques may lack the required sensitivity or be more susceptible to matrix interferences.
6. My results show high variability. What should I check first?
First, review your sample homogenization procedure to ensure uniformity. Next, verify the accuracy of your standard solution preparations. Finally, assess the consistency of your extraction and cleanup steps, as any variation here can significantly impact reproducibility.
Quantitative Data Summary
The following tables summarize the performance data from a validated method for the simultaneous determination of this compound in various food products using LC-MS/MS.[10]
Table 1: Method Performance for this compound Detection
| Parameter | Performance Metric |
| Linearity (R²) | ≥ 0.9807 (in the 5-50 ng/g range) |
| Intra-day Accuracy (% Recovery) | 73.2 - 108.1% |
| Inter-day Accuracy (% Recovery) | 71.4 - 109.8% |
| Intra-day Precision (% RSD) | 0.9 - 12.9% |
| Inter-day Precision (% RSD) | 1.8 - 10.6% |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/g |
Data sourced from Zheng et al., 2018.[10]
Experimental Protocols
Detailed Methodology for this compound Residue Analysis
This protocol is adapted from the validated LC-MS/MS method by Zheng et al. (2018).[10]
1. Sample Preparation and Extraction
-
Homogenization: Homogenize 5 g of the food sample (pork, beef, chicken, milk, or egg) in a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 0.1% formic acid in acetonitrile to the tube.
-
Mixing: Vortex vigorously for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Supernatant Collection: Transfer the upper acetonitrile layer to a new 15 mL centrifuge tube.
2. Defatting (for high-fat matrices)
-
Hexane Addition: Add 10 mL of n-hexane to the collected supernatant.
-
Mixing: Vortex for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.
-
Analyte Collection: Carefully collect the lower acetonitrile layer.
3. Final Preparation
-
Filtration: Filter the collected acetonitrile extract through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Inject the filtered sample into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC Column: C18 column.
-
Mobile Phase A: 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Logical workflow for troubleshooting low analyte signals.
References
- 1. Chlorambucil: stability of solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 4. Screening and Analysis of Multiclass Veterinary Drug Residues in Animal Source Foods using UPLC-Q-Exactive Orbitrap/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples [mdpi.com]
- 7. Veterinary Drug Residues [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Analysis of Clanobutin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the chromatographic analysis of Clanobutin.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC and LC-MS/MS analysis of this compound, providing systematic approaches to identify and resolve them.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the common causes and how can I fix it?
A: Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue, especially with acidic analytes like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.
Common Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Most peak tailing is due to interactions with acidic or ionized silanol groups on the silica (B1680970) surface of the column.[1] The pKa of these groups is around 4-5, meaning they are mostly ionized at a pH > 6.[1] To fix this: Adjust Mobile Phase pH: Lower the mobile phase pH to at least 2 units below the pKa of this compound. This ensures the analyte is in its neutral, un-ionized form, minimizing secondary interactions.[2][3] Additives like 0.1% formic acid, acetic acid, or trifluoroacetic acid (TFA) are effective.[2][4] Use a Modern, End-capped Column: Employ a high-purity silica column that is fully end-capped to reduce the number of available residual silanol groups.[3] |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing. |
Q: My peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing and can also be caused by column overload or a mismatch between the sample solvent and the mobile phase.[5] If you observe fronting, first try reducing the sample concentration and ensure your sample solvent is not stronger than your mobile phase.[5]
Troubleshooting Workflow for Poor Peak Shape
Problem 2: Poor Resolution and Sensitivity
Q: I am not getting enough separation between my this compound peak and other matrix components. How can I improve resolution?
A: Improving resolution involves optimizing column efficiency, selectivity, and retention factor.
Strategies to Enhance Resolution:
| Strategy | Action | Rationale |
| Increase Retention Factor (k) | Increase the proportion of the aqueous component (e.g., water) in your reversed-phase mobile phase. | This increases the retention time of analytes, providing more opportunity for separation, especially for early-eluting peaks. This is often the first and easiest parameter to adjust.[4] |
| Change Selectivity (α) | Modify Mobile Phase pH: For ionizable compounds, changing the pH can significantly alter the relative retention of co-eluting peaks.[4] Switch Organic Solvent: Change the organic modifier from acetonitrile (B52724) to methanol, or vice-versa. These solvents offer different selectivities. Methanol is a proton donor and acceptor, while acetonitrile's nitrile bond can participate in pi-pi interactions.[6] | Selectivity has the most significant impact on resolution. Altering the mobile phase chemistry changes the fundamental interactions between the analytes and the stationary phase. |
| Increase Efficiency (N) | Use a Longer Column or Smaller Particles: A longer column or a column packed with smaller particles provides more theoretical plates, leading to narrower and taller peaks. | Higher efficiency results in sharper peaks, which are easier to resolve from one another. |
| Optimize Temperature | Systematically vary the column temperature. Lower temperatures can sometimes increase selectivity, while higher temperatures can improve peak efficiency. | Temperature affects the thermodynamics and kinetics of the separation process. |
Problem 3: Retention Time Shifts
Q: My retention time for this compound is drifting between injections. What could be the cause?
A: Inconsistent retention times compromise the reliability of your analysis. The issue usually stems from the mobile phase, the pump, or the column.
Common Causes and Solutions for Retention Time Shifts:
| Cause | Solution |
| Mobile Phase Composition Change | Inaccurate mixing of mobile phase components, evaporation of a volatile solvent, or degradation of an additive. |
| Inadequate Column Equilibration | Insufficient time for the column to stabilize with the mobile phase, especially after a gradient run or when changing solvents. |
| Pump and System Leaks | A leak in the system will cause a drop in pressure and a change in the mobile phase flow rate and composition, leading to longer retention times. |
| Fluctuating Column Temperature | Variations in ambient temperature can affect retention times if a column oven is not used. |
| Column Degradation | Over time, the stationary phase can degrade, leading to a gradual decrease in retention times. |
Problem 4: Matrix Effects in LC-MS/MS Analysis
Q: I suspect matrix effects are impacting my this compound quantification in complex samples (e.g., plasma, tissue). How can I identify and mitigate this?
A: Matrix effects, which cause ion suppression or enhancement, are a major challenge in LC-MS/MS bioanalysis.[7] They occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[8]
Identifying and Mitigating Matrix Effects:
| Step | Description |
| 1. Identification | Post-Column Infusion: A constant flow of this compound standard is infused into the mobile phase after the analytical column. A blank matrix extract is then injected. Dips or rises in the baseline signal at different retention times indicate regions of ion suppression or enhancement. Post-Extraction Spike: Compare the peak area of a standard spiked into a blank matrix extract after extraction with the peak area of a standard in a neat solvent. A significant difference indicates a matrix effect.[7] |
| 2. Mitigation | Improve Chromatographic Separation: Modify the HPLC method (gradient, mobile phase, or column) to separate this compound from the interfering matrix components.[7] Enhance Sample Preparation: Use a more rigorous sample preparation technique like solid-phase extraction (SPE) instead of simple protein precipitation to remove more matrix components.[9][10] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will experience the same ionization suppression or enhancement, allowing for accurate quantification. |
References
- 1. hplc.eu [hplc.eu]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Clanobutin Handling and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of Clanobutin to ensure its stability and prevent degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store this compound in a tightly sealed container in a refrigerator at 4°C. For stock solutions, it is advisable to aliquot and store them at -70°C under an inert gas like nitrogen or argon.[1] Yellowing of a solution can indicate the formation of toxic degradation products, and any solutions with crystal formation or precipitate should be discarded.[1]
Q2: Is this compound sensitive to light?
Yes, compounds of a similar nature can be sensitive to light.[1] Therefore, it is best practice to store this compound, both in solid form and in solution, protected from light. Using amber vials or wrapping containers in foil is a recommended precautionary measure.[1]
Q3: What is the pH stability of this compound?
Q4: What are the known incompatibilities of this compound?
This compound should not be stored with strong oxidizing agents.[6][7] It is also important to avoid contact with incompatible materials that could catalyze its degradation, although specific materials to avoid (other than strong oxidizers) are not detailed in available safety documentation.
Q5: What are the signs of this compound degradation?
Visual signs of degradation in this compound solutions can include color change (e.g., yellowing), precipitation, or crystal formation.[1] For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect and quantify degradation products.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the purity of the solid material if possible. Implement a routine of preparing fresh solutions and storing them appropriately. |
| Visible particles or discoloration in solution | Precipitation or chemical degradation. | Discard the solution immediately.[1] Review storage conditions (temperature, light exposure) and solvent compatibility. Filter the solution through a 0.22 µm filter before use if minor particulate matter is a concern, but discoloration indicates chemical degradation. |
| Loss of compound activity over time | Instability in the experimental buffer or medium. | Perform a time-course experiment to assess the stability of this compound in your specific experimental medium. Analyze samples at different time points using a validated analytical method like HPLC. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, Ethanol, or as specified by the supplier)
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (Nitrogen or Argon)
-
Calibrated balance and volumetric flasks
Procedure:
-
Weigh the required amount of this compound solid in a clean, dry weighing boat.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the desired solvent to dissolve the solid completely.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes.
-
If storing at -70°C, flush the headspace of each aliquot with an inert gas before sealing.[1]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and name of the preparer.[1]
-
Store at the recommended temperature (4°C for short-term, -70°C for long-term).[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization and validation will be required.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (example):
-
A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) can be a good starting point. The gradient will need to be optimized to achieve good separation of the parent compound from any degradation products.
Procedure:
-
Forced Degradation Study: To identify potential degradation products, subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
-
Method Development: Develop an HPLC method that can separate the parent this compound peak from all peaks corresponding to degradation products.
-
Stability Study:
-
Prepare a solution of this compound in the desired buffer or solvent.
-
Store the solution under the conditions being tested (e.g., different temperatures, light/dark).
-
At specified time points, withdraw an aliquot and analyze it by the developed HPLC method.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed over time.
-
Visual Guides
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting guide for potential this compound degradation issues.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. This compound - CAS 30544-61-7 - Research Compound [benchchem.com]
- 3. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. msd.com [msd.com]
Ethical Use of Clanobutin in Animal Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the ethical and effective use of Clanobutin in animal research. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and promote animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in animal research?
A1: this compound, also known as this compound sodium, is a choleretic agent used in veterinary medicine to stimulate the secretion of bile from the liver.[1][2] In a research context, it is used to study hepatic function, bile acid metabolism, and gastrointestinal physiology. Its primary effect is to increase bile flow, which can be a valuable endpoint in studies related to liver function and drug-induced cholestasis.[1] While its precise molecular signaling pathway is not fully elucidated, its action is consistent with the stimulation of bile acid-dependent and independent bile flow.
Q2: What are the key ethical principles to consider before using this compound in an animal study?
A2: The ethical use of this compound in animal research must adhere to the principles of the 3Rs:
-
Replacement: Researchers should exhaust all possibilities for using non-animal models (e.g., in vitro studies using liver cell cultures) before proceeding with animal studies.[1]
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant data. Careful experimental design and statistical planning are crucial.
-
Refinement: Procedures should be refined to minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, ensuring proper housing and handling, and closely monitoring for adverse effects.
Q3: What are the potential adverse effects of this compound in animals, and how can they be minimized?
A3: Based on available studies, potential adverse effects of this compound include:
-
Cardiovascular effects: Rapid intravenous injection in dogs has been associated with a transient increase in ventricular ectopic beats, a slight increase in arterial and central venous pressure, and a slight decrease in heart rate.[1][3] To minimize this risk, intravenous injections should be administered slowly and with caution, especially in animals with pre-existing cardiac conditions.[1]
-
Effects on fertility: One study in male goats showed that repeated administration of this compound led to a significant reduction in testicular and epididymal weights, as well as decreased sperm concentration and motility. Researchers should be aware of these potential reproductive toxicities when designing long-term studies.
-
Gastrointestinal upset: As a drug that modulates gastrointestinal function, there is a potential for side effects such as diarrhea or cramping, although these have not been prominently reported in the available literature.
Close monitoring of the animals for any signs of distress is paramount.
Q4: Are there any known contraindications for the use of this compound?
A4: Yes, this compound is contraindicated in animals with acute pancreatitis, biliary tract occlusion, or intestinal occlusion.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps & Ethical Considerations |
| Unexpected mortality or severe adverse events during the study. | - Incorrect dosage or administration route.- Pre-existing health conditions in the animal.- Anesthetic complications.- Severe, unpredicted reaction to this compound. | 1. Immediate Action: Humanely euthanize any animal in severe distress. 2. Investigation: Conduct a thorough review of the experimental protocol, including dosage calculations, administration technique, and animal health records. 3. Pathology: Perform a necropsy on the deceased animal to determine the cause of death. 4. Protocol Review: Report the adverse event to the Institutional Animal Care and Use Committee (IACUC) and revise the protocol to mitigate future risks. This may include adjusting the dose, changing the administration route, or enhancing monitoring procedures. |
| High variability in bile flow measurements between animals. | - Individual physiological differences.- Inconsistent surgical technique (if using bile duct cannulation).- Stress or anxiety in the animals.- Variations in food and water intake. | 1. Standardize Procedures: Ensure all surgical procedures are performed by a trained and experienced individual to maintain consistency. 2. Acclimatization: Allow animals sufficient time to acclimate to their housing and handling procedures before the experiment to reduce stress. 3. Control Variables: Standardize the diet and feeding schedule for all animals in the study. 4. Increase Sample Size: If variability is expected to be high, a power analysis should be conducted to ensure an adequate sample size to detect statistically significant differences. |
| Blockage or dislodgement of bile duct cannula. | - Kinking of the cannula tubing.- Formation of biliary sludge or stones.- Animal interference with the cannula. | 1. Surgical Technique: Ensure the cannula is securely sutured in place and that there is no tension on the tubing. 2. Patency Checks: Regularly and gently flush the cannula with sterile saline to maintain patency. 3. Protective Measures: Use a protective jacket or collar to prevent the animal from accessing and damaging the cannula. 4. Refinement: If cannula failure rates are high, consider alternative, less invasive methods for assessing bile flow if scientifically appropriate. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on bile flow in dogs from a key study.
| Parameter | Observation | Time Post-Administration | Reference |
| Bile Flow Increase | 260% | First 15 minutes | [1][3] |
| Duration of Choleretic Action | 1.5 hours | - | [1][3] |
| Bilirubin and Calcium Excretion | Sharp increase followed by a drop below control values | Increase in the first 15 minutes, drop after 30 minutes | [1][3] |
Experimental Protocols
Detailed Methodology for Bile Duct Cannulation and this compound Administration in a Rat Model
This protocol is a composite based on best practices for bile duct cannulation studies and specific information on this compound. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300g.
-
Housing: Single-housed in metabolic cages to allow for separate collection of urine and feces.
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to surgery.
2. Surgical Procedure (Bile Duct Cannulation):
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) or another appropriate anesthetic.
-
Surgical Preparation: Shave and aseptically prepare the abdominal area.
-
Incision: Make a midline laparotomy incision to expose the abdominal cavity.
-
Bile Duct Identification: Gently retract the liver to locate the common bile duct.
-
Cannulation: Carefully insert a sterile cannula (e.g., polyethylene (B3416737) tubing) into the bile duct and secure it with surgical sutures.
-
Duodenal Cannulation (Optional but recommended): Insert a second cannula into the duodenum for bile return during the recovery period.
-
Exteriorization: Exteriorize the cannulas through a small incision in the skin on the dorsal side of the animal.
-
Closure: Close the abdominal incision in layers.
-
Post-operative Care: Administer analgesics as prescribed by the veterinarian. Allow the animal to recover for at least 48-72 hours before the start of the experiment. During recovery, the bile duct cannula should be connected to the duodenal cannula to allow for the enterohepatic circulation of bile salts.
3. This compound Administration and Sample Collection:
-
Dosing: Prepare a sterile solution of this compound sodium in saline. The dose will depend on the specific research question but can be guided by previous studies (e.g., starting with a dose range of 10-50 mg/kg).
-
Administration: Administer the this compound solution via the appropriate route (e.g., intravenous injection through a tail vein cannula or intraperitoneal injection).
-
Bile Collection: Disconnect the bile duct cannula from the duodenal cannula and direct it into a collection tube. Collect bile in fractions (e.g., every 15-30 minutes) for the duration of the experiment.
-
Blood Sampling: If required, collect blood samples at specified time points via a separate cannula (e.g., in the femoral artery or jugular vein).
-
Urine and Feces Collection: The metabolic cage will allow for the collection of urine and feces throughout the experimental period.
4. Monitoring and Humane Endpoints:
-
Continuously monitor the animal for signs of pain or distress (e.g., abnormal posture, vocalization, lack of grooming).
-
Monitor body temperature and hydration status.
-
Establish clear humane endpoints for the study (e.g., excessive weight loss, signs of severe pain) at which point the animal will be humanely euthanized.
Visualizations
Experimental Workflow for a Bile Duct Cannulation Study
Caption: Workflow for a typical bile duct cannulation study involving this compound administration.
Putative Signaling Pathway for Choleretic Action
Caption: A hypothetical signaling pathway for the choleretic action of this compound.
References
- 1. [In vitro method for estimation of enteral absorption of this compound and other drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption of 14C-clanobutin-Na isolated perfused intestinal segments in vitro of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The choleretic action of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Choleretic Efficacy: Clanobutin versus Menbutone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the choleretic efficacy of two synthetic compounds, clanobutin and menbutone (B1676202). Both agents are utilized in veterinary medicine to stimulate bile flow and aid in digestive processes. This document synthesizes available experimental data to objectively compare their performance, outlines the methodologies of key studies, and visualizes the proposed mechanisms of action.
Executive Summary
This compound and menbutone are both potent choleretic agents, demonstrating a significant capacity to increase bile flow, particularly in states of reduced enterohepatic bile salt circulation.[1][2] While both substances induce a hydrocholeresis, characterized by an increased volume of watery bile, their effects on bile composition and their underlying mechanisms of action exhibit some distinctions. Menbutone's choleretic action is hypothesized to be driven by the stimulation of Na+/K+-ATPase in hepatocytes, a mechanism that is more clearly defined compared to that of this compound.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the choleretic effects of this compound and menbutone from available in vivo studies.
Table 1: Comparative Choleretic Effect on Bile Flow in Steers
| Parameter | This compound | Menbutone | Experimental Conditions | Source |
| Dosage | 4.3 g (intravenous) | 3.0 g (intravenous) | Adult steers with reduced enterohepatic circulation of bile salts. | [1][2] |
| Increase in Bile Flow | Up to 4-fold | Up to 4-fold | Bile flow was measured before and after drug administration. | [1][2] |
| Efficacy in Normal State | No significant effect | No significant effect | Steers with normal bile flow. | [1][4] |
Table 2: Effect of this compound on Bile Flow and Composition in Dogs
| Parameter | Effect | Experimental Conditions | Source |
| Increase in Bile Flow | 260% increase within the first 15 minutes | Anesthetized dogs with cannulated bile ducts, intravenous administration. | [5] |
| Duration of Action | Approximately 1.5 hours | [5] | |
| Sodium, Potassium, and Magnesium Concentration | Increased, following a similar pattern to the bile volume | Bile samples collected at 15-minute intervals. | [5][6] |
| Bilirubin (B190676) and Calcium Excretion | Sharp increase within the first 15 minutes, followed by a drop below control values after 30 minutes | [5] |
Note: Direct comparative studies on the effects of both this compound and menbutone on the complete profile of bile components (bile salts, cholesterol, phospholipids) in the same animal model are not extensively available in the public scientific literature.
Mechanisms of Action
Menbutone: The choleretic effect of menbutone is proposed to stem from its stimulation of the Na+/K+-ATPase pump on the basolateral membrane of hepatocytes.[3] This enhanced pump activity increases the sodium gradient across the cell membrane, which in turn facilitates the uptake of bile acids from the sinusoidal blood into the hepatocytes via Na+-dependent transporters. The resulting increase in intracellular bile acid concentration drives their secretion into the bile canaliculi, leading to an osmotic gradient that promotes the flow of water and electrolytes into the bile, thus increasing its volume.
This compound: The precise signaling pathway for this compound's choleretic action is less defined. However, studies have shown that its effect is associated with an increased excretion of sodium and potassium into the bile.[3][6] This suggests that this compound may also act by creating an osmotic gradient that drives the hydrocholeresis. It has been postulated that its mechanism is not solely dependent on the sodium pump, as it influences both sodium and potassium excretion.[6]
Mandatory Visualization
Experimental Protocols
The following outlines a general methodology for in vivo choleretic studies, based on the protocols implied in the cited literature.
1. In Vivo Model for Choleretic Studies in Steers
-
Animal Model: Adult steers are utilized for these studies.
-
Surgical Preparation: The common bile duct is cannulated to allow for the collection and measurement of bile.
-
Induction of Reduced Bile Flow: To investigate the efficacy of the choleretic agents in a state of compromised bile secretion, the enterohepatic circulation of bile salts is reduced. This can be achieved by diverting the collected bile to prevent its reabsorption in the intestine.
-
Drug Administration: A baseline period of bile collection is established. Subsequently, this compound (e.g., 4.3 g) or menbutone (e.g., 3.0 g) is administered intravenously.[1][2]
-
Sample Collection and Analysis: Bile is collected at regular intervals (e.g., every 15-30 minutes) for several hours following administration. The volume of bile is recorded to determine the flow rate. For compositional analysis, aliquots of bile can be analyzed for bile salts, cholesterol, phospholipids, and electrolytes using standard biochemical assays.
2. In Vivo Model for Choleretic Studies in Dogs
-
Animal Model: Anesthetized dogs are used in this model.
-
Surgical Preparation: The bile duct is cannulated for the collection of bile samples.[5]
-
Drug Administration: Following a control period for baseline measurements, this compound is injected intravenously.[5]
-
Physiological Monitoring: Arterial and venous blood pressures, as well as the electrocardiogram, are continuously recorded throughout the experiment.[5]
-
Sample Collection and Analysis: Bile samples are collected at short intervals (e.g., 15 minutes) to analyze the change in flow rate and composition over time.[5] The concentrations of electrolytes (sodium, potassium, magnesium, calcium) and bilirubin are determined using appropriate analytical methods.[5][6]
References
- 1. The choleretic effect of menbutone and this compound sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The choleretic action of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.co.za [journals.co.za]
Comparative Efficacy of Treatments for Bovine Ketosis: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Bovine ketosis is a common metabolic disorder in high-yielding dairy cows, particularly during early lactation, imposing significant economic losses due to decreased milk production and increased risk of other diseases.[1][2][3][4][5] This guide provides a comparative analysis of the efficacy of clanobutin and other prominent treatments for bovine ketosis, including propylene (B89431) glycol, dextrose, and corticosteroids. The comparison is based on available experimental data, with a focus on quantitative outcomes and detailed methodologies.
Overview of Treatment Strategies
The primary goal of ketosis treatment is to restore normoglycemia and reduce the concentration of ketone bodies in the blood.[3][6] This is typically achieved by providing glucose precursors, administering glucose directly, or using hormonal therapy to stimulate gluconeogenesis.
Data Summary: Quantitative Comparison of Treatments
The following table summarizes the quantitative data from various studies on the efficacy of different treatments for bovine ketosis. It is important to note the limited recent, detailed experimental data for this compound in a direct therapeutic comparison for established ketosis.
| Treatment Regimen | Key Efficacy Metrics | Results | Reference |
| This compound | Prevention of Postpartum Primary Ketosis | In a study with 15 treated and 15 control animals, none of the treated cows developed ketosis, while 2 control animals did. | [7] |
| Propylene Glycol (PG) | Reduction in Ketosis Incidence | A novel PG protocol reduced ketosis incidence from 33.3% in the control group to 6.7% at 14 days postpartum.[2][8] | [2][8] |
| Resolution of Hyperketonemia | Cows with blood BHBA between 1.2 and 2.9 mmol/L treated with PG were 1.5 times more likely to resolve their condition.[9] | [9] | |
| Milk Yield | Treatment with PG in hyperketonemic cows improved milk production.[10][11] | [10][11] | |
| Dextrose (Intravenous) | Blood Glucose Levels | A 500 ml bolus of 50% dextrose can increase blood glucose concentrations to approximately eight times the normal level, returning to pre-treatment levels within two hours.[11] | [11] |
| Ketone Body Reduction | Dextrose administration leads to a rapid but short-lived decrease in blood ketone concentrations.[3][10] | [3][10] | |
| Corticosteroids (Dexamethasone, Flumethasone) | Treatment Success (with Glucose) | Treatment with a corticosteroid combined with glucose was significantly more efficacious than a corticosteroid alone.[12][13] | [12][13] |
| Blood Glucose and Ketone Levels | In all treatment groups (with or without glucose), plasma glucose concentration increased, and serum beta-hydroxybutyric acid (BHBA) and urine acetoacetate (B1235776) concentrations decreased following treatment.[12][13] | [12][13] | |
| Combination Therapy (PG and Dextrose) | Metabolic Response | The combination of PG with intravenous dextrose showed an improved short-term metabolic response, with an increase in blood insulin (B600854) and a drop in BHBA and non-esterified fatty acids (NEFA).[4] However, another study found no significant advantage in resolving hyperketonemia or improving milk production compared to PG alone.[4][14] | [4][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of experimental protocols from key studies.
This compound Prophylaxis Study
-
Objective: To investigate the efficacy of this compound for the prevention of postpartum primary ketosis in dairy cows.
-
Animals: 30 dairy cows, divided into a treatment group (n=15) and a control group (n=15).
-
Procedure: The treated group received this compound, while the control group did not. The specific dosage and administration route were not detailed in the available abstract.
-
Outcome Measures: Incidence of primary ketosis in both groups.
-
Results: No cows in the this compound-treated group developed ketosis, whereas two cows in the control group showed signs of the disease.[7]
Propylene Glycol Efficacy Study
-
Objective: To evaluate the efficacy of two different propylene glycol (PG) treatment protocols on the metabolic health and incidence of ketosis in Holstein cows.
-
Animals: 90 Holstein cows randomly allocated into three groups (n=30 each): Control (Group C), Original PG protocol (Group O), and Novel PG protocol (Group N).
-
Procedure:
-
Data Collection: Body condition score, milk yield, and metabolic biomarkers (glucose, insulin, leptin, BHBA, NEFA) were measured from 14 days prepartum to 50 days postpartum.[2]
-
Outcome Measures: Incidence of ketosis, changes in metabolic biomarkers, liver injury indicators, and oxidative stress markers.
-
Results: The novel PG protocol significantly enhanced energy metabolism, reduced the incidence of ketosis, alleviated liver injury, and mitigated oxidative stress compared to the control group.[2][8]
Corticosteroid and Dextrose Combination Trial
-
Objective: To compare the efficacy of dexamethasone (B1670325) and flumethasone (B526066), alone or in combination with intravenous glucose, for the treatment of ketosis.
-
Animals: 127 cows with a urine acetoacetate concentration of ≥ 60 mg/dl.
-
Procedure: Cows were randomly assigned to one of four treatment groups:
-
Outcome Measures: Treatment success was defined as recovery after a single treatment without relapse during the same lactation. Plasma glucose, serum BHBA, and urine acetoacetate concentrations were measured.
-
Results: Treatments combining a corticosteroid with glucose (Groups 1 and 4) were significantly more effective than corticosteroid treatment alone (Group 2).[12][13] All treatments resulted in increased plasma glucose and decreased ketone concentrations.[12][13]
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is essential for developing and refining treatment strategies.
Pathophysiology of Bovine Ketosis
During early lactation, high milk production creates a significant demand for glucose.[3] When energy intake is insufficient to meet these demands, the cow enters a state of negative energy balance.[1] This triggers the mobilization of body fat, leading to an increase in non-esterified fatty acids (NEFAs) in the bloodstream. The liver takes up these NEFAs, and when the capacity for complete oxidation is overwhelmed, they are converted into ketone bodies (acetone, acetoacetate, and β-hydroxybutyrate), resulting in hyperketonemia.[1]
Figure 1: Simplified signaling pathway of bovine ketosis development.
Mechanisms of Action of Treatments
The various treatments for bovine ketosis target different points in the pathophysiological pathway.
Figure 2: Mechanisms of action for different bovine ketosis treatments.
-
Propylene Glycol: Acts as a glucose precursor, being converted to glucose in the liver, thereby increasing blood glucose levels and reducing the need for fat mobilization.[3]
-
Dextrose: Provides a direct, rapid source of glucose to the bloodstream, which helps to quickly reduce ketone production.[3][10] However, its effect is short-lived.[15]
-
Corticosteroids: Stimulate gluconeogenesis in the liver, leading to an increase in blood glucose levels.[3]
-
This compound: Functions as a choleretic and digestive stimulant.[16][17][18] Its role in ketosis is likely indirect, by improving appetite and digestive function, which can lead to increased energy intake and a more favorable energy balance.
Experimental Workflow for a Comparative Efficacy Trial
A robust experimental design is critical for generating reliable comparative data. The following diagram outlines a potential workflow for a clinical trial comparing different treatments for bovine ketosis.
Figure 3: A generalized workflow for a comparative clinical trial.
Conclusion
Propylene glycol, intravenous dextrose, and corticosteroids are well-documented treatments for bovine ketosis with established efficacy in improving metabolic parameters. Combination therapies, particularly corticosteroids with glucose, have shown significant success. While historical data suggests a prophylactic benefit of this compound, there is a clear need for contemporary, controlled clinical trials to evaluate its efficacy as a direct treatment for established ketosis in dairy cows and to compare it directly with the current standard treatments. Future research should focus on generating robust quantitative data for this compound to ascertain its precise role in the management of this economically important metabolic disorder.
References
- 1. How to manage subclinical ketosis (SCK) on your dairy | UMN Extension [extension.umn.edu]
- 2. Effectiveness of a novel propylene glycol protocol in reducing ketosis in transition dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. Treating hyperketonemia with propylene glycol and dextrose [dellait.com]
- 5. The Fresh Cow: Ketosis – Dairy [dairy.extension.wisc.edu]
- 6. Treatment of Bovine Ketosis with Invert Sugar, Glucocorticoids, and Propylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The effectiveness of this compound for the prevention of postpartum primary ketosis in dairy cows] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effectiveness of a novel propylene glycol protocol in reducing ketosis in transition dairy cows [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. ecommons.cornell.edu [ecommons.cornell.edu]
- 11. vettimes.com [vettimes.com]
- 12. Use of corticosteroids alone or combined with glucose to treat ketosis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. mwvets.com [mwvets.com]
- 15. heatherwhite.webhosting.cals.wisc.edu [heatherwhite.webhosting.cals.wisc.edu]
- 16. This compound sodium chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 17. The choleretic effect of menbutone and this compound sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
A Head-to-Head Comparison of Clanobutin and Ursodeoxycholic Acid in Canine Liver Disease
For Researchers, Scientists, and Drug Development Professionals
The management of canine liver disease presents a significant challenge in veterinary medicine. A variety of therapeutic agents are employed to mitigate liver damage, reduce inflammation, and improve hepatic function. Among these, Clanobutin and Ursodeoxycholic Acid (UDCA) have been utilized for their purported hepatoprotective and choleretic effects. This guide provides an objective, data-driven comparison of these two compounds, focusing on their mechanisms of action, experimental evidence of their efficacy, and the protocols of key studies. This comparative analysis aims to inform researchers, scientists, and drug development professionals in their evaluation of therapeutic strategies for canine hepatic disorders.
At a Glance: Key Differences
| Feature | This compound | Ursodeoxycholic Acid (UDCA) |
| Primary Mechanism | Choleretic | Choleretic, Cytoprotective, Anti-apoptotic, Immunomodulatory |
| Key Effect | Increases bile flow | Shifts bile acid pool to less toxic forms, protects hepatocytes |
| Supporting Data | Limited, primarily from older studies | Extensive, including recent clinical trials in dogs |
| Clinical Use | Primarily for indigestion and stimulation of hepatic function by promoting bile secretion.[1] | Widely used for various cholestatic and chronic liver diseases.[2][3] |
Quantitative Data Summary
The following tables summarize the available quantitative data from key experimental studies on this compound and Ursodeoxycholic Acid in dogs. It is important to note the disparity in the volume and recency of research, with significantly more contemporary data available for UDCA.
Table 1: Efficacy of this compound on Bile Flow in Anesthetized Dogs
| Parameter | Pre-administration (Control) | 0-15 min Post-administration | Percent Change |
| Bile Flow (ml/15 min) | 1.25 ± 0.25 | 4.5 ± 0.5 | +260% |
Data adapted from Immelman et al., 1981.[4]
Table 2: Efficacy of Ursodeoxycholic Acid on Serum Biochemical Parameters in Dogs with Hepatic Dysfunction (21-Day Treatment)
| Parameter | Group B: UDCA Alone (Mean ± SE) |
| Day 0 | |
| ALT (U/L) | 152.67 ± 15.24 |
| AST (U/L) | 110.50 ± 11.05 |
| ALP (U/L) | 345.83 ± 34.58 |
| Total Bilirubin (B190676) (mg/dl) | 1.89 ± 0.19 |
| Cholesterol (mg/dl) | 250.33 ± 25.03 |
Data adapted from Verma et al., 2024. This study also included combination therapy groups (UDCA + Silymarin and UDCA + L-ornithine L-aspartate) which showed even greater improvement in these parameters.[5][6]
Mechanism of Action
The fundamental mechanisms through which this compound and UDCA exert their effects on the liver differ significantly, with UDCA demonstrating a more multifaceted mode of action.
This compound: A Potent Choleretic
This compound's primary and most well-documented effect is its potent choleretic action, meaning it stimulates the liver to secrete a greater volume of bile.[4] An intravenous administration of this compound in dogs resulted in a rapid and significant increase in bile flow, peaking within the first 15 minutes. This effect is thought to be beneficial in conditions where biliary stasis is a concern, helping to flush out the biliary system. The precise cellular and molecular pathways by which this compound induces choleresis are not well-defined in the available literature.
Ursodeoxycholic Acid: A Multifunctional Hepatoprotectant
UDCA's mechanism of action is more complex and has been the subject of extensive research. It is not only a choleretic but also possesses cytoprotective, anti-apoptotic, and immunomodulatory properties.[2]
Key mechanisms of UDCA include:
-
Shifting the Bile Acid Pool: UDCA is a hydrophilic (water-soluble) bile acid. When administered, it alters the composition of the bile acid pool, increasing the proportion of hydrophilic bile acids and decreasing the concentration of more toxic, hydrophobic bile acids. This shift reduces the detergent-like, damaging effects of toxic bile acids on hepatocyte and cholangiocyte cell membranes.[5][7]
-
Cytoprotection and Anti-Apoptosis: UDCA has been shown to protect liver cells from bile acid-induced apoptosis (programmed cell death). It can stabilize cell membranes and mitochondria, thereby preventing the initiation of apoptotic cascades.[8]
-
Stimulation of Biliary Secretion: UDCA enhances the secretion of bile acids and other compounds into the bile canaliculi, contributing to its choleretic effect and the clearance of toxic substances from the liver.[8]
-
Immunomodulation and Anti-inflammatory Effects: UDCA can modulate immune responses within the liver, which is beneficial in inflammatory liver conditions such as chronic hepatitis.[2]
-
Signaling Pathway Regulation: Recent research suggests that UDCA may ameliorate hepatic lipid metabolism by regulating the AKT/mTOR/SREBP-1 signaling pathway, which is involved in fatty acid synthesis.[9]
Experimental Protocols
The methodologies employed in the key studies for this compound and UDCA are detailed below to provide context for the presented data.
This compound Experimental Protocol (Immelman et al., 1981)
-
Study Objective: To investigate the choleretic action of this compound in dogs.
-
Subjects: Anesthetized dogs.
-
Methodology:
-
The common bile duct was cannulated to allow for the collection of bile.
-
Control bile samples were collected to establish a baseline flow rate.
-
This compound was administered intravenously.
-
Bile samples were collected at 15-minute intervals for a total of 1.5 hours post-administration.
-
Bile volume and the concentration of various electrolytes and bilirubin were measured.
-
Arterial and venous blood pressures, as well as the electrocardiogram, were monitored throughout the experiment.[4]
-
Ursodeoxycholic Acid Experimental Protocol (Verma et al., 2024)
-
Study Objective: To evaluate the effectiveness of UDCA, alone and in combination with other drugs, in managing canine liver dysfunction.
-
Subjects: 18 dogs diagnosed with hepatic dysfunction, divided into three treatment groups (n=6 per group), and a healthy control group.
-
Methodology:
-
Dogs in Group B were administered ursodeoxycholic acid orally at a dose of 15 mg/kg body weight per day.
-
The treatment duration was 21 days.
-
Hematological and serum biochemical parameters (including ALT, AST, ALP, total bilirubin, and cholesterol) were evaluated at the time of presentation (Day 0) and after 21 days of treatment.
-
The data from the treatment group were compared to baseline values to assess the efficacy of the treatment.[5][6]
-
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for UDCA and the experimental workflows for both drugs.
Caption: Proposed multifaceted mechanism of action for Ursodeoxycholic Acid (UDCA).
References
- 1. researchgate.net [researchgate.net]
- 2. kingsdale.com [kingsdale.com]
- 3. dvm360.com [dvm360.com]
- 4. The choleretic action of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. journaljabb.com [journaljabb.com]
- 7. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 8. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of Clanobutin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of Clanobutin, a choleretic agent used in veterinary medicine for the treatment of digestive upsets. Due to the limited availability of direct comparative studies, this document synthesizes existing preclinical data for this compound and its alternative, Menbutone, to offer a foundational resource for further research and development. The objective is to present the available quantitative data on efficacy and toxicity, detail relevant experimental protocols, and visualize key biological and experimental pathways.
Comparative Analysis of Choleretic Agents
The available data, while not exhaustive, provides insights into the safety and efficacy profiles of this compound and Menbutone in different animal models.
Data Presentation
The following tables summarize the available quantitative data on the toxicity and efficacy of this compound and Menbutone from various preclinical studies. It is critical to note that the data are derived from different studies with varying methodologies, animal breeds, and routes of administration, which should be considered when making comparisons.
Table 1: Acute Toxicity Data for this compound and Menbutone
| Compound | Animal Breed | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| This compound | Rat | Oral | > 2000 mg/kg[1][2] | [1][2] |
| Rat | Intravenous | 570 mg/kg[1][2] | [1][2] | |
| Menbutone | Rabbit | Intramuscular | 475 mg/kg[3] | [3] |
| Rat | Intramuscular | ~500 mg/kg[3] | [3] |
Table 2: Efficacy and Long-Term Toxicity Data for this compound and Menbutone
| Compound | Animal Breed | Dosage | Observed Effect | Reference |
| This compound | Dog | Not specified (Intravenous) | 260% increase in bile flow.[4][5] | [4][5] |
| Dog | 500 mg/kg (Oral, 4 weeks) | LOAEL: Tremors, Disorientation (Central nervous system).[1][2] | [1][2] | |
| Goat | 20 mg/kg (day 1) & 10 mg/kg (day 2), weekly for 8 weeks | Reproductive toxicity observed. | ||
| Menbutone | Calf | 10 mg/kg (Intravenous) | 4.5-fold increase in bile flow.[6] | [6] |
| Sheep | 10 mg/kg (Intramuscular) | Used to increase bioavailability of other drugs.[7] | [7] | |
| Goat | 10 mg/kg (day 1) & 5 mg/kg (day 2), weekly for 8 weeks | Reproductive toxicity observed. |
LOAEL: Lowest Observed Adverse Effect Level
Experimental Protocols
Acute Oral Toxicity Study (LD50 Determination)
This protocol is a general representation based on established guidelines for determining the acute oral toxicity (LD50) of a substance.
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Animal Model: Wistar rats (or other appropriate rodent species), typically 8-12 weeks old, of a single sex or both sexes.
Methodology:
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.
-
Grouping and Dosing: Animals are randomly assigned to several dose groups, including a control group (vehicle only). A range of doses of the test substance is administered orally via gavage.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is recorded periodically.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.
Choleretic Efficacy Study
This protocol describes a method for evaluating the choleretic activity of a test substance in an animal model.
Objective: To measure the effect of a test substance on bile flow.
Animal Model: Mongrel dogs (or other suitable species).
Methodology:
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and the common bile duct is cannulated for bile collection.
-
Baseline Measurement: Bile is collected for a baseline period to determine the normal flow rate.
-
Drug Administration: The test substance (e.g., this compound) is administered, typically intravenously, at a specified dose.
-
Bile Collection: Bile is collected at predetermined intervals after drug administration.
-
Analysis: The volume of bile is measured to determine the flow rate. The composition of the bile (e.g., bile salts, electrolytes) can also be analyzed.
-
Data Comparison: The bile flow rate after drug administration is compared to the baseline rate to determine the choleretic effect.
Mandatory Visualization
Signaling Pathway for Choleretic Action
Many choleretic drugs are thought to exert their effects by stimulating the release of gastrointestinal hormones like secretin and gastrin, which in turn act on the liver to increase bile secretion.[8] The following diagram illustrates a plausible signaling pathway.
Caption: Plausible signaling pathway for choleretic drugs.
Experimental Workflow for Therapeutic Index Determination
The following diagram outlines the general workflow for determining the therapeutic index of a veterinary drug.
Caption: Workflow for Therapeutic Index determination.
Conclusion
This guide provides a summary of the currently available, albeit limited, data on the therapeutic window of this compound in comparison to Menbutone. The presented data indicates that while both drugs are effective choleretics, a comprehensive understanding of their therapeutic windows across different animal breeds requires further investigation. The provided experimental protocols and diagrams offer a framework for designing and interpreting future studies aimed at generating the necessary data for a more definitive comparison. Researchers are encouraged to conduct head-to-head comparative studies to establish a clearer picture of the relative safety and efficacy of these important veterinary drugs.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. benchchem.com [benchchem.com]
- 4. The choleretic action of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.co.za [journals.co.za]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A possible mechanism of choleretic action of 3-(2,4,5-triethoxybenzoyl)-propionic acid (AA-149) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Insights into Clanobutin Use in Ruminants: A Guide for Researchers
A comprehensive comparison of Clanobutin's application in cattle, sheep, and goats, highlighting the current knowledge gap in its pharmacokinetic profile across these species and proposing a standardized experimental workflow for future research.
This compound is a choleretic and digestive stimulant used in veterinary medicine to treat various forms of indigestion and to stimulate hepatic and pancreatic function. While it is approved for use in several domestic species, including cattle, sheep, and goats, a detailed comparative analysis of its pharmacokinetic profile in these ruminants is notably absent from publicly available scientific literature. This guide synthesizes the available information on the approved uses and dosage of this compound in these three species and presents a proposed standardized experimental workflow to encourage and facilitate future pharmacokinetic research in this area.
Therapeutic Indications and Dosage
This compound is primarily indicated for the treatment of primary and secondary indigestion in cattle, sheep, and goats.[1][2] This includes conditions arising from overfeeding with easily digestible carbohydrates (ruminal acidosis), consumption of contaminated or spoiled food, and rapid dietary changes.[1][2] It is also used to address overloading and distention of the rumen, as well as constipation.[1][2] In cases of secondary indigestion, this compound is employed post-operatively to help restore normal digestive function and in the management of metabolic disorders such as acetonemia in cows and pregnancy toxemia in ewes.[1][2]
A key mechanism of action of this compound is the stimulation of bile secretion, which aids in the digestive process.[1][3]
Table 1: Recommended Dosage and Administration of this compound in Cattle, Sheep, and Goats
| Species | Dosage (mg/kg) | Administration Routes |
| Cattle (Adult) | 10 - 20 mg/kg | Intravenous (IV), Intramuscular (IM)[1] |
| Calves | 10 - 20 mg/kg | Subcutaneous (SC), IV, IM[1][4] |
| Sheep | 10 - 20 mg/kg | SC, IV, IM[1][4] |
| Goats | 10 - 20 mg/kg | SC, IV, IM[1][4] |
Note: The treatment can be repeated with a full dose every 24 hours for up to 7 days, or with half the dose after 12 hours, depending on the clinical progress.[1]
Data Gap: Comparative Pharmacokinetics
Despite its established use, there is a significant lack of published, peer-reviewed studies detailing the comparative pharmacokinetics of this compound in cattle, sheep, and goats. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) have not been reported for these species. This data gap hinders the ability of researchers and drug development professionals to perform a quantitative comparison of the drug's absorption, distribution, metabolism, and excretion (ADME) profiles across these ruminants. Such information is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential adverse effects.
One study on the intramuscular administration of this compound sodium in male goats focused on reproductive toxicology and reported harmful effects on fertility, including hyalinization of luminal contents and sloughing of germinal epithelium in the seminiferous tubules after eight weeks of administration.[3] This underscores the importance of understanding the long-term exposure and systemic effects of the drug, which would be informed by comprehensive pharmacokinetic data.
Proposed Experimental Workflow for a Comparative Pharmacokinetic Study
To address the existing data gap, a standardized experimental workflow for a comparative pharmacokinetic study of this compound in cattle, sheep, and goats is proposed. This workflow is designed to ensure the generation of robust and comparable data.
References
Navigating the Species Gap: A Comparative Guide to Clanobutin Metabolism
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from bench to bedside is fraught with challenges, one of the most significant being the extrapolation of preclinical data from animal models to humans. Differences in drug metabolism across species can lead to unexpected efficacy or toxicity profiles, making a thorough understanding of these variations paramount. This guide provides a comparative overview of the known metabolic fate of Clanobutin, a choleretic agent, across different species. While direct comparative studies on this compound are limited, this document synthesizes available data, outlines general principles of cross-species metabolic differences, and provides standardized experimental protocols to guide further research.
I. Executive Summary of this compound Metabolism
This compound, chemically known as 4-[4-chloro-N-(4-methoxyphenyl)-benzamido]-butyric acid, is primarily recognized for its choleretic properties, stimulating bile production. However, comprehensive, publicly available data detailing its comparative metabolic pathways across different species are scarce. Existing research provides glimpses into its behavior in rats and dogs, suggesting that the extent of its biotransformation may vary.
A study in rats using isolated perfused intestinal segments indicated that this compound is absorbed without detectable metabolic alteration in the jejunal epithelium[1]. This suggests that presystemic intestinal metabolism might be minimal in this species. In dogs, this compound administered intravenously was shown to induce a potent choleretic effect, increasing bile flow significantly[2]. While this study focused on its pharmacodynamic effect, the presence of the drug and its potential metabolites in bile is an important aspect of its disposition.
Given the limited direct evidence, predicting the exact metabolic fate of this compound in humans and other species remains a challenge. General principles of xenobiotic metabolism suggest that it could undergo several biotransformation reactions, including hydrolysis of the amide bond, O-demethylation of the methoxy (B1213986) group, and conjugation reactions. The predominance of these pathways is likely to be species-dependent due to variations in the expression and activity of metabolic enzymes like Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).
II. Data on this compound Metabolism Across Species
Due to the limited availability of direct comparative quantitative data, this section presents the available information in a structured format.
Table 1: Summary of Available Data on this compound
| Parameter | Rat | Dog | Human |
| Route of Administration | In vitro (perfused intestine)[1] | Intravenous[2] | Data not available |
| Primary Effect | Intestinal absorption[1] | Choleretic (increased bile flow)[2] | Data not available |
| Metabolic Notes | No detectable metabolism in jejunal epithelium[1] | Excreted in bile, specific metabolites not detailed[2] | Data not available |
III. Experimental Protocols for Cross-Species Metabolism Studies
To facilitate further research into the cross-species metabolism of this compound, a general experimental protocol is provided below. This protocol is based on standard practices in drug metabolism research.
Animal Models
-
Species: Select at least three species, typically including a rodent (e.g., Sprague-Dawley rat), a non-rodent (e.g., Beagle dog), and if possible, in vitro systems using human-derived materials.
-
Health Status: Use healthy, adult animals with weights within a defined range. Acclimatize animals to laboratory conditions for at least one week before the study.
Dosing and Sample Collection
-
Dosing: Administer this compound via both intravenous (IV) and oral (PO) routes to assess bioavailability and first-pass metabolism. The dose should be selected based on preliminary toxicity and efficacy studies.
-
Sample Collection:
-
Blood/Plasma: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Process blood to obtain plasma and store at -80°C.
-
Urine and Feces: House animals in metabolic cages for the collection of urine and feces, typically over 72 hours.
-
Bile: In a subset of animals, perform bile duct cannulation to collect bile and assess biliary excretion.
-
Sample Analysis
-
Analytical Method: Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound and its potential metabolites.
-
Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to identify the chemical structures of metabolites in plasma, urine, feces, and bile.
In Vitro Studies
-
Liver Microsomes/Hepatocytes: Incubate this compound with liver microsomes or hepatocytes from different species (rat, dog, human) to identify metabolic pathways and major metabolites formed in the liver.
-
Enzyme Phenotyping: Use recombinant human CYP enzymes to identify the specific CYP isoforms responsible for the metabolism of this compound.
IV. Visualizing Experimental and Metabolic Pathways
To aid in the conceptualization of the research process and potential metabolic transformations of this compound, the following diagrams are provided.
Figure 1. A generalized workflow for a cross-species metabolism study.
Figure 2. Putative metabolic pathways of this compound.
V. Conclusion and Future Directions
Future research should focus on conducting robust in vivo studies in multiple species, complemented by in vitro experiments using human-derived systems. This will not only fill the knowledge gap for this compound but also contribute to the broader understanding of how to navigate the complexities of inter-species variations in drug metabolism. The experimental protocols and conceptual diagrams provided in this guide offer a framework for such investigations, ultimately aiming to enhance the safety and efficacy of therapeutic agents.
References
Evaluating Clanobutin for Digestive Disorders: A Comparative Analysis for Researchers
Disclaimer: Initial analysis reveals that Clanobutin is a choleretic and digestive stimulant developed and approved exclusively for veterinary use . It is not approved for human consumption, and no clinical data on its efficacy, safety, or cost-effectiveness in humans exist. This guide, therefore, clarifies the established use of this compound in animal health and provides a comparative overview of therapeutic alternatives for analogous human conditions, such as functional dyspepsia and cholestatic liver diseases, to inform the research and drug development community.
Profile of this compound (Veterinary Drug)
This compound is primarily indicated for treating digestive upsets and stimulating appetite in various animals, including cattle, horses, and dogs.[1] Its principal mechanism of action is as a choleretic agent, promoting the secretion of bile from the liver, which aids in digestion.[1][2][3] It is also identified as an analog of gamma-Aminobutyric acid (GABA).[2][3]
| Feature | Description | Source(s) |
| Drug Class | Choleretic, Digestive Stimulant | [1][2] |
| Chemical Name | Sodium 4-(p-chloro-N-(p-methoxyphenyl)benzamido)butyrate | [4] |
| Primary Mechanism | Stimulates bile secretion (choleretic action).[2][3] | [2][3] |
| Approved Use | Veterinary Medicine | |
| Indications in Animals | Primary and secondary indigestion, ruminal acidosis, feed intoxication, constipation, intestinal atony, and stimulation of hepatic function.[1] | [1] |
| Contraindications | Acute pancreatitis, biliary tract occlusion, intestinal occlusion.[1] | [1] |
Mechanism of Action of this compound
This compound's primary therapeutic effect in animals stems from its ability to significantly increase bile flow. Studies in dogs have demonstrated that intravenous administration of this compound can increase bile flow by as much as 260% within the first 15 minutes, with the effect lasting for approximately 1.5 hours.[2] This enhanced bile secretion aids in the digestion of fats and other nutrients, addressing various forms of indigestion.
Caption: Conceptual pathway of this compound as a choleretic agent.
Human Digestive Disorders and Standard-of-Care Alternatives
While this compound is not used in humans, the symptoms it treats in animals overlap with several human digestive disorders, most notably functional dyspepsia and cholestatic liver diseases. The therapeutic approaches for these conditions in humans are well-established and serve as the relevant comparators for any new potential therapy.
Functional Dyspepsia: This common disorder is characterized by symptoms like epigastric pain, bloating, and early satiety without an identifiable organic cause.[5]
Cholestatic Liver Diseases: Conditions like Primary Biliary Cholangitis (PBC) involve impaired bile flow, leading to liver damage.[6]
The table below summarizes current pharmacological treatments for these human disorders.
| Therapeutic Class | Examples | Primary Mechanism of Action | Efficacy Range (Symptom Reduction) | Source(s) |
| Proton Pump Inhibitors (PPIs) | Omeprazole, Esomeprazole | Suppress gastric acid secretion. | 30% - 70% for dyspepsia.[5] | [5][7] |
| H2-Receptor Antagonists | Famotidine, Cimetidine | Reduce gastric acid production. | Less effective than PPIs for dyspepsia.[5] | [5][7] |
| Prokinetic Agents | Metoclopramide, Domperidone | Enhance gastrointestinal motility and gastric emptying. | 31% - 91% responder rate (varies by agent).[5] | [5][8] |
| Bile Acids | Ursodeoxycholic acid (UDCA) | First-line for PBC; improves bile flow and protects liver cells. | Up to 60% of PBC patients have an adequate response.[6][9] | [6][9] |
| Farnesoid X Receptor (FXR) Agonists | Obeticholic Acid | Second-line for PBC; regulates bile acid synthesis. | Approved for patients with inadequate UDCA response.[9] | [6][9] |
| Herbal Preparations | Iberogast (STW-5), Peppermint Oil, Artichoke Leaf | Various; antispasmodic, prokinetic, and choleretic effects. | 20% - 95% for dyspepsia (Iberogast).[5][7][10] | [5][7][10] |
Experimental Protocols & Cost-Effectiveness Framework
A direct cost-effectiveness analysis of this compound for human use is not possible. Economic evaluations in veterinary medicine differ significantly from human healthcare, focusing on metrics like production efficiency rather than Quality-Adjusted Life-Years (QALYs).[11] For human drug development, a rigorous assessment framework is required, starting with preclinical studies and progressing through phased clinical trials.
The evaluation of any new choleretic agent would begin with preclinical animal models to quantify its effect on bile production, similar to early studies on this compound.
Caption: A typical preclinical experimental workflow to assess choleretic activity.
For a hypothetical new drug for a human digestive disorder like functional dyspepsia, a cost-effectiveness analysis would be conducted alongside or after Phase III clinical trials. This involves constructing economic models, such as a Markov model, to compare the new treatment against the standard of care.[12][13]
Key inputs for such a model would include:
-
Clinical Efficacy: Remission and response rates from clinical trials.
-
Quality of Life: Utility values (QALYs) associated with different health states (e.g., active symptoms vs. remission).
-
Costs: Drug acquisition costs, administration, management of adverse events, and costs of alternative treatments.[12]
-
Time Horizon: The analysis is typically run over a patient's lifetime to capture long-term costs and benefits.[12][13]
The primary output is the Incremental Cost-Effectiveness Ratio (ICER), which represents the additional cost per QALY gained.[12][14] A treatment is generally considered cost-effective if its ICER falls below a country's willingness-to-pay threshold.
Conclusion for the Research Community
The case of this compound underscores the clear demarcation between veterinary and human pharmacology. While its choleretic mechanism is of scientific interest, it holds no current therapeutic role in human medicine. For researchers and drug development professionals targeting human digestive disorders, the focus must remain on the established and emerging therapeutic classes outlined in this guide.
Future research in functional dyspepsia and cholestatic diseases will likely focus on novel prokinetics, neuromodulators, and targeted therapies for bile acid metabolism.[5][6] Any new agent entering this field would need to demonstrate not only superior or non-inferior efficacy and safety against current standards of care but also provide clear value through rigorous pharmacoeconomic analysis to warrant adoption into clinical practice.
References
- 1. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 2. The choleretic action of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The choleretic effect of menbutone and this compound sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption of 14C-clanobutin-Na isolated perfused intestinal segments in vitro of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. Investigational drugs in phase II clinical trials for primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional dyspepsia - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 8. Natural treatments for dyspepsia | Research Starters | EBSCO Research [ebsco.com]
- 9. Novel Therapies for Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complementary and alternative treatment in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gf-tads.org [gf-tads.org]
- 12. Cost-effectiveness of acalabrutinib monotherapy or with obinutuzumab versus chemoimmunotherapy for untreated chronic lymphocytic leukemia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cost-effectiveness analysis of using innovative therapies for the management of moderate-to-severe ulcerative colitis in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cost-effectiveness and value of information analyses of Bruton's tyrosine kinase inhibitors in the treatment of relapsed or refractory mantle cell lymphoma in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the side effect profiles of Clanobutin and other choleretics
For researchers and drug development professionals, a thorough understanding of the side effect profiles of choleretic agents is paramount for advancing therapeutic strategies for hepatobiliary disorders. This guide provides a comparative analysis of the adverse effects associated with Clanobutin and other notable choleretics, supported by available data and insights into their mechanisms of action.
Executive Summary
This analysis reveals significant variations in the side effect profiles of different choleretic agents. While bile acid derivatives such as Ursodeoxycholic Acid (UDCA) and Chenodeoxycholic Acid (CDCA) are generally well-tolerated, they are associated with gastrointestinal disturbances. Obeticholic Acid (OCA), a potent FXR agonist, is effective but linked to a higher incidence of pruritus. Hymecromone, a coumarin (B35378) derivative, primarily exhibits mild gastrointestinal side effects. In contrast, comprehensive human safety data for this compound, a veterinary choleretic, is not available. The bile acid sequestrants, Cholestyramine and Colestipol, while not true choleretics, are often used in related conditions and are characterized by significant gastrointestinal adverse effects.
Quantitative Analysis of Side Effect Incidence
The following tables summarize the reported incidence of common adverse events associated with various choleretic agents based on clinical trial data. It is important to note that direct comparison between studies can be challenging due to differences in study design, patient populations, and dosage regimens.
Table 1: Side Effect Profile of Bile Acid Derivatives and Hymecromone
| Adverse Event | Ursodeoxycholic Acid (UDCA) | Chenodeoxycholic Acid (CDCA) | Obeticholic Acid (OCA) | Hymecromone |
| Gastrointestinal | ||||
| Diarrhea | 2-9%[1] | Common, can be severe[2][3] | ~19% (Abdominal pain/discomfort)[4] | 1-10%[5] |
| Nausea | Common[6] | Common[2] | Common[4] | Common[5] |
| Abdominal Pain/Discomfort | Common[6] | Common[2] | Up to 19%[4] | Common[5] |
| Constipation | Reported[7] | Reported[8] | Common[4] | Not commonly reported |
| Hepatobiliary | ||||
| Elevated Liver Enzymes | Rare[9] | Up to 30% (transient)[1][10] | Possible[4] | Rare[5] |
| Dermatological | ||||
| Pruritus (Itching) | Can be exacerbated[11] | Not a primary side effect | 56-68% (dose-dependent)[12] | Rare[5] |
| Rash | Rare (allergic)[6] | Rare (allergic)[2] | Common[4] | Rare (allergic)[5] |
| Other | ||||
| Headache | Common[6] | Not commonly reported | Common[4] | Mild and manageable[5] |
| Fatigue | Reported[1] | Not commonly reported | Common[4] | Mild and short-lived[5] |
Table 2: Side Effect Profile of Bile Acid Sequestrants
| Adverse Event | Cholestyramine | Colestipol |
| Gastrointestinal | ||
| Constipation | Very common (up to 10%)[6] | Very common (up to 10%)[13] |
| Abdominal Pain/Discomfort | Common[6] | Very common[13] |
| Flatulence | Common[6] | Common[13] |
| Nausea/Vomiting | Common[6] | Common[13] |
| Diarrhea | Common[6] | Common[13] |
| Metabolic | ||
| Vitamin Malabsorption | Fat-soluble vitamins (A, D, E, K)[2] | Fat-soluble vitamins |
| Hypertriglyceridemia | Can occur | Can occur |
Table 3: Side Effect Profile of this compound (Veterinary Data)
| Species | Adverse Event | Reference |
| Dogs | Transient increase in ventricular ectopic beats (with rapid IV injection) | [14] |
| Cattle | No significant adverse effects on bile flow at tested doses | [15] |
Note: There is a lack of comprehensive human clinical trial data on the side effect profile of this compound.
Experimental Protocols for Assessing Adverse Drug Reactions
The evaluation of adverse drug reactions (ADRs) in clinical trials is a critical component of drug development. While specific protocols for each cited study are proprietary, the general methodology follows established guidelines.
Key Components of ADR Assessment in Clinical Trials:
-
Spontaneous Reporting: Patients are encouraged to report any untoward medical occurrence, regardless of its perceived relationship to the study drug.
-
Systematic Monitoring: Standardized checklists and questionnaires are often used at regular intervals to systematically query patients about common and expected side effects.
-
Clinical and Laboratory Evaluations: Regular physical examinations and laboratory tests (e.g., liver function tests, complete blood counts) are conducted to monitor for objective signs of toxicity.
-
Causality Assessment: Investigators assess the likelihood that a reported adverse event is related to the study medication. Standardized algorithms, such as the Naranjo algorithm or the WHO-UMC causality assessment system, may be used to aid in this determination[16][17].
-
Severity Grading: Adverse events are typically graded for severity (e.g., mild, moderate, severe) using standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).
Preclinical toxicology studies in animal models are also a fundamental part of safety assessment, providing initial data on potential target organs of toxicity and dose-response relationships[18][19][20].
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways involved in the action of choleretics can provide insights into their efficacy and side effect profiles.
Bile Acid-Mediated Signaling Pathways (FXR and TGR5)
Bile acids are not only detergents for lipid absorption but also act as signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane-bound receptors like the Takeda G-protein-coupled receptor 5 (TGR5)[21][22].
-
FXR Activation: In the liver, activation of FXR by bile acids leads to the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining bile acid homeostasis. In the intestine, FXR activation induces the release of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression. Obeticholic acid is a potent FXR agonist.
-
TGR5 Activation: TGR5 is expressed in various cells, including cholangiocytes and macrophages. Its activation by bile acids can lead to increased bile flow and has anti-inflammatory effects[4][23].
Hymecromone and Hyaluronan Synthesis Inhibition
Hymecromone's mechanism of action involves the inhibition of hyaluronan (HA) synthesis. It acts as a substrate for UDP-glucuronosyltransferases (UGTs), thereby depleting the cellular pool of UDP-glucuronic acid, a key precursor for HA synthesis. This leads to a reduction in the production of HA by hyaluronan synthases (HAS).[11][13][24]
Caption: Mechanism of Hyaluronan Synthesis Inhibition by Hymecromone.
Conclusion
The selection of a choleretic agent for therapeutic development or clinical use requires a careful consideration of its side effect profile in relation to its efficacy. While newer agents like Obeticholic Acid show promise, managing their associated side effects, such as pruritus, is a key clinical challenge. The gastrointestinal side effects of bile acid sequestrants and older bile acid therapies are well-documented. For this compound, the absence of human safety data precludes its consideration for human use without extensive further investigation. Future research should focus on developing choleretics with improved safety profiles and on elucidating the precise molecular mechanisms underlying their adverse effects to enable the design of more targeted and better-tolerated therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Hymecromone used for? [synapse.patsnap.com]
- 3. What are the side effects of Chenodiol? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the side effects of Hymecromone? [synapse.patsnap.com]
- 6. A randomized, placebo-controlled, phase II study of obeticholic acid for primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mims.com [mims.com]
- 9. Ursodiol (Ursodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chenodiol (Chenodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 13. JCI - Oral hymecromone decreases hyaluronan in human study participants [jci.org]
- 14. nbinno.com [nbinno.com]
- 15. Effects of choleretics on bile compositions drained from patients with pigment gallstone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oaji.net [oaji.net]
- 17. Causality assessment of adverse drug reactions - ADRIC: Adverse Drug Reactions In Children – a programme of research using mixed methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. api.upums.ac.in [api.upums.ac.in]
- 20. criver.com [criver.com]
- 21. Bile Acid Signaling in Liver Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Models for Predicting the In Vivo Efficacy of Clanobutin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro models for predicting the in vivo choleretic efficacy of Clanobutin, a gamma-aminobutyric acid (GABA) analog used to treat digestive upsets in animals. Given the limited publicly available data on the specific in vitro testing of this compound, this document outlines a validation strategy by comparing relevant in vitro models and their performance with other choleretic and cholestatic agents. The guide details experimental protocols and presents a hypothesized mechanism of action for this compound to inform the selection of appropriate in vitro systems.
Hypothesized Mechanism of Action of this compound
This compound's choleretic effect, the stimulation of bile flow, is well-documented in vivo.[1] As a GABA analog, its mechanism may involve the activation of GABA receptors, which have been identified in liver cells.[2][3][4] Specifically, GABA-A receptors are present on both hepatocytes and cholangiocytes (the cells lining the bile ducts).[2][5] Activation of these receptors can influence ion transport and cellular signaling pathways.
One plausible hypothesis is that this compound acts on GABA-A receptors in cholangiocytes, modulating their secretory functions and leading to increased bile flow. GABA has been shown to induce the differentiation of small cholangiocytes into large cholangiocytes, which are responsible for bicarbonate secretion, a key component of bile.[6][7] This process is mediated by calcium-dependent signaling pathways.[6][7]
Alternatively, or in conjunction, this compound could influence nuclear receptors such as the farnesoid X receptor (FXR) or the pregnane (B1235032) X receptor (PXR), which are master regulators of bile acid synthesis and transport.[8][9][10] While direct evidence for this compound's interaction with these receptors is lacking, it remains a potential avenue for its choleretic action.
Diagram: Hypothesized Signaling Pathway of this compound in Cholangiocytes
Caption: Hypothesized this compound signaling in cholangiocytes.
Comparison of Key In Vitro Models for Efficacy Prediction
The two most relevant and widely used in vitro models for assessing choleretic activity and drug-induced cholestasis are sandwich-cultured hepatocytes (SCH) and the HepaRG cell line.
| Feature | Sandwich-Cultured Hepatocytes (SCH) | HepaRG Cell Line |
| Cell Source | Primary hepatocytes (human, rat, etc.) | Human hepatic progenitor cell line |
| Physiological Relevance | High: Considered the "gold standard" for in vitro hepatocyte studies, retaining in vivo-like polarity and forming functional bile canaliculi.[11][12] | Moderate to High: Differentiates into both hepatocyte-like and cholangiocyte-like cells, forming bile canaliculi.[13] |
| Predictivity of Biliary Excretion | Good correlation between in vitro biliary clearance and in vivo data for many compounds.[14][15] | Generally good, but may underpredict the activity of certain transporters like NTCP and BSEP compared to primary hepatocytes. |
| Key Assays | Biliary Excretion Index (BEI), inhibition of Bile Salt Export Pump (BSEP), assessment of drug-induced cholestasis index (DICI). | BSEP inhibition assays, analysis of bile canaliculi dynamics, quantification of bile acid uptake and efflux. |
| Throughput | Lower, more complex and expensive to set up and maintain. | Higher, more amenable to screening applications. |
| Reproducibility | Can be variable due to donor-to-donor differences in primary cells. | High, as it is a stable cell line. |
| Co-culture Capability | Can be co-cultured with other cell types. | Naturally differentiates into a mixed population. |
Quantitative Comparison of In Vitro Model Performance
While specific data for this compound is unavailable, the following table presents representative data for other compounds, illustrating how these models can be used to quantitatively assess the risk of drug-induced cholestasis, a process mechanistically opposite to choleresis. A compound that does not induce cholestasis in these assays may have choleretic potential.
| Compound | Model | Endpoint | Result | In Vivo Outcome |
| Troglitazone | Human SCH | BSEP Inhibition IC₅₀ | 19 µM | Cholestatic Liver Injury |
| Cyclosporin A | Human SCH | BSEP Inhibition IC₅₀ | 2.9 µM | Cholestatic Liver Injury |
| Bosentan | Human SCH | BSEP Inhibition IC₅₀ | 23 µM | Cholestatic Liver Injury |
| Glibenclamide | Rat SCH | Biliary Excretion Index (BEI) | 2% | Low Biliary Excretion |
| Pravastatin | Rat SCH | Biliary Excretion Index (BEI) | 68% | High Biliary Excretion |
Data compiled from multiple sources for illustrative purposes.
A high Biliary Excretion Index (BEI) in SCH suggests efficient transport into the bile canaliculi, indicative of a substrate for biliary efflux transporters. For a potential choleretic agent like this compound, a high BEI would be an expected and favorable outcome in this in vitro system.
Experimental Protocols
Sandwich-Cultured Hepatocyte (SCH) Biliary Excretion Assay
Objective: To determine the in vitro biliary excretion of a test compound.
Methodology:
-
Cell Culture: Plate primary hepatocytes on collagen-coated plates. After attachment, overlay with a second layer of collagen to form the "sandwich" culture. Maintain cultures for 4-6 days to allow for the formation of functional bile canaliculi.
-
Compound Incubation: Incubate the SCH with the test compound in two separate sets of wells:
-
Set A (Total Accumulation): Incubate in standard buffer. The compound will accumulate in the hepatocytes and be excreted into the sealed bile canaliculi.
-
Set B (Hepatocyte Accumulation): Incubate in a calcium-free buffer. The absence of calcium disrupts the tight junctions of the bile canaliculi, allowing the excreted compound to leak back into the medium.
-
-
Lysis and Quantification: After the incubation period, wash the cells and lyse them. Quantify the concentration of the test compound in the lysates from both sets of wells using LC-MS/MS.
-
Calculation of Biliary Excretion Index (BEI): BEI (%) = [ (Total Accumulation - Hepatocyte Accumulation) / Total Accumulation ] * 100
HepaRG Bile Salt Export Pump (BSEP) Inhibition Assay
Objective: To assess the potential of a test compound to inhibit the BSEP transporter.
Methodology:
-
Cell Culture and Differentiation: Culture HepaRG cells according to established protocols to induce differentiation into hepatocyte-like cells.
-
Assay Setup: Plate the differentiated HepaRG cells and incubate them with a fluorescent BSEP substrate (e.g., tauro-nor-THCA-24-dabcyl) in the presence of varying concentrations of the test compound.
-
Fluorescence Measurement: Measure the accumulation of the fluorescent substrate within the bile canaliculi over time using fluorescence microscopy.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of BSEP activity.
Diagram: Experimental Workflow for In Vitro Model Validation
Caption: Workflow for validating in vitro models.
Diagram: Logical Relationship for Efficacy Prediction
Caption: Logical flow for predicting choleretic efficacy.
Conclusion
The validation of in vitro models for predicting the in vivo efficacy of this compound requires a multi-faceted approach. Based on its structure and known choleretic effects, a combination of liver-based models and receptor-specific assays is recommended. Sandwich-cultured hepatocytes offer high physiological relevance for assessing biliary excretion, while the HepaRG cell line provides a more high-throughput alternative for screening potential cholestatic liabilities. Furthermore, investigating this compound's interaction with GABA-A receptors in hepatic cell lines could elucidate its specific mechanism of action. By correlating the data from these in vitro systems with in vivo measurements of bile flow, a robust predictive model can be established to guide further drug development.
References
- 1. The choleretic effect of menbutone and this compound sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective roles of hepatic GABA signaling in liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. γ-aminobutyric acid B2 receptor: A potential therapeutic target for cholangiocarcinoma in patients with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. GABA induces thee differentiation of small into large cholangiocytes by activation of Ca2+/CaMK I-dependent adenylyl cyclase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA induces the differentiation of small into large cholangiocytes by activation of Ca(2+) /CaMK I-dependent adenylyl cyclase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
- 9. Evolution of promiscuous nuclear hormone receptors: LXR, FXR, VDR, PXR, and CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Receptor PXR, transcriptional circuits and metabolic relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Drug Biliary Excretion Using Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Assessing the Long-Term Safety of Older vs. Newer Digestive Stimulants: A Comparative Guide
Disclaimer: The compound "Clanobutin" is not a recognized or well-documented pharmaceutical agent in widespread clinical use, and as such, long-term safety data is not available in published literature. To fulfill the objective of this guide, a well-established older digestive stimulant, Metoclopramide, will be used as a proxy for comparison against newer agents. This guide is intended for research, scientific, and drug development professionals.
This comparative guide provides an objective analysis of the long-term safety profiles of the traditional prokinetic agent Metoclopramide versus newer classes of digestive stimulants, including the 5-HT4 receptor agonist Prucalopride and the chloride channel activator Lubiprostone. The information presented is collated from a range of preclinical and clinical studies to support an evidence-based assessment.
Overview of Mechanisms of Action
Digestive stimulants, or prokinetic agents, enhance gastrointestinal motility. Older agents like Metoclopramide primarily act via dopamine (B1211576) D2 receptor antagonism, which can lead to significant central nervous system (CNS) side effects. Newer agents, in contrast, employ more selective mechanisms to minimize off-target effects. Prucalopride is a high-affinity serotonin (B10506) 5-HT4 receptor agonist, specifically targeting a key pathway in peristalsis, while Lubiprostone activates ClC-2 chloride channels to increase fluid secretion and soften stool.
Comparative Long-Term Safety and Tolerability
Long-term administration of Metoclopramide is associated with a significant risk of adverse events, most notably tardive dyskinesia, a potentially irreversible movement disorder. This has led to restrictions on its long-term use in many regions. Newer agents generally exhibit more favorable safety profiles due to their targeted mechanisms.
Quantitative Data Summary
The following table summarizes key quantitative safety data from long-term clinical trials.
| Adverse Event Profile | Metoclopramide (≥12 weeks) | Prucalopride (≥12 months) | Lubiprostone (≥12 months) |
| Neurological | |||
| Tardive Dyskinesia | Up to 1% incidence with chronic use. | Not reported as a significant adverse event. | Not reported as a significant adverse event. |
| Extrapyramidal Symptoms | Reported in 0.2% to 1% of patients. | Comparable to placebo. | Comparable to placebo. |
| Headache | ~10% | ~17.8% (often transient). | ~11% |
| Gastrointestinal | |||
| Nausea | ~10% | ~11.5% | ~29% (typically mild to moderate). |
| Diarrhea | ~12% | ~13.2% | ~12% |
| Abdominal Pain | ~10% | ~14.5% | ~8% |
| Cardiovascular | |||
| QTc Prolongation | Rare reports, but caution advised. | No clinically relevant effect on QT interval observed in thorough studies. | No significant cardiovascular events reported. |
Experimental Protocols
Assessment of Cardiovascular Safety (Prucalopride)
A key concern for many new drugs is the potential for cardiac arrhythmias, specifically QT interval prolongation. The protocol for assessing this risk for Prucalopride is outlined below.
Objective: To evaluate the effect of therapeutic and supratherapeutic doses of Prucalopride on cardiac repolarization in a thorough QT/QTc study.
Methodology:
-
Study Design: A randomized, double-blind, placebo- and positive-controlled (e.g., Moxifloxacin) crossover study in healthy male and female volunteers.
-
Treatment Arms:
-
Prucalopride (therapeutic dose, e.g., 2 mg)
-
Prucalopride (supratherapeutic dose, e.g., 10 mg)
-
Placebo
-
Moxifloxacin (400 mg)
-
-
Data Collection:
-
12-lead electrocardiograms (ECGs) were recorded at baseline and at multiple time points post-dosing on each study day.
-
Pharmacokinetic blood samples were taken to correlate drug concentration with ECG changes.
-
-
Primary Endpoint: The time-matched, placebo-subtracted change from baseline in the corrected QT interval (ΔΔQTc), typically using Fridericia's correction (QTcF) or a study-specific correction.
-
Analysis: The upper bound of the 95% confidence interval for the mean ΔΔQTc was required to be below 10 ms (B15284909) at all time points to rule out a clinically significant effect, as per regulatory guidelines.
Signaling Pathways and Off-Target Effects
The divergence in long-term safety is rooted in the specific signaling pathways each drug modulates.
-
Metoclopramide: Antagonism of D2 receptors in the chemoreceptor trigger zone produces its antiemetic effect, but this same action in the nigrostriatal pathway disrupts motor control, leading to extrapyramidal symptoms and tardive dyskinesia with chronic use.
-
Prucalopride: Selective agonism of 5-HT4 receptors on enteric neurons facilitates the release of acetylcholine, a key prokinetic neurotransmitter. Its high selectivity for the 5-HT4 receptor over other serotonin and dopamine receptors minimizes the risk of the CNS and cardiovascular side effects associated with less selective agents.
-
Lubiprostone: This agent acts locally on the apical membrane of the gastrointestinal epithelium. Its activation of ClC-2 channels is a targeted, largely non-systemic mechanism, meaning systemic side effects are minimal. The most common side effect, nausea, is thought to be related to delayed gastric emptying as a secondary effect.
Conclusion
The evolution from broad-spectrum agents like Metoclopramide to highly selective molecules like Prucalopride and locally acting drugs like Lubiprostone represents a significant advancement in the long-term safety of digestive stimulants. While Metoclopramide's utility is limited by a substantial risk of neurological side effects with chronic use, newer agents demonstrate a superior safety profile due to their targeted mechanisms of action. This targeted approach, validated through rigorous experimental protocols, has successfully minimized the off-target effects that historically constrained the long-term use of prokinetic therapies. Future drug development should continue to focus on receptor and channel selectivity to further improve patient safety and tolerability.
Comparative Efficacy of Clanobutin in Ruminant Production Systems: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clanobutin's efficacy in various ruminant production systems. Due to limited direct research on this compound for performance enhancement, this guide draws upon data from studies on rumen-protected γ-aminobutyric acid (GABA), a closely related analogue. The performance of this compound is compared with established alternatives such as ionophores (Monensin, Lasalocid) and beta-agonists (Zilpaterol Hydrochloride). It is important to note that a study has indicated potential adverse reproductive effects of this compound in small ruminants, suggesting caution in its use with breeding stock.[1][2]
Dairy Production Systems
In dairy cattle, the primary goals for production enhancers are to improve milk yield, milk components, and feed efficiency, particularly during the transition period and lactation.
Comparative Performance Data
The following table summarizes the comparative effects of rumen-protected GABA (as a proxy for this compound) and Monensin (B1676710) on key dairy production parameters.
| Parameter | Rumen-Protected GABA | Monensin | Control/Untreated |
| Milk Yield | Increased milk yield, particularly in early lactation.[3] One study showed an increase with 0.8g/day supplementation. | Increased milk production by 0.9 kg/cow/day in cows under 150 days in milk.[4] Other studies show variable effects, with some indicating no significant change in overall milk yield but an improvement in efficiency.[5][6] | Baseline production |
| Milk Composition | Increased milk protein production.[3][7] No significant effect on milk fat content.[8] | Decreased milk fat percentage and yield.[4] | Baseline composition |
| Dry Matter Intake (DMI) | Linearly increased DMI in early lactating cows.[8] | Tended to decrease DMI.[4][5] | Baseline intake |
| Feed Efficiency | Improved nitrogen efficiency.[8] | Linearly increased feed efficiency (ECM/DMI).[5] | Baseline efficiency |
Experimental Protocol: Evaluating Production Enhancers in Dairy Cattle
A standardized protocol to evaluate the efficacy of a production enhancer like this compound in dairy cows would typically involve the following steps:
-
Animal Selection: A cohort of lactating Holstein cows, balanced for parity, days in milk (DIM), and baseline milk production, are selected.[5]
-
Experimental Design: The cows are randomly assigned to treatment groups (e.g., Control, this compound, Monensin) in a randomized block or Latin square design.[4]
-
Diet and Supplementation: All cows are fed a total mixed ration (TMR). The treatment groups receive their respective supplements at a predetermined dosage mixed into the TMR.
-
Data Collection:
-
Milk Yield: Recorded daily.
-
Milk Composition: Milk samples are collected weekly to analyze for fat, protein, lactose, and somatic cell count.
-
Dry Matter Intake: Measured daily on a pen or individual basis.
-
Body Weight and Condition Score: Monitored at regular intervals.
-
Blood Metabolites: Blood samples are collected periodically to analyze for metabolites such as non-esterified fatty acids (NEFA) and beta-hydroxybutyrate (BHB) to assess energy status.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., MIXED procedure in SAS) to determine the effects of the treatments on the measured parameters.[5]
Beef Production Systems
In beef cattle, the focus is on enhancing growth rate, feed efficiency, and carcass characteristics.
Comparative Performance Data
The table below compares the effects of rumen-protected GABA (as a proxy for this compound), Lasalocid (B1674520), and Zilpaterol (B38607) Hydrochloride on key beef production parameters.
| Parameter | Rumen-Protected GABA | Lasalocid | Zilpaterol Hydrochloride | Control/Untreated |
| Average Daily Gain (ADG) | Positively affects ADG in pre-weaned calves.[9] | Increased ADG in heifers and steers.[10][11][12] | Increased ADG in the final feeding period.[13] | Baseline ADG |
| Feed Conversion Ratio (FCR) | Data not available | Improved feed conversion.[10] | Improved feed efficiency.[14][15] | Baseline FCR |
| Dry Matter Intake (DMI) | Stimulates feed intake.[9] | Generally does not depress feed intake.[11] | No significant increase in DMI.[13] | Baseline DMI |
| Carcass Characteristics | Data not available | No influence on carcass quality in some studies.[10] | Increases hot carcass weight, dressing percentage, and ribeye area.[14][15] | Baseline carcass traits |
Experimental Protocol: Evaluating Growth Promoters in Beef Cattle
A typical protocol for assessing the efficacy of a growth promoter like this compound in feedlot cattle would include:
-
Animal Selection: A group of uniform steers or heifers (e.g., Angus or Holstein) are selected based on initial body weight.[10][15]
-
Experimental Design: Animals are randomly assigned to treatment groups (e.g., Control, this compound, Lasalocid, Zilpaterol) in a randomized complete block design.
-
Diet and Supplementation: Cattle are fed a high-concentrate finishing diet. The respective growth promoters are included in the diet at specified concentrations.
-
Data Collection:
-
Body Weight: Measured at the beginning and end of the trial, and at regular intervals in between.
-
Dry Matter Intake: Monitored daily on a pen basis.
-
Performance Calculation: ADG and FCR are calculated from the body weight and feed intake data.
-
Carcass Data: After slaughter, data on hot carcass weight, dressing percentage, ribeye area, and marbling score are collected.[15]
-
-
Statistical Analysis: Performance and carcass data are subjected to analysis of variance (ANOVA) to compare treatment effects.
Sheep Production Systems
There is a notable lack of research on the effects of this compound or GABA on sheep production parameters. Therefore, this section provides a general overview of performance metrics in sheep and discusses the potential, though unproven, applications of this compound.
General Production Parameters and Potential Effects of this compound
| Parameter | Typical Range/Goal | Potential (Hypothetical) Effect of this compound | Alternative Growth Promoters |
| Average Daily Gain (ADG) - Lambs | 200-400 g/day | May increase ADG through improved feed intake and digestive efficiency. | Prebiotics and probiotics have been shown to enhance ADG.[16] |
| Feed Conversion Ratio (FCR) - Lambs | 4:1 to 6:1 | Could potentially improve FCR by enhancing nutrient absorption. | |
| Reproductive Performance | Ewe fertility, prolificacy, and lambing rate. | Caution is advised due to a study indicating negative reproductive effects in goats.[1][2] |
Experimental Protocol: Evaluating Growth Promoters in Lambs
A protocol to evaluate a growth promoter like this compound in growing lambs would be structured as follows:
-
Animal Selection: A group of weaned lambs of similar age and weight are selected.
-
Experimental Design: Lambs are randomly allocated to treatment groups (e.g., Control, this compound, Probiotic) in a randomized design.
-
Diet and Supplementation: Lambs are fed a complete ration, with the respective supplements added to the feed of the treatment groups.
-
Data Collection:
-
Body Weight: Measured weekly to determine ADG.
-
Feed Intake: Recorded daily to calculate FCR.
-
Fecal Egg Counts: Monitored to assess any effects on internal parasite loads.
-
Carcass Evaluation: At the end of the trial, a subset of lambs may be harvested to evaluate carcass characteristics.
-
-
Statistical Analysis: Growth performance data are analyzed using ANOVA to compare the means of the treatment groups.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Effect on Feed Intake
As a GABA analog, this compound is hypothesized to influence feed intake through pathways involving cholecystokinin (B1591339) (CCK) and neuropeptide Y (NPY). GABA has been shown to stimulate CCK release from neuroendocrine cells, which can have a satiating effect.[17] However, in the central nervous system, GABA can also interact with NPY, a potent appetite stimulant.[18][19][20][21][22] The net effect on feed intake may depend on the balance of these opposing signals.
References
- 1. scribd.com [scribd.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Effects of rumen-protective γ-aminobutyric acid additive on lactation performance and serum biochemistry in heat-stressed cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of monensin on milk production and efficiency of dairy cows fed two diets differing in forage to concentrate ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of monensin on milk production efficiency and milk composition in lactating dairy cows fed modern diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of rumen-protected γ-aminobutyric acid on feed intake, lactation performance, and antioxidative status in early lactating dairy cows [agris.fao.org]
- 9. The effects of gamma-aminobutyric acid on growth performance, diarrhoea, ruminal fermentation, and antioxidant capacity in pre-weaned calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of lasalocid on feedlot performance and energy partitioning in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. extension.okstate.edu [extension.okstate.edu]
- 12. Performance of beef heifers supplemented with sodium lasalocid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veterinariamexico.fmvz.unam.mx [veterinariamexico.fmvz.unam.mx]
- 14. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 15. Effects of zilpaterol hydrochloride on growth rates, feed conversion, and carcass traits in calf-fed Holstein steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving the productive performance of growing lambs using prebiotic and probiotic as growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of functional GABAA receptors in cholecystokinin-secreting gut neuroendocrine murine STC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the central control of intake in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Blockade of satiety factors by central injection of neuropeptide Y in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rep.bioscientifica.com [rep.bioscientifica.com]
- 21. Neuropeptide Y restores appetite and alters concentrations of GH after central administration to endotoxic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Clanobutin Across Diverse Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Analytical Method Performance
The performance of an analytical method is paramount to ensuring the reliability and accuracy of results. The following table summarizes the validation data for a published LC-MS/MS method for the determination of Clanobutin in various animal-derived food products.[1] This allows for a direct comparison of the method's capabilities across different biological matrices.
Table 1: Summary of Validation Data for the LC-MS/MS Method for this compound [1]
| Validation Parameter | Pork | Beef | Chicken | Milk | Egg |
| Linearity Range (ng/g) | 5-50 | 5-50 | 5-50 | 5-50 | 5-50 |
| Coefficient of Determination (R²) | ≥ 0.9807 | ≥ 0.9807 | ≥ 0.9807 | ≥ 0.9807 | ≥ 0.9807 |
| Intra-day Accuracy (Recovery %) | 73.2-108.1 | 73.2-108.1 | 73.2-108.1 | 73.2-108.1 | 73.2-108.1 |
| Inter-day Accuracy (Recovery %) | 71.4-109.8 | 71.4-109.8 | 71.4-109.8 | 71.4-109.8 | 71.4-109.8 |
| Intra-day Precision (RSD %) | 0.9-12.9 | 0.9-12.9 | 0.9-12.9 | 0.9-12.9 | 0.9-12.9 |
| Inter-day Precision (RSD %) | 1.8-10.6 | 1.8-10.6 | 1.8-10.6 | 1.8-10.6 | 1.8-10.6 |
| Limit of Quantification (LOQ) (ng/g) | 0.1-1 | 0.1-1 | 0.1-1 | 0.1-1 | 0.1-1 |
Experimental Protocols: A Closer Look at the Methodologies
A detailed understanding of the experimental procedure is crucial for method replication and for assessing its suitability for a specific laboratory setting.
Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method was developed for the simultaneous quantification of this compound, dichlorvos, and naftazone (B1677905) in pork, beef, chicken, milk, and egg samples.[1]
1. Sample Preparation:
-
Weigh 5 g of homogenized tissue sample (pork, beef, chicken), 5 mL of milk, or 5 g of egg into a 50 mL centrifuge tube.
-
Add 10 mL of 0.1% formic acid in acetonitrile (B52724).
-
Homogenize for 3 minutes.
-
Add 5 mL of n-hexane for defatting and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the lower acetonitrile layer and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) in water (A) and acetonitrile (B).
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
Alternative Methodologies: A Comparative Discussion
While a specific validated HPLC-UV or GC method for this compound was not identified, a comparison based on the general principles and typical performance of these techniques for similar veterinary drug residue analysis is presented below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Principle: HPLC-UV separates compounds based on their affinity for a stationary phase and detects them by their absorbance of ultraviolet light.
-
Typical Sample Preparation: Would likely involve liquid-liquid extraction or solid-phase extraction to remove matrix interferences.
-
Expected Performance: Generally less sensitive and specific than LC-MS/MS. The limit of detection would likely be in the higher ng/g to µg/g range. The specificity could be a challenge in complex matrices due to potential co-eluting compounds that also absorb UV light at the analytical wavelength.
Gas Chromatography (GC):
-
Principle: GC separates volatile or semi-volatile compounds in the gas phase. Detection can be achieved using various detectors, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Typical Sample Preparation: this compound, being a non-volatile carboxylic acid, would require a derivatization step to make it amenable to GC analysis. This adds complexity and potential for variability to the sample preparation process.
-
Expected Performance: GC-MS could offer high specificity similar to LC-MS/MS. However, the need for derivatization can be a significant drawback, potentially affecting accuracy and precision. The sensitivity would be dependent on the derivatization efficiency and the detector used.
Workflow for Analytical Method Validation
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for a veterinary drug like this compound, based on international guidelines.
Caption: Workflow for the validation of an analytical method for this compound.
References
A Comparative Meta-Analysis of Clanobutin and Alternative Therapies for Indigestion in Livestock
Introduction
Indigestion in livestock, particularly ruminants, is a multifactorial condition characterized by disturbed ruminal function, leading to anorexia, decreased milk production, and changes in fecal consistency. The economic impact of this condition necessitates effective therapeutic interventions. Clanobutin sodium, a choleretic agent, has been utilized in veterinary medicine to stimulate digestive secretions and manage dyspepsia. This guide provides a meta-analysis of available clinical trial data for this compound and compares its efficacy with other therapeutic alternatives, including another choleretic agent (Menbutone), poly-herbal formulations, and probiotics. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these treatment options.
Comparison of Efficacy
The following tables summarize quantitative data from various studies on the efficacy of this compound and its alternatives in treating indigestion and related parameters in livestock.
Table 1: Efficacy of Choleretic Agents (this compound and Menbutone)
| Agent | Animal Model | Parameter | Efficacy | Source |
| This compound | Anesthetized Dogs | Bile Flow | ▲ 260% increase within the first 15 minutes post-intravenous injection.[1][2] | |
| Steers | Bile Flow | ▲ Up to four-fold increase when bile flow was previously reduced.[3] | ||
| Menbutone (B1676202) | General (Cattle, Sheep, etc.) | Bile, Peptic, & Pancreatic Secretion | ▲ 2 to 5 times increase over baseline levels.[4] | |
| Sheep | Bioavailability (IM) | 103.1 ± 23.0% | [5] | |
| Calves | Bioavailability (IM) | 83.5 ± 22.4% | [4][6] |
Table 2: Efficacy of Poly-Herbal Formulations
| Formulation | Animal Model | Parameter | Efficacy | Source |
| Powder Rumec ES | Bovine (n=20) | Clinical Recovery Rate | 90% (18 out of 20 animals) completely recovered.[7][8] | |
| Ruminal Motility Score (pre-treatment) | 1.05 ± 0.18 | [8] | ||
| Ruminal Motility Score (post-treatment) | 2.0 ± 0.18 (P<0.01) | [8] | ||
| Suruchi Bolus & Gastricare Powder | Buffaloes (n=18) | Rumen Liquor & Serum Profile | Successful amelioration of pathological changes.[9][10] | |
| Poly-herbal formulation | General | Primary Indigestion Cure Rate | >95% | [8] |
Table 3: Efficacy of Probiotics
| Probiotic Type | Animal Model | Parameter | Efficacy | Source |
| Yeast bolus + Heterologous Cud | Buffaloes | Overall Performance | Performed better than herbal drugs in ameliorating indigestion.[9][10] | |
| Multi-strain Probiotic | Murrah Buffaloes | Milk Yield | ▲ 15.53% increase compared to control.[11] | |
| Host-specific Probiotic | Buffalo Calves | Average Daily Gain | Significantly increased (P < 0.05) compared to control.[12] | |
| Fecal pH & Moisture | Significantly reduced (P < 0.05) compared to control.[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. The protocols for key cited experiments are outlined below.
Protocol 1: Evaluation of a Poly-Herbal Drug (Powder Rumec ES) in Bovine
-
Objective: To evaluate the efficacy of a poly-herbal drug, Powder Rumec ES, for the treatment of simple indigestion in bovine.
-
Study Population: Twenty clinical cases (n=20) of cattle and buffaloes presenting with loss of appetite, dullness, depression, and suspended rumination.
-
Treatment Regimen: Animals were administered Powder Rumec ES at a dose of 15g orally, twice daily, until complete recovery. The treatment was supplemented with sodium bicarbonate, B complex injections, and other supportive therapies.
-
Data Collection: Clinical parameters (temperature, heart rate, respiratory rate), rumen fluid analysis (pH, protozoal density, and motility), and hematological parameters (hemoglobin, packed cell volume, total leukocyte count) were recorded before and after the treatment period.
-
Outcome Measures: The primary outcome was the clinical recovery rate. Changes in the measured clinical, ruminal, and hematological parameters were assessed.[7][8]
Protocol 2: Comparative Efficacy of Poly-Herbal Formulations and Probiotics in Buffaloes
-
Objective: To evaluate the therapeutic efficacy of certain poly-herbal formulations and probiotics with heterologous cud transplantation in treating simple indigestion in buffaloes.
-
Study Population: A total of 18 buffaloes suffering from simple indigestion were divided into three treatment groups.
-
Treatment Regimens:
-
Group 1: Suruchi bolus (10 g twice daily).
-
Group 2: Gastricare powder (15 g twice daily).
-
Group 3: Yeasacc bolus (probiotic) with heterologous cud transfer from healthy sheep.
-
-
Data Collection: Rumen fluid and serum samples were collected before and after treatment. Rumen fluid was analyzed for pH, protozoal motility, iodophilic activity, protozoal count, sedimentation activity time, methylene (B1212753) blue reduction time, gas production, ammonia, and total volatile fatty acids. Serum was analyzed for calcium, phosphorus, magnesium, glucose, urea, and protein.
-
Outcome Measures: The success of the treatment was determined by the amelioration of changes in the rumen liquor and serum biochemical profiles.[9][10]
Protocol 3: Choleretic Effect of this compound in Steers
-
Objective: To measure the effect of intravenously administered this compound on bile flow in adult steers.
-
Study Population: Adult steers.
-
Experimental Procedure:
-
Bile flow was measured under baseline conditions.
-
In one phase of the experiment, bile flow was intentionally reduced by interrupting the enterohepatic circulation of bile salts.
-
This compound (4.3 g) was administered intravenously.
-
-
Data Collection: Bile flow volume was measured continuously.
-
Outcome Measures: The change in bile flow volume post-administration of this compound was the primary outcome. The study found a significant choleretic effect (up to a four-fold increase) only when bile flow was previously reduced.[3]
Mechanisms of Action & Experimental Workflow
Visualizing the proposed mechanisms and experimental designs can aid in understanding the therapeutic rationale and study structure.
Proposed Mechanism of Action for this compound
This compound's primary therapeutic effect in indigestion is attributed to its choleretic action, which enhances the secretion of bile from the liver. This increased bile flow aids in the digestion and absorption of fats and other nutrients in the small intestine, thereby alleviating symptoms of indigestion.
General Experimental Workflow for Livestock Indigestion Trials
The following diagram illustrates a typical workflow for a randomized controlled clinical trial designed to assess the efficacy of a new treatment for indigestion in livestock.
References
- 1. journals.co.za [journals.co.za]
- 2. The choleretic action of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The choleretic effect of menbutone and this compound sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 6. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijvets.com [ijvets.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. Host-specific probiotics feeding influence growth, gut microbiota, and fecal biomarkers in buffalo calves - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clanobutin and Dietary Management for the Prevention of Ketosis in High-Yielding Dairy Cows
For Immediate Release
[City, State] – [Date] – A comprehensive review of current scientific literature provides a comparative analysis of the pharmaceutical agent Clanobutin against established dietary management strategies for the prevention of ketosis in dairy cows. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear overview of the efficacy, mechanisms of action, and experimental considerations for both approaches.
Ketosis, a metabolic disorder common in early lactation dairy cows, is characterized by elevated levels of ketone bodies in the blood, leading to reduced milk yield, impaired fertility, and increased susceptibility to other diseases. Prophylactic strategies are crucial for maintaining herd health and productivity. This guide examines the utility of this compound, a choleretic agent, and compares it with widely adopted dietary management practices, including the use of glucogenic precursors and body condition scoring.
Efficacy in Ketosis Prevention: A Quantitative Comparison
A review of clinical trial data highlights the effectiveness of both this compound and various dietary management strategies in reducing the incidence of ketosis.
A study on the efficacy of this compound for the prophylaxis of postpartum primary ketosis in dairy cows demonstrated positive outcomes. In a trial involving 30 dairy cows, the group of 15 animals treated with this compound showed no cases of ketosis. In contrast, 2 out of the 15 cows in the untreated control group developed primary ketosis[1].
Dietary management strategies, particularly the supplementation with propylene (B89431) glycol and monensin (B1676710), have been more extensively studied and show significant reductions in ketosis incidence.
Table 1: Comparative Efficacy of this compound and Dietary Management in Ketosis Prevention
| Intervention | Key Findings | Reference |
| This compound | 0% incidence of ketosis in the treated group (n=15) vs. 13.3% in the control group (n=15). | [1] |
| Propylene Glycol | Reduced the proportion of ketotic cows from 47.92% in the control group to 18.75% in the treated group. | |
| Lowered average blood ketone concentration to 0.89 mmol/L compared to 1.22 mmol/L in the control group. | ||
| Monensin (Controlled-Release Capsule) | Reduced the incidence of subclinical ketosis by 50%. | |
| Significantly reduced the prevalence of positive milk ketone tests. | ||
| Body Condition Score (BCS) Management | Maintaining a BCS of 3.0-3.5 at calving is associated with a lower risk of ketosis. |
Mechanisms of Action: Contrasting Metabolic Pathways
The preventative effects of this compound and dietary management stem from distinct physiological mechanisms.
This compound: The primary mechanism of action of this compound is its choleretic effect, stimulating the secretion of bile from the liver. This increased bile flow is proposed to enhance fat digestion and absorption in the small intestine, thereby reducing the metabolic burden on the liver to process non-esterified fatty acids (NEFAs). By improving lipid metabolism, this compound may indirectly reduce the substrate available for ketogenesis in the liver. Bile acids themselves act as signaling molecules that can modulate hepatic lipid and glucose metabolism through the activation of nuclear receptors like FXR, which in turn can influence gluconeogenesis and fatty acid oxidation pathways.[2][3][4][5]
Dietary Management: Dietary strategies primarily focus on increasing the availability of glucose precursors and managing energy balance to counteract the metabolic state that leads to ketosis.
-
Propylene Glycol: As a glucogenic precursor, propylene glycol is readily converted to glucose in the liver. This directly addresses the hypoglycemia often associated with ketosis and reduces the need for the cow's body to mobilize fat reserves for energy, thereby decreasing the production of ketone bodies.[6]
-
Monensin: This ionophore antibiotic alters the rumen microbial population to favor the production of propionate, a key precursor for gluconeogenesis in the liver.[7] By enhancing the supply of propionate, monensin increases glucose production and reduces the reliance on fat mobilization.
-
Body Condition Score (BCS) Management: Proper management of BCS aims to prevent excessive fat mobilization postpartum. Cows that are over-conditioned at calving are more prone to excessive weight loss and fat mobilization, leading to an overload of NEFAs in the liver and a higher risk of ketosis.[7]
Signaling Pathways and Metabolic Workflows
The distinct mechanisms of this compound and dietary management can be visualized through their impact on metabolic pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following outlines typical experimental protocols for evaluating the efficacy of this compound and dietary management in ketosis prevention.
This compound Administration Protocol (Based on available data)
-
Objective: To evaluate the prophylactic efficacy of this compound on the incidence of postpartum primary ketosis in dairy cows.
-
Animals: Multiparous dairy cows, clinically healthy, in the last month of gestation.
-
Experimental Design: Randomized controlled trial.
-
Treatment Group (n=15): Administered this compound (dosage and frequency as per manufacturer's recommendations, e.g., daily or at specific intervals pre- and postpartum).
-
Control Group (n=15): Administered a placebo (e.g., saline solution) at the same volume and frequency as the treatment group.
-
-
Data Collection:
-
Blood samples collected at regular intervals (e.g., weekly from 3 weeks prepartum to 3 weeks postpartum) for analysis of β-hydroxybutyrate (BHBA), glucose, and non-esterified fatty acids (NEFA) concentrations.
-
Milk samples collected for ketone body analysis.
-
Clinical health monitoring for signs of ketosis.
-
-
Primary Outcome: Incidence of clinical and subclinical ketosis (defined by specific blood BHBA thresholds, e.g., >1.2 mmol/L for subclinical and >3.0 mmol/L for clinical ketosis).
-
Secondary Outcomes: Blood metabolite concentrations, milk yield, and reproductive performance.
Dietary Management Intervention Protocol (Example: Propylene Glycol Supplementation)
-
Objective: To determine the effect of oral propylene glycol supplementation on the prevention of ketosis in early lactation dairy cows.
-
Animals: Multiparous dairy cows transitioning from late gestation to early lactation.
-
Experimental Design: Randomized controlled trial.
-
Treatment Group: Orally drenched with a specified volume of propylene glycol (e.g., 300-500 mL) daily for a defined period (e.g., the first 5-10 days postpartum).
-
Control Group: Orally drenched with an equivalent volume of water.
-
-
Data Collection:
-
Blood samples collected at regular intervals to measure BHBA, glucose, and NEFA levels.
-
Body condition score assessed at calving and at regular intervals postpartum.
-
Milk production and composition recorded daily.
-
Incidence of ketosis and other metabolic diseases recorded.
-
-
Primary Outcome: Incidence of subclinical and clinical ketosis.
-
Secondary Outcomes: Milk yield, dry matter intake, changes in BCS, and reproductive parameters.
Conclusion
Both this compound and dietary management strategies demonstrate efficacy in preventing ketosis in dairy cows. Dietary management, particularly with propylene glycol and monensin, is supported by a more extensive body of research with detailed quantitative data. This compound presents a potentially valuable alternative with a different mechanism of action, though further large-scale clinical trials are warranted to fully elucidate its efficacy and optimal application protocols. The choice of a preventative strategy will depend on various factors including herd-specific challenges, economic considerations, and veterinary guidance. This comparative guide provides a foundation for informed decision-making in the ongoing effort to mitigate the impact of ketosis in the dairy industry.
References
- 1. [The effectiveness of this compound for the prevention of postpartum primary ketosis in dairy cows] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acids regulate hepatic gluconeogenic genes and farnesoid X receptor via Gαi-protein-coupled receptors and the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Signaling in Liver Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Update on ketosis in dairy cattle with major emphasis on subclinical ketosis and abdominal adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Clanobutin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of clanobutin, a substance that requires careful management to mitigate risks to personnel and the environment. Adherence to these procedures is essential for regulatory compliance and fostering a culture of safety within your organization.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the safety hazards associated with this compound. According to safety data sheets (SDS), this compound can cause skin and eye irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles. A faceshield is recommended if there is a potential for splashing[1]. |
| Hand Protection | Wear chemical-impermeable protective gloves[1][4]. |
| Skin and Body | A work uniform or laboratory coat is required. Ensure skin is not exposed[1]. |
| Respiratory | Use only with adequate ventilation. If inhalation of vapor or mist is possible, use a suitable respirator[1][4][5]. |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations[1][2]. Improper disposal, such as discarding it down the sewer, is prohibited[1].
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all materials that have come into contact with this compound from regular laboratory trash[6].
-
This includes, but is not limited to:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, and empty vials.
-
Liquid Waste: Unused or expired this compound solutions and contaminated solvents.
-
Sharps: Needles, syringes, and scalpels.
-
2. Use of Designated Hazardous Waste Containers:
-
All this compound waste must be collected in clearly labeled, leak-proof containers[6][7].
-
Labeling: The container must be marked with the words "Hazardous Waste" and a description of the contents[8].
-
Container Type: Use containers that are chemically compatible with this compound and are in good condition without any damage[7]. For sharps, use a designated puncture-resistant sharps container[6].
3. Storage of this compound Waste:
-
Store waste containers in a designated, secure area with limited access, separate from other waste streams[6][7].
-
The storage area should be well-ventilated[7].
-
Do not store with incompatible materials, such as strong oxidizing agents[1][2].
4. Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal facility[9].
-
Do not attempt to treat or neutralize this compound waste unless you have a specific, validated protocol and are authorized to do so.
-
Maintain meticulous records of all hazardous waste generated, including the type, quantity, and date of disposal, to comply with institutional and regulatory requirements[6][7].
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
| Spill Size | Containment and Clean-up Procedure |
| Small Spills | Soak up the spill with an inert absorbent material. Clean the area with a suitable decontaminant and dispose of all materials as hazardous waste[1][2]. |
| Large Spills | Evacuate the area. Prevent further leakage or spillage if it is safe to do so. For large spills, create a dike or use other appropriate containment methods to prevent the material from spreading. The contained material should then be collected into a suitable container for disposal. Local authorities should be notified if significant spillages cannot be contained[1][2]. |
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratories can ensure the safe management of this compound waste, protecting both their personnel and the environment, thereby building a foundation of trust and responsibility that extends beyond the products they develop.
References
- 1. merck.com [merck.com]
- 2. msd.com [msd.com]
- 3. This compound | C18H18ClNO4 | CID 35378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. needle.tube [needle.tube]
Essential Safety and Handling Protocols for Clanobutin
For researchers, scientists, and drug development professionals, ensuring a comprehensive understanding of safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Clanobutin, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a skin and eye irritant and may cause respiratory irritation[1][2]. Therefore, adherence to appropriate safety measures is crucial to prevent exposure. The recommended personal protective equipment is detailed below.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[3]. If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield or other full face protection should be worn[4]. |
| Skin Protection | Wear chemical-impermeable gloves[3]. A work uniform or laboratory coat is also recommended[1][4]. For more extensive handling, fire/flame resistant and impervious clothing should be worn[3]. |
| Respiratory Protection | General and local exhaust ventilation is recommended to maintain vapor exposures below recommended limits. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used[1][3]. For potential uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is recommended[1]. |
Occupational Exposure Limits
A key quantitative measure for safe handling is the Occupational Exposure Band (OEB).
| Compound | CAS Number | Occupational Exposure Band (OEB) | Time Weighted Average (TWA) |
| This compound | 30544-61-7 | 2 | 0.3 mg/m³ |
This data is based on internal documentation from Merck and should be used as a guideline.[4][5]
Procedural Guidance for Handling and Disposal
Safe Handling Protocol:
-
Engineering Controls: All handling should be conducted in a well-ventilated area. Use appropriate engineering controls such as local exhaust ventilation to control airborne concentrations[5].
-
Donning PPE: Before handling this compound, put on all required PPE as specified in the table above. This includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes[3]. Do not breathe dust, fume, gas, mist, vapors, or spray[3][6]. Wash hands and skin thoroughly after handling[1][4].
-
Spill Management: In case of a spill, evacuate personnel to a safe area. Avoid dust formation[3]. Soak up with inert absorbent material. For large spills, dike the area to prevent spreading[1].
-
Doffing PPE: After handling, carefully remove PPE to avoid contaminating yourself. Remove gloves first, followed by your lab coat and eye protection. Wash hands thoroughly after removing all PPE.
Disposal Plan:
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of waste into the sewer system[5]. Contaminated clothing should be washed before reuse[1][4].
First-Aid Measures
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical attention[1][3].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention[1][3].
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell[3].
Visualized Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
